molecular formula C6H14O B165633 3-Methyl-3-pentanol CAS No. 77-74-7

3-Methyl-3-pentanol

Cat. No.: B165633
CAS No.: 77-74-7
M. Wt: 102.17 g/mol
InChI Key: FRDAATYAJDYRNW-UHFFFAOYSA-N
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Description

3-Methyl-3-pentanol is a tertiary alcohol that serves as a valuable compound and intermediate in scientific research. It is notably used in the synthesis of the tranquilizer emylcamate and has been documented to possess intrinsic sedative and anticonvulsant properties itself, making it a compound of interest in pharmacological studies . Beyond pharmaceutical research, this compound is an aroma-active alcohol found naturally in sources like pandan leaves and bell peppers, and it is employed as a flavoring agent in the food industry for its powerful, fruity, and green leafy odor . In chemical ecology, this compound has been investigated for its role in plant-insect interactions. Studies have shown that this compound can act as a parakairomone, attracting herbivorous insects such as the spiraling whitefly, which suggests its potential application in the development of behavioral control strategies in agriculture . Furthermore, its properties as a tertiary alcohol make it a relevant subject in organic chemistry research, particularly in studies involving acid-catalyzed dehydration reactions to form alkene products and as a solvent or reagent in enzymatic resolution processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentan-3-ol
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InChI

InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3
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InChI Key

FRDAATYAJDYRNW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID0021755
Record name 3-Methyl-3-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methyl-3-pentanol
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Vapor Pressure

5.56 [mmHg]
Record name 3-Methyl-3-pentanol
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CAS No.

77-74-7
Record name 3-Methyl-3-pentanol
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Foundational & Exploratory

Synthesis of 3-Methyl-3-pentanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-pentanol (IUPAC name: 3-methylpentan-3-ol) is a tertiary hexanol of significant interest in organic synthesis.[1][2] It serves as a key intermediate and solvent, notably in the production of the tranquilizer emylcamate.[1][2][3] The Grignard reaction stands as a cornerstone for its synthesis, offering a robust and efficient method for creating the required carbon-carbon bonds to form this tertiary alcohol.[4][5] This guide provides an in-depth examination of the synthesis of this compound using Grignard reagents, targeting researchers and professionals in drug development and chemical synthesis. It covers the core reaction mechanisms, detailed experimental protocols, and critical safety considerations.

There are two primary and effective Grignard synthesis routes to this compound:

  • Reaction of Ethylmagnesium Bromide with a Ketone (Butanone). [1][3]

  • Reaction of Ethylmagnesium Bromide with an Ester (e.g., Methyl Acetate (B1210297) or Ethyl Acetate). [3]

This document will detail the methodologies for both pathways.

Reaction Mechanisms

The Grignard reaction's efficacy stems from the nucleophilic character of the carbon atom bonded to magnesium.[4][6] This carbanion-like entity readily attacks the electrophilic carbonyl carbon of ketones or esters.[7][8]

Route A: Synthesis from a Ketone

In this pathway, the Grignard reagent, ethylmagnesium bromide (EtMgBr), performs a nucleophilic attack on the carbonyl carbon of butanone (also known as methyl ethyl ketone). This single addition breaks the carbonyl's pi bond, forming a tetrahedral alkoxymagnesium bromide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound.[6][7]

G EtMgBr Ethylmagnesium Bromide (EtMgBr) Intermediate Alkoxymagnesium Bromide Intermediate EtMgBr->Intermediate Nucleophilic Attack Butanone Butanone Butanone->Intermediate Product This compound Intermediate->Product Protonation Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: Reaction mechanism for the synthesis of this compound from butanone.

Route B: Synthesis from an Ester

When an ester such as methyl acetate is used, the reaction requires two equivalents of the Grignard reagent.[6] The first equivalent attacks the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxy (B1213986) group (-OCH₃) to form a ketone (butanone).[6] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, following the same mechanism as Route A to produce the tertiary alcohol.[6][9]

Data Presentation

Table 1: Physical Properties of this compound

Property Value
IUPAC Name 3-Methylpentan-3-ol[1]
CAS Number 77-74-7[1][3]
Molecular Formula C₆H₁₄O[1][3]
Molar Mass 102.174 g/mol [1]
Appearance Colorless liquid[1]
Density 0.8286 g/cm³ at 20 °C[1]
Boiling Point 122.4 °C (395.5 K)[1]
Melting Point -23.6 °C (249.6 K)[1]

| Solubility in Water | 45 g/L[1] |

Table 2: Reagent Stoichiometry and Reported Yields

Route Carbonyl Source Grignard Reagent Stoichiometry (Grignard:Carbonyl) Reported Yield
A Butanone Ethylmagnesium Bromide ~1.1 : 1 Typically > 80%

| B | Methyl Acetate | Ethylmagnesium Bromide | ~2.2 : 1 | ~84%[3] |

Experimental Protocols

Critical Prerequisite: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including atmospheric moisture.[4][5][10] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[5][11] All solvents and reagents must be anhydrous.[9][11]

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

  • Reagent Preparation: Place magnesium turnings (1.2 molar equivalents relative to bromoethane) into the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.[12] Add a small portion (~5-10 mL) of a solution of bromoethane (B45996) (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask, enough to cover the magnesium.[11]

  • Reaction: The reaction is initiated by gentle warming or vigorous stirring. Onset is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[11] Once initiated, the reaction is exothermic.

  • Addition: Add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] Use an ice bath to control the reaction rate if necessary.[5]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes, with gentle warming if needed, to ensure all the magnesium has reacted.[11][12] The resulting dark gray solution is the Grignard reagent.

Protocol 2A: Synthesis of this compound from Butanone

  • Cooling: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.

  • Ketone Addition: Prepare a solution of butanone (1.0 molar equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[5]

  • Workup (Quenching): Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute sulfuric acid (e.g., 1 M H₂SO₄) to quench the reaction and protonate the alkoxide salt.[11][13]

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (ether) layer. Separate the layers. Extract the aqueous layer two more times with diethyl ether.[11]

  • Washing & Drying: Combine all organic extracts. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (if acid was used for workup) and then with brine (saturated NaCl solution).[5] Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter off the drying agent. Remove the bulk of the solvent using a rotary evaporator. Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 122-124°C.[1][3]

Protocol 2B: Synthesis from Methyl Acetate

  • Stoichiometry: Ensure the Grignard reagent is prepared with at least 2.2 molar equivalents for every 1.0 molar equivalent of the ester to be used.

  • Ester Addition: Cool the Grignard reagent in an ice bath. Add a solution of methyl acetate (1.0 molar equivalent) in anhydrous ether dropwise, maintaining a controlled reflux.

  • Reaction & Workup: The subsequent reaction, workup, extraction, and purification steps are identical to those described in Protocol 2A.

Experimental Workflow Visualization

The overall experimental process, from initial setup to final product isolation, follows a logical sequence of operations designed to maximize yield and purity while ensuring safety.

G A Apparatus Assembly & Flame-Drying B Grignard Reagent Formation (EtMgBr) A->B C Cooling to 0-10°C B->C D Dropwise Addition of Ketone or Ester C->D E Reaction at Room Temperature D->E F Quenching with Aqueous Acid/NH₄Cl E->F G Separation & Extraction with Ether F->G H Washing & Drying Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I J Fractional Distillation I->J K Pure this compound J->K

Caption: A generalized experimental workflow for Grignard synthesis of this compound.

Safety Precautions

  • Flammability: Diethyl ether and THF are extremely flammable.[5] Ensure no open flames or spark sources are present. All heating should be done using a water bath or heating mantle.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic.[5] Maintain constant stirring and have an ice bath ready to control the reaction temperature and prevent runaway conditions.

  • Reactivity: Grignard reagents are potent bases and nucleophiles that react violently with water and other protic sources.[14] Strict anhydrous conditions are mandatory.[4]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[5] The entire procedure should be conducted within a certified chemical fume hood.

References

Spectroscopic Analysis of 3-Methyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-3-pentanol, a tertiary alcohol with significant applications in chemical synthesis and as a flavoring agent. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with a structured summary of key spectroscopic values. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular structure elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative basis for its structural identification.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)[1]
2960-2850StrongC-H stretch (sp³ hybridized)[2]
1260-1050StrongC-O stretch[1]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.13Singlet1H-OH
1.53Quartet4H-CH₂-
0.89Triplet6H-CH₃ (ethyl)
0.97Singlet3H-CH₃ (methyl)

Note: ¹H NMR data is compiled from multiple sources. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument frequency.[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
73.06C-OH (quaternary carbon)[3]
33.74-CH₂-[3]
25.81-CH₃ (methyl attached to quaternary carbon)[3]
8.20-CH₃ (ethyl)[3]
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment of Fragment Ion
102Low[M]⁺ (Molecular Ion)
87~20[M - CH₃]⁺
73100[M - C₂H₅]⁺ (Base Peak)
55~13[C₄H₇]⁺
45~5[C₂H₅O]⁺

Note: Fragmentation patterns and relative intensities are based on typical electron ionization mass spectra.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Protocol:

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[5][6]

  • Lower the pressure arm to ensure firm contact between the liquid sample and the crystal.

  • Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.[2]

  • After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Protocol:

  • Prepare the sample by dissolving approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required for precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity across the sample.

  • Acquire the ¹H NMR spectrum using appropriate pulse sequences. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[8]

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Gas Chromatography: Inject a small volume (typically 1 µL) of the solution into the GC. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.[9] The GC oven temperature is programmed to ramp up to ensure separation of components.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[9]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Structural Elucidation Sample This compound IR_Acq ATR-FTIR Data Acquisition (Neat Sample) Sample->IR_Acq NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep IR_Analysis Identify Functional Groups (O-H, C-H, C-O) IR_Acq->IR_Analysis Spectrum Conclusion Combine All Data to Confirm Structure of this compound IR_Analysis->Conclusion H_NMR 1H NMR Acquisition NMR_Prep->H_NMR C_NMR 13C NMR Acquisition NMR_Prep->C_NMR NMR_Analysis Determine Carbon Skeleton & Proton Environments H_NMR->NMR_Analysis C_NMR->NMR_Analysis NMR_Analysis->Conclusion GCMS_Acq GC-MS Data Acquisition (EI Source) MS_Prep->GCMS_Acq MS_Analysis Determine Molecular Weight & Fragmentation Pattern GCMS_Acq->MS_Analysis Mass Spectrum MS_Analysis->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methyl-3-pentanol, a tertiary hexanol of interest in various scientific and pharmaceutical applications. This document outlines its fundamental chemical and physical properties, structural information, and key identifiers.

Chemical Identification and Properties

This compound, systematically named 3-methylpentan-3-ol, is a colorless, flammable liquid.[1][2] It is recognized by the CAS Registry Number 77-74-7 .[1][2][3][4][5][6][7] This compound is a tertiary alcohol, a structural characteristic that defines its chemical reactivity and physical properties.[1][2]

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Registry Number 77-74-7[1][2][3][4][5][6][7]
Molecular Formula C₆H₁₄O[1][2][4][5][7][8]
Molecular Weight 102.17 g/mol [4]
IUPAC Name 3-methylpentan-3-ol[1][2][4]
Appearance Colorless liquid[1][2]
Odor Fruity, powerful leafy odor[2][8]
Density 0.827 g/cm³ (at 20 °C)[1][2]
Boiling Point 122.4 - 123 °C[1][2]
Melting Point -23.6 °C to -24 °C[1][2]
Flash Point 156 °C[1]
Solubility in Water 45 g/L[2]
Refractive Index 1.4186[1]

Molecular Structure

The molecular structure of this compound consists of a central carbon atom bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and two ethyl groups (-CH₂CH₃). This arrangement classifies it as a tertiary alcohol. The chemical formula is C₆H₁₄O.[1][2][4][5][7][8]

The relationship between the various identifiers and the structural representations of this compound is illustrated in the diagram below.

3_Methyl_3_pentanol_Structure cluster_identifiers Identifiers cluster_structure Structural Information CAS_77_74_7 CAS Number 77-74-7 Molecular_Formula Molecular Formula C₆H₁₄O CAS_77_74_7->Molecular_Formula defines IUPAC_Name IUPAC Name 3-methylpentan-3-ol IUPAC_Name->Molecular_Formula describes Synonyms Synonyms This compound Diethyl carbinol Synonyms->CAS_77_74_7 SMILES SMILES CCC(C)(O)CC Molecular_Formula->SMILES represented by InChIKey InChIKey FRDAATYAJDYRNW-UHFFFAOYSA-N SMILES->InChIKey generates

Caption: Relationship between identifiers and structure of this compound.

Experimental Protocols

While this document does not detail specific experimental protocols, a common method for the synthesis of this compound is the Grignard reaction.[2] This involves reacting a Grignard reagent, such as ethylmagnesium bromide, with a ketone like butanone, or an ester such as methyl acetate.[2] The reaction is typically carried out in an anhydrous ether solvent, for instance, diethyl ether or tetrahydrofuran.[2] Another cited preparative method involves the reaction of 3-methyl-pentane with p-nitroperbenzoic acid in a chloroform (B151607) solvent at 60 °C.[8]

Applications and Safety

This compound has applications as an intermediate and solvent in organic synthesis.[8] It has also been noted for its use in the synthesis of the tranquilizer emylcamate (B1671231) and possesses sedative and anticonvulsant properties itself.[2]

From a safety perspective, it is a flammable liquid and vapor.[2] For detailed handling and safety information, it is essential to consult the corresponding Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Solubility of 3-Methyl-3-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methyl-3-pentanol, a tertiary hexanol, in a wide range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, intermediate, or active ingredient.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a molecule with both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon tail. This amphiphilic nature dictates its solubility characteristics across a spectrum of organic solvents.[1]

As a tertiary alcohol, the steric hindrance around the hydroxyl group in this compound can influence its ability to form hydrogen bonds compared to primary or secondary alcohols.[2] This structural feature, combined with its overall molecular size and shape, results in a unique solubility profile.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for solvent screening, process design, and formulation development.

Solvent CategorySolventSolubility (g/L) at 25°C
Alcohols Methanol1193.5
Ethanol1090.36[3]
n-Propanol917.6
Isopropanol959.56
n-Butanol942.18
Isobutanol614.42
sec-Butanol864.89
tert-Butanol1003.94
n-Pentanol575.06
Isopentanol654.29
n-Hexanol902.46
n-Heptanol449.37
n-Octanol401.59
Ethers Diethyl EtherMiscible[4][5]
Tetrahydrofuran (THF)1111.9
1,4-Dioxane700.26
Methyl tert-butyl ether (MTBE)680.06
Ketones Acetone350.18
2-Butanone (MEK)438.0
Cyclohexanone526.38
Methyl isobutyl ketone (MIBK)220.86
Cyclopentanone548.74
Esters Methyl Acetate354.84
Ethyl Acetate412.05
n-Propyl Acetate243.84
Isopropyl Acetate265.88
n-Butyl Acetate429.3
Isobutyl Acetate168.98
n-Pentyl Acetate319.68
Hydrocarbons n-Hexane385.43
n-Heptane319.98
n-Octane106.1
Cyclohexane245.25
Toluene146.95
o-Xylene126.04
m-Xylene113.19
p-Xylene152.42
Ethylbenzene113.92
Chlorinated Solvents Dichloromethane650.09
Chloroform1005.81
1,2-Dichloroethane325.98
Tetrachloromethane349.18
Chlorobenzene199.52
Nitrogen-Containing Solvents Acetonitrile355.01
Dimethylformamide (DMF)343.56
N-Methyl-2-pyrrolidone (NMP)439.83
Dimethylacetamide (DMAc)371.77
Formamide202.06
Sulfur-Containing Solvents Dimethyl sulfoxide (B87167) (DMSO)294.13
Other Solvents Ethylene Glycol174.52
Propylene Glycol310.48
Acetic Acid451.49
Propionic Acid465.52
Formic Acid199.58
2-Methoxyethanol795.19
2-Ethoxyethanol511.58
2-Propoxyethanol812.81
2-Butoxyethanol517.03
Diethyl Carbonate62.6

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated UV-Vis spectrophotometer

  • Syringes and syringe filters (0.45 µm)

  • Scintillation vials with screw caps

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean, tared vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered saturated solution and the calibration standards using a suitable analytical method, such as GC-FID.

  • Quantification:

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

    • Calculate the solubility in g/L using the determined concentration and the density of the solvent if necessary.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

G Factors Influencing the Solubility of this compound Solubility Solubility of This compound Solute Solute Properties (this compound) Interactions Solute-Solvent Interactions Solute->Interactions Solute_Details Molecular Structure Polarity (-OH group) Steric Hindrance (tertiary alcohol) Molecular Size Solute->Solute_Details Solvent Solvent Properties Solvent->Interactions Solvent_Details Polarity Hydrogen Bonding Capacity Molecular Size Solvent->Solvent_Details Interactions->Solubility Temp Temperature Temp->Solubility

Caption: Logical relationship of factors affecting the solubility of this compound.

This guide provides essential data and methodologies for professionals working with this compound. The comprehensive solubility data, coupled with a detailed experimental protocol and a conceptual overview of influencing factors, serves as a valuable resource for informed decision-making in scientific and industrial applications.

References

In-Depth Technical Guide to the Thermodynamic Properties and Stability of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 3-Methyl-3-pentanol (CAS No. 77-74-7). A thorough understanding of these characteristics is essential for its application in chemical synthesis, particularly in drug development, and for ensuring safe handling and storage.

Core Thermodynamic and Physical Properties

The fundamental thermodynamic and physical properties of this compound are summarized in the tables below. These values have been compiled from reputable sources and provide a foundational dataset for modeling, process design, and safety assessment.

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₆H₁₄O
Molar Mass102.174 g/mol [1]
AppearanceColorless liquid
Melting Point-23.6 °C (249.6 K)[1]
Boiling Point122.4 °C (395.5 K)[1]
Density0.8286 g/cm³ at 20 °C[1]
Solubility in Water45 g/L[1]
Refractive Index (n²⁰/D)1.418
Table 2: Thermodynamic Properties of this compound
PropertyValue
Enthalpy of Formation (Gas, ΔfH°gas) -348.3 ± 1.2 kJ/mol[2]
Enthalpy of Vaporization (ΔvapH) 40.1 kJ/mol at 337 K[3]
46.4 kJ/mol at 353 K[3]
42.1 kJ/mol at 346 K[3]
Liquid Phase Heat Capacity (Cp,liquid) 293.4 J/(mol·K)[1]
Standard Molar Entropy (Liquid, S°liquid) Data available from 283.149 K to 323.137 K[4]
Standard Molar Entropy (Ideal Gas, S°gas) Data available from 200 K to 1000 K[4]

Note: Specific values for standard molar entropy were not available in the immediate search results but are indicated to be available in the NIST/TRC Web Thermo Tables.

Chemical Stability and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is stable under recommended storage conditions.[1]

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and other toxic fumes. Heating may cause expansion or decomposition, leading to the violent rupture of containers.[5]

Experimental Protocols

Detailed methodologies for determining key thermodynamic properties are crucial for replicating and verifying data.

Determination of Enthalpy of Combustion

The enthalpy of combustion of this compound can be determined using a spirit burner and a copper calorimeter.

Procedure:

  • A known mass of this compound is placed in a spirit burner, and the initial mass is recorded.

  • A known volume of water is added to a copper calorimeter, and the initial temperature is measured.

  • The spirit burner is lit and placed under the calorimeter to heat the water.

  • The water is stirred continuously, and the temperature is monitored until a significant rise is observed.

  • The flame is extinguished, and the final temperature of the water and the final mass of the spirit burner are recorded.

  • The heat absorbed by the water is calculated using the formula q = mcΔT, where 'm' is the mass of water, 'c' is the specific heat capacity of water, and 'ΔT' is the change in temperature.

  • The number of moles of the alcohol burned is calculated from the change in mass of the spirit burner.

  • The enthalpy of combustion is then determined by dividing the heat absorbed by the water by the moles of alcohol burned.

Determination of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)

Procedure:

  • The DSC instrument is calibrated for temperature and enthalpy using standard reference materials.

  • A known mass of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is ramped at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • The difference in heat flow between the sample and the reference is measured.

  • The specific heat capacity is calculated from the heat flow, the heating rate, and the mass of the sample.

Visualizations

The following diagrams illustrate key relationships and workflows related to the thermodynamic properties and stability of this compound.

Thermodynamic_Properties_and_Stability Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) Stability Chemical Stability (Decomposition, Reactivity) Thermodynamic_Properties->Stability Chemical_Structure Chemical Structure (Tertiary Alcohol) Intermolecular_Forces Intermolecular Forces (Hydrogen Bonding, van der Waals) Chemical_Structure->Intermolecular_Forces Intermolecular_Forces->Thermodynamic_Properties External_Conditions External Conditions (Temperature, Pressure) External_Conditions->Stability

Caption: Relationship between thermodynamic properties and stability.

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh this compound Seal Hermetically seal pans Sample->Seal Reference Prepare empty reference pan Reference->Seal Load Load pans into DSC Seal->Load Equilibrate Equilibrate at start temperature Load->Equilibrate Ramp Ramp temperature at constant rate Equilibrate->Ramp Measure Measure heat flow difference Ramp->Measure Calculate Calculate Specific Heat Capacity Measure->Calculate Report Report results Calculate->Report

Caption: Experimental workflow for DSC analysis.

References

The Versatility of Tertiary Hexanols: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Tertiary hexanols, a class of six-carbon alcohols with a hydroxyl group attached to a tertiary carbon, represent a versatile platform for a wide range of research and industrial applications. Their unique structural characteristics impart distinct chemical and physical properties that make them valuable as pharmaceutical intermediates, in materials science, and as subjects of fundamental chemical research. This technical guide provides a comprehensive overview of the core research applications of key tertiary hexanols, including 3-methyl-3-pentanol, 2-methyl-2-pentanol, and 2,3-dimethyl-2-butanol (B1346969), with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Physicochemical Properties of Selected Tertiary Hexanols

A thorough understanding of the physical and chemical properties of tertiary hexanols is fundamental to their application. The branching of the carbon chain and the position of the hydroxyl group significantly influence properties such as boiling point, melting point, density, and solubility. A summary of these key properties for this compound, 2-methyl-2-pentanol, and 2,3-dimethyl-2-butanol is presented below.

PropertyThis compound2-Methyl-2-pentanol2,3-Dimethyl-2-butanol
CAS Number 77-74-7[1]590-36-3[2]594-60-5[3]
Molecular Formula C₆H₁₄O[1]C₆H₁₄O[2]C₆H₁₄O[3]
Molecular Weight ( g/mol ) 102.17[1]102.177[2]102.17[3]
Boiling Point (°C) 123[1]121.1[2]120-121
Melting Point (°C) -38[1]-103[2]-14
Density (g/mL at 25°C) 0.824[1]0.835 (at 20°C)[2]0.823
Refractive Index (n20/D) 1.418[1]1.4111.417
Solubility in Water Slightly soluble[4]33 g/L[2]Soluble[3]

Pharmaceutical Applications: Synthesis and Pharmacology

Tertiary hexanols, particularly this compound, have notable applications in the pharmaceutical industry, both as synthetic intermediates and as pharmacologically active agents themselves.

Synthesis of Emylcamate (B1671231)

This compound is a key precursor in the synthesis of emylcamate, a tranquilizer with muscle-relaxant properties. The synthesis involves the formation of a carbamate (B1207046) ester from the tertiary alcohol.

Method 1: Reaction with Sodium Cyanate (B1221674) and Trifluoroacetic Acid

  • Materials: this compound (4.0 g), sodium cyanate (5.2 g), trifluoroacetic acid (9.1 g), tetrahydrofuran (B95107) (50 ml), solid sodium carbonate, water.

  • Procedure:

    • Combine this compound, sodium cyanate, trifluoroacetic acid, and tetrahydrofuran in a reaction vessel.

    • Stir the mixture at 45°C for two hours.

    • Neutralize the reaction mixture by adding solid sodium carbonate.

    • Concentrate the mixture, add water, and filter to obtain the crude 3-methyl-3-pentyl carbamate (emylcamate).

This improved method is noted for its enhanced efficiency.

Method 2: Reaction with Carbamyl Chloride

  • Materials: this compound (10.2 g), carbamyl chloride (8 g), dry ethyl ether (75 ml), distilled water.

  • Procedure:

    • Prepare a solution of carbamyl chloride in dry ethyl ether at 0°C.

    • Add a solution of this compound in dry ethyl ether dropwise to the carbamyl chloride solution while stirring.

    • Allow the reaction mixture to stand overnight.

    • Treat the mixture with distilled water, dry the organic layer, and evaporate the solvent to dryness.

    • Recrystallize the resulting residue from petroleum ether to yield emylcamate.

The workflow for the synthesis of emylcamate from this compound can be visualized as a straightforward process from starting materials to the final pharmaceutical product.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product This compound This compound Reaction Carbamoylation Reaction This compound->Reaction Carbamylating_Agent Carbamylating Agent (e.g., NaOCN/TFA or Carbamyl Chloride) Carbamylating_Agent->Reaction Neutralization Neutralization & Extraction Reaction->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Emylcamate Emylcamate Purification->Emylcamate

Figure 1. Experimental workflow for the synthesis of Emylcamate.

Pharmacological Activity: Anticonvulsant Properties

The sedative and anticonvulsant effects of many alcohols are attributed to their ability to potentiate the action of γ-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.

Alcohols are believed to bind to a specific site on the GABA-A receptor, an ion channel permeable to chloride ions. This binding allosterically modulates the receptor, increasing the influx of chloride ions in response to GABA. The resulting hyperpolarization of the neuron makes it more difficult to fire an action potential, leading to a general inhibitory effect on the nervous system.

G Tertiary_Hexanol Tertiary Hexanol GABA_A_Receptor GABA-A Receptor Tertiary_Hexanol->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pharmacological_Effect Sedative/Anticonvulsant Effect Reduced_Excitability->Pharmacological_Effect G Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis G cluster_reagents Reactants cluster_synthesis Synthesis Steps cluster_purification Work-up & Purification Ethyl_Bromide Ethyl_Bromide Grignard_Formation Formation of Ethylmagnesium Bromide Ethyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Butanone Butanone Nucleophilic_Addition Nucleophilic Addition to Butanone Butanone->Nucleophilic_Addition Ether Anhydrous Ether/THF Ether->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Quenching Acidic Work-up Nucleophilic_Addition->Quenching Extraction Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation Product This compound Distillation->Product

References

literature review on the synthesis of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methyl-3-pentanol

Introduction

This compound (IUPAC name: 3-methylpentan-3-ol) is a tertiary hexanol with the chemical formula C₆H₁₄O.[1][2] It presents as a colorless liquid with a fruity or leafy odor.[1][3] This compound serves as a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals such as the tranquilizer emylcamate.[1][4] It also finds application as a solvent and a flavoring agent.[3][5] Its utility in drug development and various chemical industries necessitates a comprehensive understanding of its synthetic routes. This document provides a detailed literature review of the primary methods for synthesizing this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is essential for its identification and handling in a laboratory setting.

Table 1: Physical and Spectroscopic Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₄O [1]
Molar Mass 102.174 g/mol [1]
Appearance Colorless liquid [1]
Density 0.8286 g/cm³ (at 20 °C) [1]
Melting Point -23.6 °C [1]
Boiling Point 122.4 °C [1]
Solubility in Water 45 g/L [1]
Refractive Index (n²⁰/D) 1.418 [3]
¹H NMR (CDCl₃, 90 MHz) δ (ppm) 0.89 (t, 6H), 1.13 (s, 3H), 1.44 (q, 4H), 1.53 (s, 1H, -OH) [2]

| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) | 8.20, 25.81, 33.74, 73.06 |[2] |

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through three main routes: the Grignard reaction, hydration of alkenes, and direct oxidation of alkanes.

Grignard Reaction

The Grignard reaction is the most common and versatile method for preparing tertiary alcohols like this compound.[6] This pathway involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl compound.[7] Two primary variations are employed for this specific synthesis.

A. Grignard Reagent + Ketone

This approach involves the reaction of ethylmagnesium bromide (EtMgBr) with butanone (methyl ethyl ketone). The ethyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of butanone, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[1][3]

B. Grignard Reagent + Ester

Alternatively, this compound can be synthesized by reacting ethylmagnesium bromide with an acetate (B1210297) ester, such as methyl acetate.[1][3] In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate (butanone), which is not isolated. This ketone then immediately reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after workup.[8]

G1 cluster_ketone Route A: Ketone Pathway cluster_ester Route B: Ester Pathway EtMgBr_K Ethylmagnesium Bromide Alkoxide_K Magnesium Alkoxide Intermediate EtMgBr_K->Alkoxide_K + Butanone Butanone Butanone->Alkoxide_K Product_K This compound Alkoxide_K->Product_K H₃O⁺ Workup EtMgBr_E1 Ethylmagnesium Bromide (1 eq.) Ketone_Inter Butanone (Intermediate) EtMgBr_E1->Ketone_Inter + Ester Methyl Acetate Ester->Ketone_Inter Alkoxide_E Magnesium Alkoxide Intermediate Ketone_Inter->Alkoxide_E + EtMgBr_E2 Ethylmagnesium Bromide (1 eq.) EtMgBr_E2->Alkoxide_E Product_E This compound Alkoxide_E->Product_E H₃O⁺ Workup

Caption: Grignard synthesis pathways to this compound.

Note: This protocol is an adapted procedure for the synthesis of this compound from butanone, based on established methods for similar tertiary alcohols. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[9]

  • Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. To initiate the reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should begin to reflux gently. Maintain a steady reflux by controlling the addition rate and, if necessary, cooling the flask in a water bath.

  • Once all the ethyl bromide has been added, continue stirring for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of butanone in anhydrous diethyl ether dropwise with vigorous stirring. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour or gently heat to reflux for 30 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or potassium carbonate (K₂CO₃).

  • Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Distill the crude product under reduced pressure to obtain pure this compound.[10]

G2 reagent_prep Grignard Reagent Preparation (EtBr + Mg in Ether) reaction Reaction with Carbonyl (Add Butanone in Ether) reagent_prep->reaction Exothermic Reaction workup Aqueous Workup (Ice + NH₄Cl Solution) reaction->workup Mixture is quenched separation Phase Separation (Separatory Funnel) workup->separation extraction Aqueous Layer Extraction (x2 with Ether) separation->extraction Aqueous Phase drying Drying Combined Organic Layers (MgSO₄) separation->drying Organic Phase extraction->drying Combine Extracts evaporation Solvent Removal (Rotary Evaporator) drying->evaporation Filtered Solution distillation Product Purification (Vacuum Distillation) evaporation->distillation Crude Product

Caption: Experimental workflow for Grignard synthesis.

Hydration of Alkenes

The addition of water across the double bond of an alkene is another viable route to this compound. The starting material for this synthesis is typically 3-methyl-2-pentene.

A. Acid-Catalyzed Hydration

In this method, the alkene is treated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11] The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, generating the more stable tertiary carbocation at the C3 position. Subsequent attack by water and deprotonation yields the tertiary alcohol.

B. Oxymercuration-Demercuration

This two-step procedure also follows Markovnikov's rule but avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. The alkene is first treated with mercury(II) acetate, Hg(OAc)₂, in aqueous solution, followed by in-situ reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄).[11] This method is often preferred for its high yields and regioselectivity.

G3 cluster_acid Acid-Catalyzed Hydration cluster_oxy Oxymercuration-Demercuration start 3-Methyl-2-pentene intermediate_acid Tertiary Carbocation Intermediate start->intermediate_acid + H⁺ intermediate_oxy Organomercury Intermediate start->intermediate_oxy product This compound reagents_acid H₂SO₄, H₂O intermediate_acid->product + H₂O, - H⁺ reagents_oxy1 1. Hg(OAc)₂, H₂O reagents_oxy2 2. NaBH₄ intermediate_oxy->product

Caption: Alkene hydration pathways to this compound.

  • Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Add 3-methyl-2-pentene to the solution and stir at room temperature for approximately 1-2 hours until the reaction is complete (often indicated by the disappearance of the yellow mercury(II) color).

  • Demercuration: Cool the flask in an ice bath. Add a basic solution of sodium borohydride (e.g., in 3M NaOH) dropwise. The appearance of elemental mercury (a black precipitate) indicates the reduction is proceeding.

  • After the addition, continue stirring for another 1-2 hours at room temperature.

  • Workup and Isolation: Separate the organic layer. If THF was used, water may need to be added to induce phase separation. Extract the aqueous layer with ether.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent via rotary evaporation.

  • Purify the resulting crude alcohol by distillation.

Oxidation of Alkanes

A less common but reported method involves the direct oxidation of 3-methylpentane. This reaction utilizes a peroxy acid, such as p-nitroperbenzoic acid, in a solvent like chloroform (B151607) (CHCl₃) at elevated temperatures.[3] This method offers a direct conversion from the corresponding alkane but may suffer from selectivity issues, as other positions on the alkane could also be oxidized.

Comparison of Synthetic Routes

Each synthetic pathway offers distinct advantages and disadvantages in terms of reagent availability, cost, yield, and operational complexity.

Table 2: Comparison of Synthesis Methods for this compound

Method Starting Materials Key Reagents Conditions Reported Yield Advantages / Disadvantages
Grignard (Ketone) Ethyl bromide, Butanone Mg, Anhydrous Ether Reflux, then aqueous workup Typically High Adv: High yield, clean reaction. Disadv: Requires strictly anhydrous conditions; Grignard reagents are highly reactive.
Grignard (Ester) Ethyl bromide, Methyl acetate Mg, Anhydrous Ether Reflux, then aqueous workup Typically High Adv: Utilizes common ester starting materials. Disadv: Requires 2 eq. of Grignard reagent; anhydrous conditions are critical.
Acid-Catalyzed Hydration 3-Methyl-2-pentene H₂SO₄, H₂O Varies Moderate to Good Adv: Simple, inexpensive reagents. Disadv: Risk of carbocation rearrangements (not an issue for this specific product); equilibrium may limit yield.
Oxymercuration 3-Methyl-2-pentene 1. Hg(OAc)₂, H₂O2. NaBH₄ Room temperature High Adv: High yield, avoids rearrangements, mild conditions. Disadv: Uses highly toxic mercury reagents.

| Alkane Oxidation | 3-Methylpentane | p-Nitroperbenzoic acid | CHCl₃, 60 °C | ~84%[3] | Adv: Direct conversion from alkane. Disadv: Potential for low regioselectivity; peroxy acids can be hazardous. |

Conclusion

The synthesis of this compound is well-established, with the Grignard reaction representing the most robust and frequently utilized method in both academic and industrial settings. The choice between using a ketone or an ester as the electrophile depends on the availability and cost of the starting materials. While the hydration of 3-methyl-2-pentene provides a solid alternative, the use of toxic mercury reagents in the oxymercuration-demercuration pathway is a significant drawback. Acid-catalyzed hydration is simpler but may be less efficient. Finally, direct alkane oxidation, while offering a high reported yield, presents challenges in control and selectivity. For researchers requiring a reliable and high-yielding synthesis, the Grignard reaction between ethylmagnesium bromide and butanone remains the recommended pathway.

References

The Discovery and Synthesis of 3-Methyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and synthesis of 3-methyl-3-pentanol, a tertiary alcohol with significant applications in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, to support researchers and professionals in drug development and organic synthesis.

Historical Discovery

The first synthesis of this compound, also known historically as diethylmethylcarbinol, is attributed to the pioneering work of French chemist Philippe Barbier in 1899. Barbier's experiments with organomagnesium reagents, generated in situ, laid the groundwork for what would become the renowned Grignard reaction. In his foundational paper, Barbier described the reaction of a ketone with an alkyl halide in the presence of magnesium, which led to the formation of a tertiary alcohol. This innovative approach was further developed and popularized by his student, Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his extensive work on these organomagnesium compounds. Grignard's 1901 doctoral thesis detailed the synthesis of a variety of alcohols, including tertiary alcohols, using pre-formed organomagnesium halides, a significant improvement that increased the reliability and scope of the reaction.[1]

While Barbier's initial work did not explicitly name this compound, his general method for the synthesis of tertiary alcohols from ketones and alkyl halides using magnesium provided the first pathway to this compound. The reaction of diethyl ketone with methyl iodide in the presence of magnesium, as per Barbier's method, would have yielded diethylmethylcarbinol.

Chemical Synthesis

The primary and most efficient method for the synthesis of this compound is the Grignard reaction . This versatile carbon-carbon bond-forming reaction can be adapted using different starting materials to achieve the desired tertiary alcohol. Two common pathways for the synthesis of this compound are detailed below.

Synthesis Pathway 1: Grignard Reaction with a Ketone

This pathway involves the reaction of a Grignard reagent with a ketone. Specifically, ethylmagnesium bromide reacts with butanone (methyl ethyl ketone) in an anhydrous ether solvent. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[2]

Synthesis_Pathway_1 EtMgBr Ethylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate + Butanone Butanone Butanone Butanone->Intermediate Product This compound Intermediate->Product + H3O+ H3O H3O+

Caption: Grignard reaction of ethylmagnesium bromide with butanone.

Synthesis Pathway 2: Grignard Reaction with an Ester

An alternative and also widely used method involves the reaction of a Grignard reagent with an ester. In this case, two equivalents of ethylmagnesium bromide are reacted with methyl acetate (B1210297). The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate (butanone), which is more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide. Acidic workup then yields this compound.[2]

Synthesis_Pathway_2 EtMgBr1 Ethylmagnesium Bromide (1 eq) KetoneIntermediate Butanone (Intermediate) EtMgBr1->KetoneIntermediate + Methyl Acetate MethylAcetate Methyl Acetate MethylAcetate->KetoneIntermediate AlkoxideIntermediate Magnesium Alkoxide Intermediate KetoneIntermediate->AlkoxideIntermediate EtMgBr2 Ethylmagnesium Bromide (1 eq) EtMgBr2->AlkoxideIntermediate + Butanone Product This compound AlkoxideIntermediate->Product + H3O+ H3O H3O+

Caption: Grignard reaction of ethylmagnesium bromide with methyl acetate.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₄O[2]
Molar Mass 102.17 g/mol [2]
Appearance Colorless liquid[2]
Density 0.827 g/mL at 25 °C[3]
Melting Point -24 °C[3]
Boiling Point 123 °C[3]
Refractive Index (n²⁰/D) 1.4186[3]
¹H NMR (CDCl₃, 90 MHz) δ 0.89 (t, 6H), 1.13 (s, 3H), 1.44 (q, 4H)[4]
¹³C NMR (CDCl₃, 25.16 MHz) δ 8.20, 25.81, 33.74, 73.06[4]
IR (Neat) 3400 (br, O-H), 2970, 1460, 1380, 1150 cm⁻¹[4][5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Grignard reaction.

Experimental Protocol 1: Synthesis from Butanone and Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Butanone (Methyl ethyl ketone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • 5% Sulfuric acid (for workup)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • All glassware must be oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of butanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the ether layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with 5% sulfuric acid, followed by water, and finally with a saturated sodium bicarbonate solution.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

    • The crude product can be purified by fractional distillation, collecting the fraction boiling at 122-124 °C.

Expected Yield: 75-85%

Experimental_Workflow_1 cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Prep1 Activate Mg with I₂ Prep2 Add EtBr in Et₂O dropwise Prep1->Prep2 Prep3 Reflux for 30 min Prep2->Prep3 React1 Cool Grignard to 0°C Prep3->React1 React2 Add Butanone in Et₂O dropwise React1->React2 React3 Stir at RT for 1 hr React2->React3 Workup1 Quench with aq. NH₄Cl React3->Workup1 Workup2 Extract with Et₂O Workup1->Workup2 Workup3 Wash organic layer Workup2->Workup3 Workup4 Dry over MgSO₄ Workup3->Workup4 Workup5 Rotary Evaporation Workup4->Workup5 Workup6 Fractional Distillation Workup5->Workup6

Caption: Workflow for the synthesis of this compound from butanone.

Experimental Protocol 2: Synthesis from Methyl Acetate and Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Methyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (for workup)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Follow the same procedure as in Experimental Protocol 1 to prepare the ethylmagnesium bromide solution, using 2.2 equivalents of ethyl bromide and 2.4 equivalents of magnesium turnings relative to methyl acetate.

  • Reaction with Methyl Acetate:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the methyl acetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at 122-124 °C.

Expected Yield: 65-75%

Experimental_Workflow_2 cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Prep1 Activate Mg with I₂ Prep2 Add EtBr (2.2 eq) in Et₂O dropwise Prep1->Prep2 Prep3 Reflux for 30 min Prep2->Prep3 React1 Cool Grignard to 0°C Prep3->React1 React2 Add Methyl Acetate in Et₂O dropwise React1->React2 React3 Stir at RT for 1 hr React2->React3 Workup1 Quench with 1M HCl React3->Workup1 Workup2 Extract with Et₂O Workup1->Workup2 Workup3 Wash organic layer Workup2->Workup3 Workup4 Dry over Na₂SO₄ Workup3->Workup4 Workup5 Rotary Evaporation Workup4->Workup5 Workup6 Fractional Distillation Workup5->Workup6

References

An In-depth Technical Guide to the Isomers of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural isomers of 3-methyl-3-pentanol, which are all alcohols with the molecular formula C₆H₁₄O. This document delves into their physicochemical properties, experimental protocols for their synthesis and analysis, and their known biological significance, with a particular focus on this compound's role as a precursor in pharmaceutical synthesis.

Introduction to the Isomers of Hexanol

Alcohols with the molecular formula C₆H₁₄O, isomers of hexanol, exist in seventeen different structural forms, excluding stereoisomers. These isomers are categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.[1] This structural diversity leads to a range of physical and chemical properties, influencing their applications in various fields, from flavor and fragrance to pharmaceutical manufacturing.[2][3] this compound is a notable tertiary alcohol in this family, recognized for its sedative and anticonvulsant properties and its use in the synthesis of the tranquilizer emylcamate (B1671231).[4]

Physicochemical Properties

The structural variations among the hexanol isomers give rise to distinct physicochemical characteristics. Generally, increased branching tends to lower the boiling point and increase the water solubility compared to straight-chain isomers. The position of the hydroxyl group also plays a significant role in determining properties like polarity and reactivity.

Isomer NameIUPAC NameTypeBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility (g/L)Refractive Index (nD)
1-Hexanol (B41254)Hexan-1-olPrimary157-450.8205.91.4178
2-Hexanol (B165339)Hexan-2-olSecondary136-230.811141.4140
3-Hexanol (B165604)Hexan-3-olSecondary135-520.819161.4145
2-Methyl-1-pentanol2-Methylpentan-1-olPrimary147-1080.8254.91.4150
3-Methyl-1-pentanol3-Methylpentan-1-olPrimary152-1190.8215.51.4170
4-Methyl-1-pentanol4-Methylpentan-1-olPrimary151-0.8166.01.4160
2-Methyl-2-pentanol2-Methylpentan-2-olTertiary121-10.81025.61.4150
3-Methyl-2-pentanol3-Methylpentan-2-olSecondary134-0.819151.4160
4-Methyl-2-pentanol4-Methylpentan-2-olSecondary132-900.808171.4110
2-Methyl-3-pentanol2-Methylpentan-3-olSecondary127-0.820301.4190
This compound 3-Methylpentan-3-ol Tertiary 122 -24 0.824 45 1.4160
2,2-Dimethyl-1-butanol2,2-Dimethylbutan-1-olPrimary137-0.8294.81.4170
2,3-Dimethyl-1-butanol2,3-Dimethylbutan-1-olPrimary145-0.831-1.4220
3,3-Dimethyl-1-butanol3,3-Dimethylbutan-1-olPrimary143-30.821111.4170
2,3-Dimethyl-2-butanol2,3-Dimethylbutan-2-olTertiary119140.821351.4190
3,3-Dimethyl-2-butanol3,3-Dimethylbutan-2-olSecondary12070.812261.4160
2-Ethyl-1-butanol2-Ethylbutan-1-olPrimary146-1140.8334.21.4220

Note: Some data points, particularly for less common isomers, may have limited availability or varying reported values. The presented data is a compilation from various sources.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols like this compound.[5]

Reaction Scheme: CH₃CH₂MgBr (Ethylmagnesium bromide) + CH₃COCH₂CH₃ (Butanone) → (CH₃CH₂)₂C(OMgBr)CH₃ → (CH₃CH₂)₂C(OH)CH₃ (this compound)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • Butanone (Methyl ethyl ketone)

  • Sulfuric acid (e.g., 2 M for workup)

  • Saturated ammonium (B1175870) chloride solution (alternative for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous ether to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the magnesium has been consumed, the Grignard reagent (ethylmagnesium bromide) is formed.[6][7]

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of butanone in anhydrous ether from the dropping funnel. Stir the mixture for at least one hour at room temperature after the addition is complete.[6]

  • Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and an aqueous solution of sulfuric acid or saturated ammonium chloride to hydrolyze the magnesium alkoxide salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

G Synthesis of this compound via Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Workup and Purification Mg Magnesium (Mg) EtMgBr Ethylmagnesium Bromide (CH3CH2MgBr) Mg->EtMgBr in dry ether EtBr Ethyl Bromide (CH3CH2Br) EtBr->EtMgBr Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate Butanone Butanone (CH3COCH2CH3) Butanone->Intermediate AcidWorkup Acidic Workup (e.g., H2SO4, H2O) Intermediate->AcidWorkup Product This compound AcidWorkup->Product

Caption: Workflow for the Grignard synthesis of this compound.

Analysis of Hexanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds like alcohol isomers.[8][9]

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector.

  • Capillary column suitable for alcohol analysis (e.g., a polar column like a wax-type or a non-polar column like a DB-5ms).[10][11]

Sample Preparation:

  • Prepare a standard solution of the hexanol isomer(s) of interest in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • For unknown samples, dilute an aliquot in the same solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 7 °C/minute to 100 °C.[11]

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-200

Data Analysis: Isomers are identified by their characteristic retention times and mass fragmentation patterns. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.

G GC-MS Analysis Workflow for Hexanol Isomers SamplePrep Sample Preparation (Dilution in Solvent) Injection Injection into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing (Chromatogram & Mass Spectrum) Detection->DataProcessing Identification Isomer Identification (Retention Time & Library Match) DataProcessing->Identification

Caption: General experimental workflow for the analysis of hexanol isomers using GC-MS.

Biological Significance and Signaling Pathways

The biological activity of hexanol isomers can vary significantly.[12] For instance, 1-hexanol has demonstrated antibacterial effects, particularly against Gram-negative bacteria, while 2-hexanol and 3-hexanol showed no such activity in the same study.[3][13]

This compound: Sedative and Anxiolytic Properties

This compound is known to possess sedative, anticonvulsant, and muscle-relaxant properties.[4] While the precise mechanism for many simpler alcohols is not fully elucidated, their sedative effects are generally attributed to their interaction with neurotransmitter systems in the central nervous system (CNS).[14][15] Alcohols can enhance the effects of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) at the GABA-A receptor and inhibit the effects of excitatory neurotransmitters like glutamate.[14] This modulation of neuronal excitability is a common pathway for many sedative and anxiolytic drugs.

The primary pharmaceutical significance of this compound is its role as a key intermediate in the synthesis of emylcamate (3-methyl-3-pentyl carbamate), a tranquilizer.[4][16]

Synthesis of Emylcamate from this compound

Several synthetic routes exist for the conversion of this compound to emylcamate. A common laboratory and industrial method involves the reaction with a cyanate (B1221674) salt in the presence of an acid, or reaction with carbamyl chloride.[4][16]

Reaction Scheme (via Carbamyl Chloride): (CH₃CH₂)₂C(OH)CH₃ + ClCONH₂ (Carbamyl chloride) → (CH₃CH₂)₂C(OCONH₂)CH₃ (Emylcamate) + HCl

Experimental Protocol Outline:

  • A cooled solution of this compound in an appropriate solvent (e.g., chloroform) is prepared.

  • Carbamyl chloride is added, followed by a base (e.g., calcium carbonate) to neutralize the HCl byproduct, while maintaining a low temperature.

  • The reaction is stirred for several hours at room temperature.

  • The product is isolated through filtration, washing, and recrystallization from a suitable solvent like petroleum ether.[4]

G Logical Pathway: this compound to Emylcamate Start This compound (Tertiary Alcohol) Synthesis Chemical Synthesis (Carbamoylation) Start->Synthesis Reagent Carbamoylation Reagent (e.g., Carbamyl Chloride or Sodium Cyanate/Acid) Reagent->Synthesis Product Emylcamate (Carbamate Tranquilizer) Synthesis->Product Action Biological Action (e.g., GABA-A Receptor Modulation) Product->Action

Caption: Relationship between this compound and the synthesis of Emylcamate.

Conclusion

The structural isomers of C₆H₁₄O, including this compound, represent a diverse group of alcohols with a wide array of physicochemical properties and biological activities. The ability to distinguish and synthesize these isomers is crucial for their application in research and industry. This compound stands out for its CNS-depressant effects and its established role as a precursor to the anxiolytic drug emylcamate, highlighting the importance of understanding the structure-activity relationships within this class of compounds for future drug development endeavors. The provided experimental protocols offer a foundation for the synthesis and analysis of these valuable chemical entities.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 3-Methyl-3-pentanol (CAS No. 77-74-7), a tertiary hexanol. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and relevant regulatory guidelines to assist researchers, scientists, and drug development professionals in its safe use.

Chemical and Physical Properties

This compound is a flammable liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H14O[3]
Molecular Weight 102.17 g/mol [4][5]
Appearance Clear, colorless to light yellow liquid[3][6]
Boiling Point 123 °C (253.4 °F)[7][8]
Melting Point -38 °C (-36.4 °F)[7]
Flash Point 24 °C (75.2 °F) (Closed Cup)[7][8]
Density 0.828 g/cm³ at 20 °C[9]
Solubility in Water 45 g/L[9]

Toxicological Data

The toxicological profile of this compound is not exhaustively characterized. While acute oral toxicity data is available, information on other endpoints is limited. The available data is summarized in the following tables.

Acute Toxicity

The primary route of acute toxicity that has been quantitatively studied is oral ingestion.[7]

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueReference(s)
LD50RatOral710 mg/kg[4][7][8]
LDLoMouseOral750 mg/kg[10][11]
LD50MouseSubcutaneous1100 mg/kg[10][11]
Dermal LD50--No data available[1][4]
Inhalation LC50--No data available[1][4]
Irritation and Sensitization

Table 3: Irritation and Sensitization Potential of this compound

EndpointSpeciesResultReference(s)
Skin Irritation -May cause skin irritation. No quantitative data available.[3][7][8]
Eye Irritation -May cause eye irritation. No quantitative data available.[3][7][8]
Skin Sensitization -No data available[1][4][8]
Repeated Dose Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of available data for repeated dose toxicity, mutagenicity, carcinogenicity, and reproductive toxicity of this compound.[1][3][4][7]

Table 4: Other Toxicological Endpoints for this compound

EndpointResultReference(s)
Repeated Dose Toxicity No data available[1]
Mutagenicity No data available[3][7]
Carcinogenicity Not classifiable as a human carcinogen (IARC, ACGIH, NTP, OSHA)[1][2]
Reproductive Toxicity No data available[1][7]
Ecotoxicity

Limited data is available on the ecotoxicity of this compound.

Table 5: Ecotoxicity of this compound

EndpointSpeciesValueExposure TimeReference(s)
LC50Pimephales promelas (fathead minnow)672 mg/L96 h[1][2]

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure the generation of reliable and comparable data.

Acute Oral Toxicity (OECD 420, 423, or 425)
  • Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.

  • Methodology:

    • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

    • Dose Administration: The test substance is administered by gavage in a single dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

    • Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) to determine its potential to cause skin irritation or corrosion.[4][12][13]

  • Methodology:

    • Test Animal: A single healthy young adult albino rabbit is used initially.

    • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of shaved skin and covered with a gauze patch and semi-occlusive dressing.[4]

    • Exposure: The exposure duration is typically 4 hours.[4]

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14] Scoring is based on a standardized grading system.

    • Confirmatory Test: If no corrosive effect is observed, the response is confirmed in up to two additional animals.[4]

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: A single dose of the test substance is applied to the eye of an experimental animal (typically a rabbit) to assess its potential to cause eye irritation or corrosion.[7][15][16][17]

  • Methodology:

    • Test Animal: A single healthy young adult albino rabbit is used initially.

    • Application: A 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[17]

    • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7] Lesions are scored using a standardized system.

    • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response may be confirmed in up to two additional animals.[15]

Skin Sensitization (OECD 406)
  • Principle: This test determines the potential of a substance to induce skin sensitization (allergic contact dermatitis) in guinea pigs.[10] Two primary methods are the Guinea Pig Maximization Test (GPMT) and the Buehler Test.[10]

  • Methodology (GPMT):

    • Induction Phase: The test substance is administered to guinea pigs by both intradermal injection (with adjuvant) and topical application.

    • Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive skin site.

    • Observation: The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[9][18][19][20]

  • Methodology:

    • Test System: Several strains of bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

    • Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • Detection of Mutations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

    • Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

Visualizations

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance, incorporating a tiered testing strategy.

Toxicity_Assessment_Workflow General Toxicity Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2) Literature_Review Literature Review & Physicochemical Properties In_Silico In Silico (QSAR) Prediction Literature_Review->In_Silico Genotoxicity Genotoxicity (e.g., Ames Test) In_Silico->Genotoxicity Cytotoxicity Cytotoxicity Assays Genotoxicity->Cytotoxicity Skin_Corrosion_Irritation_vitro Skin Corrosion/Irritation Cytotoxicity->Skin_Corrosion_Irritation_vitro Acute_Toxicity Acute Oral/Dermal/Inhalation Toxicity Skin_Corrosion_Irritation_vitro->Acute_Toxicity Skin_Eye_Irritation_vivo Skin & Eye Irritation Acute_Toxicity->Skin_Eye_Irritation_vivo Skin_Sensitization Skin Sensitization Skin_Eye_Irritation_vivo->Skin_Sensitization Repeated_Dose Repeated Dose Toxicity Skin_Sensitization->Repeated_Dose Repro_Dev_Tox Reproductive/Developmental Toxicity Repeated_Dose->Repro_Dev_Tox Carcinogenicity Carcinogenicity Repro_Dev_Tox->Carcinogenicity

Caption: A tiered approach to toxicity testing.

Safe Handling and Emergency Procedures

This diagram outlines the logical flow of actions for the safe handling of this compound and the appropriate response in case of an emergency.

Safe_Handling_Emergency Safe Handling and Emergency Procedures for this compound cluster_0 Safe Handling cluster_1 Emergency Procedures cluster_2 Spill Response cluster_3 Fire Response cluster_4 Exposure Response Engineering_Controls Use in a well-ventilated area with explosion-proof equipment PPE Wear protective gloves, clothing, and eye/face protection Engineering_Controls->PPE Handling_Practices Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. PPE->Handling_Practices Storage Store in a cool, well-ventilated area. Keep container tightly closed. Handling_Practices->Storage Spill Spill or Leak Isolate_Spill Remove ignition sources. Ventilate area. Spill->Isolate_Spill Fire Fire Extinguishing_Media Use dry chemical, CO2, or alcohol-resistant foam. Fire->Extinguishing_Media Exposure Personal Exposure Inhalation Move to fresh air. Seek medical attention if symptoms persist. Exposure->Inhalation Skin_Contact Remove contaminated clothing. Wash skin with soap and water. Exposure->Skin_Contact Eye_Contact Rinse cautiously with water for several minutes. Exposure->Eye_Contact Ingestion Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Contain_Spill Contain with inert absorbent material. Isolate_Spill->Contain_Spill Dispose_Spill Dispose of in accordance with local regulations. Contain_Spill->Dispose_Spill Firefighting_PPE Wear self-contained breathing apparatus. Extinguishing_Media->Firefighting_PPE

Caption: Key steps for safe handling and emergency response.

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling Practices
  • Use in a well-ventilated area.[21]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Avoid breathing vapor or mist.[8]

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke when using this product.[1]

Storage
  • Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents.[4]

  • Keep containers tightly closed when not in use.[1][2]

Emergency Procedures

Spills and Leaks
  • Eliminate all ignition sources.[21]

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[21]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[21]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[2][8] Combustion may produce carbon oxides (CO, CO2).[21]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Conclusion

This compound is a flammable liquid that is harmful if swallowed.[1][2] While it is considered a slight skin and eye irritant, there is a significant lack of comprehensive toxicological data for many endpoints. Therefore, it is crucial to handle this chemical with appropriate safety precautions, including the use of proper personal protective equipment and working in a well-ventilated area. In the absence of complete data, a cautious approach should be taken, and exposure should be minimized. Further research is needed to fully characterize the toxicological profile of this compound.

References

The Natural Presence of 3-Methyl-3-pentanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, analytical methodologies, and biosynthetic origins of the tertiary alcohol, 3-Methyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a tertiary hexanol with the chemical formula C₆H₁₄O, is a volatile organic compound recognized for its characteristic fruity, green, and leafy aroma.[1][2] While it has applications as a flavoring agent and in chemical synthesis, its natural occurrence in various plant species is of significant interest to researchers in fields ranging from phytochemistry to chemical ecology.[2][3] This technical guide provides a comprehensive overview of the known natural sources of this compound, details established experimental protocols for its identification and quantification, and explores its potential biosynthetic pathways in plants.

Natural Occurrence and Sources

This compound has been identified as a natural volatile constituent in a variety of plant species, contributing to their distinct aroma profiles. Its presence has been reported in several fruits and leaves, suggesting a broader distribution in the plant kingdom than is currently documented.

Table 1: Documented Natural Sources of this compound

Natural SourcePlant SpeciesPart of PlantReported Concentration (mg/kg)Reference
PlumcotPrunus salicina x Prunus armeniacaFruit0.034[4]
PandanPandanus amaryllifoliusLeavesNot Quantified[2]
Red PepperCapsicum annuumFruitNot Quantified[2][5]
Green Bell PepperCapsicum annuumFruitNot Quantified[1][5]
Orange Bell PepperCapsicum annuumFruitNot Quantified[1][5]
Goji BerryLycium barbarumFruitNot Quantified[2]
PineappleAnanas comosusFruitNot QuantifiedThe compound is listed as a phytochemical in Ananas comosus in some databases, though specific quantitative studies identifying it in pineapple volatiles were not found in the surveyed literature.

It is important to note that while the presence of this compound has been qualitatively confirmed in several sources, quantitative data remains limited. The single reported concentration in plumcot fruit highlights the need for further quantitative studies to understand the typical abundance of this compound in different natural matrices.

Experimental Protocols for Identification and Quantification

The analysis of volatile organic compounds like this compound from complex natural matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the identification and quantification of this tertiary alcohol. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that allows for the extraction and concentration of volatiles from the sample matrix without the need for solvents.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Plant Material (e.g., leaves, fruit) homogenize Homogenization (e.g., grinding in liquid nitrogen) sample->homogenize hs_vial Transfer to Headspace Vial with Internal Standard homogenize->hs_vial spme Headspace Solid-Phase Microextraction (HS-SPME) hs_vial->spme gcms Gas Chromatography-Mass Spectrometry (GC-MS) spme->gcms identification Compound Identification (Mass Spectra Library Comparison) gcms->identification quantification Quantification (Internal Standard Calibration) gcms->quantification biosynthesis_pathway cluster_pathway Proposed Biosynthetic Pathway isoleucine Isoleucine keto_acid 2-Keto-3-methylvalerate isoleucine->keto_acid Deamination intermediate Intermediate(s) keto_acid->intermediate Decarboxylation & further reactions pentanol This compound intermediate->pentanol Enzymatic conversion

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-3-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-3-pentanol as a solvent in organic synthesis. This document details its physicochemical properties, potential applications with experimental protocols, and safety and handling guidelines.

Introduction

This compound (IUPAC name: 3-methylpentan-3-ol) is a tertiary hexanol that presents unique properties as a solvent in organic synthesis.[1] As a tertiary alcohol, it is resistant to oxidation under many conditions and lacks acidic alpha-hydrogens, preventing it from participating in reactions such as enolization.[2] Its moderate boiling point and miscibility with a range of organic solvents make it a viable alternative to more conventional solvents in specific applications.[1][3] This document explores the characteristics of this compound and provides protocols for its use in relevant organic transformations.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound is a colorless liquid with a characteristic fruity odor.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[4]
Molecular Weight 102.17 g/mol [4]
Appearance Colorless liquid[1]
Odor Fruity[1]
Density 0.8286 g/cm³ at 20 °C[1]
Boiling Point 122.4 °C[1]
Melting Point -23.6 °C[1]
Flash Point 46.1 °C (115.0 °F)[5]
Solubility in Water 45 g/L[1]
Miscibility Miscible with ethanol (B145695) and diethyl ether[1]
Refractive Index (n²⁰/D) 1.415 - 1.421[5]

Applications in Organic Synthesis

While not as commonly employed as other conventional solvents, the unique properties of this compound make it a suitable medium for specific types of organic reactions. Its tertiary alcohol functionality renders it non-oxidizable in many standard reaction conditions and incapable of enolization.

Solvent for Nucleophilic Substitution Reactions

Tertiary alcohols like this compound can be used as solvents in nucleophilic substitution reactions. Their polarity can help to dissolve reactants, while their protic nature can stabilize anionic nucleophiles. However, it is important to note that as a protic solvent, it may slow down the rate of SN2 reactions by solvating the nucleophile.[6][7] For SN1 reactions, its ability to stabilize carbocation intermediates can be beneficial.[8]

General Considerations for Use in Nucleophilic Substitution:

  • Substrate Solubility: this compound can be a good choice for substrates that are not soluble in less polar solvents.

  • Reaction Temperature: Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can be advantageous for slow reactions.

  • Competing Elimination: As with other polar, protic solvents, the potential for competing elimination reactions (E1 and E2) should be considered, especially with secondary and tertiary substrates.

Although specific examples using this compound as a solvent for Williamson ether synthesis are not prevalent in the literature, its properties suggest it could be a viable, albeit non-traditional, solvent for this reaction, particularly when a higher boiling point is required. The Williamson ether synthesis typically proceeds via an SN2 mechanism, where an alkoxide displaces a leaving group on a primary alkyl halide.[9][10]

Hypothetical Protocol for Williamson Ether Synthesis:

This protocol is a general guideline and would require optimization for specific substrates.

Reaction: R-OH + R'-X → R-O-R' (where R' is a primary alkyl group and X is a halide)

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (anhydrous)

  • Primary alkyl halide (R'-X)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, to aid solubility of the alkoxide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add alcohol and this compound to a flame-dried flask under inert atmosphere. B 2. Cool the mixture to 0 °C. A->B C 3. Add NaH portion-wise and stir until H₂ evolution ceases. B->C D 4. Slowly add the primary alkyl halide. C->D E 5. Allow the reaction to warm to room temperature or heat as required. Monitor by TLC or GC/MS. D->E F 6. Quench the reaction with saturated aq. NH₄Cl. E->F G 7. Extract with an organic solvent (e.g., diethyl ether). F->G H 8. Wash the combined organic layers with water and brine. G->H I 9. Dry over Na₂SO₄ or MgSO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography or distillation. I->J

Caption: General workflow for a Williamson ether synthesis.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous this compound to achieve a desired concentration (e.g., 0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Slowly add the primary alkyl halide (1.05 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired ether.

Quantitative Data (Hypothetical):

EntryAlcoholAlkyl HalideTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholEthyl iodide801275
2CyclohexanolMethyl bromide701868

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is harmful if swallowed.[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationship of Safety Precautions:

Safety_Precautions cluster_hazard Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Flammable Flammable Liquid NoIgnition No Ignition Sources Flammable->NoIgnition Harmful Harmful if Swallowed Gloves Gloves Harmful->Gloves Goggles Safety Goggles Harmful->Goggles LabCoat Lab Coat Harmful->LabCoat FumeHood Work in Fume Hood Harmful->FumeHood CoolDry Cool, Dry, Well-Ventilated Area TightlySealed Tightly Sealed Container

Caption: Key safety considerations for this compound.

Conclusion

This compound is a specialty solvent with properties that make it suitable for specific applications in organic synthesis where a non-oxidizable, non-enolizable, polar, protic solvent with a moderate boiling point is required. While not a universal solvent, it offers a valuable alternative for researchers and chemists in drug development and other areas of organic synthesis. Further exploration of its use in a wider range of reactions is warranted to fully understand its potential.

References

The Role of 3-Methyl-3-pentanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-pentanol, a tertiary hexanol, serves as a valuable building block in organic synthesis. Its structural features, particularly the tertiary hydroxyl group, offer unique reactivity that has been leveraged in the pharmaceutical industry. While its applications are not widespread, it plays a crucial role as a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical intermediate synthesis, with a primary focus on its most well-documented application: the synthesis of the tranquilizer, Emylcamate.

Application Note 1: Synthesis of Emylcamate

This compound is a primary precursor in the production of Emylcamate, a carbamate (B1207046) tranquilizer with muscle-relaxing properties.[1] The synthesis involves the formation of a carbamate ester from the tertiary hydroxyl group of this compound. Several synthetic routes have been developed to achieve this transformation.

Mechanism of Action of Emylcamate: Emylcamate potentiates the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system.[1] This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a tranquilizing and muscle-relaxant effect.

Signaling Pathway of GABA-A Receptor Potentiation

The following diagram illustrates the simplified signaling pathway of a GABA-A receptor and the potentiation by a modulator like Emylcamate.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to receptor Modulator Emylcamate (Modulator) Modulator->GABA_A_Receptor Potentiates GABA binding Cl_ion Chloride Ions (Cl⁻) GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to Effect Decreased Neuronal Excitability (Tranquilizing & Muscle Relaxant Effect) Hyperpolarization->Effect Results in

Caption: GABA-A receptor signaling pathway and modulation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Emylcamate from this compound via different methods.

ProductStarting MaterialKey ReagentsReported YieldMelting Point (°C)
EmylcamateThis compoundCarbamyl chloride, Calcium carbonateNot specified54-55
EmylcamateThis compoundSodium cyanate (B1221674), Trifluoroacetic acidNot specifiedNot specified
Emylcamate(1-methyl-1-ethyl-propyl)-phenyl carbonateLiquid ammoniaNot specified54-55

Experimental Protocols for Emylcamate Synthesis

Protocol 1: Synthesis via Carbamyl Chloride

This protocol describes the synthesis of Emylcamate by the direct reaction of this compound with carbamyl chloride.

Objective: To synthesize this compound carbamate (Emylcamate) from this compound and carbamyl chloride.[1]

Materials:

  • This compound (10.2 g)

  • Carbamyl chloride (8 g)

  • Chloroform (B151607) (50 ml)

  • Dry calcium carbonate (5 g)

  • Petroleum ether

  • Distilled water

  • Magnesium sulfate

Procedure:

  • In a reaction vessel, prepare a cooled mixture of 10.2 g of this compound and 50 ml of chloroform.

  • To this solution, add 8 g of carbamyl chloride.

  • Subsequently, add 5 g of dry calcium carbonate at a rate that maintains the temperature below 0°C.[1]

  • Stir the mixture for 2 hours at room temperature.[1]

  • Filter off the precipitate.

  • Wash the chloroform solution with distilled water and dry over magnesium sulfate.[1]

  • Evaporate the solvent.

  • Recrystallize the residue from petroleum ether to yield this compound carbamate.[1]

Experimental Workflow:

Protocol1_Workflow start Start step1 Mix this compound and Chloroform (cool) start->step1 step2 Add Carbamyl Chloride step1->step2 step3 Add Calcium Carbonate (<0°C) step2->step3 step4 Stir at Room Temperature (2 hours) step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Water & Dry (MgSO4) step5->step6 step7 Evaporate Solvent step6->step7 step8 Recrystallize from Petroleum Ether step7->step8 end Emylcamate Product step8->end

Caption: Workflow for Emylcamate synthesis via carbamyl chloride.

Protocol 2: Synthesis via Sodium Cyanate and Trifluoroacetic Acid

This improved method is reported to offer enhanced efficiency in the synthesis of Emylcamate.

Objective: To synthesize Emylcamate using sodium cyanate and trifluoroacetic acid.

Materials:

  • This compound (4.0 g)

  • Sodium cyanate (5.2 g)

  • Trifluoroacetic acid (9.1 g)

  • Tetrahydrofuran (50 ml)

  • Solid sodium carbonate

  • Water

Procedure:

  • Prepare a mixture of 4.0 g of this compound, 5.2 g of sodium cyanate, 9.1 g of trifluoroacetic acid, and 50 ml of tetrahydrofuran.

  • Stir the mixture at 45°C for two hours.

  • After the reaction period, neutralize the mixture by adding solid sodium carbonate.

  • Concentrate the mixture.

  • Treat the concentrated mixture with water.

  • Filter the solution to yield 3-methyl-3-pentyl carbamate (Emylcamate).

Experimental Workflow:

Protocol2_Workflow start Start step1 Mix this compound, Sodium Cyanate, Trifluoroacetic Acid, and THF start->step1 step2 Stir at 45°C (2 hours) step1->step2 step3 Neutralize with Solid Sodium Carbonate step2->step3 step4 Concentrate the Mixture step3->step4 step5 Treat with Water step4->step5 step6 Filter to Obtain Product step5->step6 end Emylcamate Product step6->end

Caption: Workflow for Emylcamate synthesis via sodium cyanate.

Other Potential Pharmaceutical Applications

While the synthesis of Emylcamate is the most prominent pharmaceutical application of this compound, its use as a tertiary alcohol building block suggests potential for its incorporation into other complex molecules. However, based on currently available literature, its role as a key intermediate for other widely marketed pharmaceuticals is not extensively documented. Its structural motif may be found in derivatives used in the synthesis of more complex molecules, such as in certain patented routes for the synthesis of Tapentadol, although not as a direct starting material for the final API. Further research and exploration in medicinal chemistry may uncover new applications for this versatile tertiary hexanol.

References

Application Notes: Dehydration of 3-Methyl-3-Pentanol to Yield a Mixture of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of the tertiary alcohol, 3-methyl-3-pentanol. This reaction proceeds via an E1 elimination mechanism, involving the formation of a stable tertiary carbocation intermediate.[1] Due to the nature of the carbocation, a mixture of alkene isomers is typically formed, with the major products being dictated by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene.[2][3] In the case of this compound, the expected products are 3-methyl-2-pentene (as a mixture of E/Z isomers) and 2-ethyl-1-butene.[4]

Principle of the Method

The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as phosphoric acid or sulfuric acid.[1][5] This converts the hydroxyl group into a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene products. The relatively low boiling points of the resulting alkenes allow for their removal from the reaction mixture by distillation as they are formed, shifting the equilibrium towards the products.[6][7]

Applications

The alkenes produced from this reaction are valuable intermediates in organic synthesis. For instance, 3-methyl-2-pentene is used in the synthesis of 2-ethyl-2-methylbutanoic acid, which is an intermediate in the preparation of certain herbicides.[8] The study of this reaction and its product distribution also serves as an excellent practical example of reaction mechanisms and regioselectivity in organic chemistry.

Experimental Protocol

1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compoundReagentSigma-AldrichPurity ≥98%
Phosphoric Acid (85%)ACS ReagentFisher ScientificSafer alternative to sulfuric acid[5][6]
Saturated Sodium Bicarbonate SolutionLaboratory-For neutralization
Anhydrous Sodium SulfateReagentVWRDrying agent
Boiling Chips--To ensure smooth boiling
Glassware--Round-bottom flask, distillation head, condenser, receiving flask

2. Equipment

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Separatory funnel

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for product analysis

3. Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphoric acid is corrosive. Handle with care.

  • The alkene products are volatile and flammable. Keep away from ignition sources.[9]

4. Reaction Setup and Procedure

  • To a 100 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and 5 mL of 85% phosphoric acid.

  • Add a few boiling chips to the flask.

  • Assemble a simple distillation apparatus, ensuring all joints are properly secured. Place a pre-weighed receiving flask in an ice-water bath to minimize the evaporation of the volatile alkene products.

  • Heat the reaction mixture gently using a heating mantle. The goal is to maintain a steady distillation of the products. The temperature of the distilling vapor should be monitored and kept below 80°C to minimize the co-distillation of the unreacted alcohol.[9]

  • Continue the distillation until no more liquid is collected in the receiving flask. This typically takes 30-60 minutes.

5. Work-up and Purification

  • Transfer the cooled distillate to a separatory funnel.

  • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel frequently to release any pressure from carbon dioxide evolution.

  • Separate the aqueous layer and discard it.

  • Wash the organic layer with 15 mL of water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer (the product mixture) to a clean, dry Erlenmeyer flask.

  • Dry the product over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.[10]

  • Carefully decant or filter the dried liquid into a clean, pre-weighed vial.

  • Determine the yield of the alkene mixture.

6. Product Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the product mixture using GC-MS to identify the different alkene isomers (3-methyl-2-pentene and 2-ethyl-1-butene) and determine their relative abundance. The mass spectra of the isomers can be compared with reference spectra from databases like the NIST WebBook.[11][12]

  • Boiling Point: The boiling point of the product mixture can be determined during distillation. The expected boiling points of the major products are around 67-69°C.[9]

Data Presentation

Table 1: Reactant and Expected Product Properties

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compound102.170.829122
3-Methyl-2-pentene84.160.69869
2-Ethyl-1-butene84.160.68965

Table 2: Experimental Data and Results

ParameterValue
Mass of this compound10.2 g
Moles of this compound0.1 mol
Volume of 85% H₃PO₄5 mL
Mass of Alkene Mixture ObtainedTo be measured
Theoretical Yield of Alkenes8.42 g
Percent YieldTo be calculated
Product Distribution (from GC-MS)To be determined

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3_Methyl_3_pentanol This compound H3PO4 H₃PO₄ (cat.) Heat 3_Methyl_2_pentene 3-Methyl-2-pentene (E/Z mixture) H3PO4->3_Methyl_2_pentene 2_Ethyl_1_butene 2-Ethyl-1-butene H3PO4->2_Ethyl_1_butene Water H₂O H3PO4->Water Workflow Start Start: this compound + H₃PO₄ Reaction Reaction: Heat and Distill Start->Reaction 1. Setup Collection Collect Distillate (Alkene Mixture + Impurities) Reaction->Collection 2. Distillation Neutralization Work-up: Neutralize with NaHCO₃(aq) Collection->Neutralization 3. Transfer Washing Wash with H₂O Neutralization->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Isolate Pure Alkene Mixture (Decantation/Filtration) Drying->Purification Analysis Analysis: GC-MS, Yield Calculation Purification->Analysis 4. Characterization End End: Characterized Products Analysis->End

References

Application Notes and Protocols for 3-Methyl-3-pentanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-methyl-3-pentanol in the fragrance industry. It includes its olfactory profile, physicochemical properties, and detailed protocols for its evaluation and potential use in fragrance creation.

Introduction

This compound (CAS: 77-74-7) is a tertiary hexanol with a distinct and complex odor profile. While it is recognized as a flavoring agent and is found in some natural sources, its direct application as a fragrance ingredient is not extensively documented in publicly available literature. Some industry resources suggest it is not intended for fragrance use, while others list it as a fragrance and flavor chemical.[1][2] This ambiguity suggests that its primary role in the fragrance industry may be as a chemical intermediate for the synthesis of fragrant esters. These application notes will explore both the direct and indirect potential of this compound in fragrance applications.

Physicochemical and Olfactory Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[3]
Molecular Weight 102.17 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Mildly fruity, camphor-like, green, leafy, and slightly sweet[1][4][5]
Boiling Point 121-123 °C[1]
Melting Point -38 °C[4]
Flash Point 46.11 °C[1]
Density 0.824 g/mL at 25 °C[4]
Vapor Pressure 5.56 - 6.65 mmHg @ 25 °C[1][5]
Solubility Soluble in alcohol; moderately soluble in water[1][3]
Odor Threshold Not Found
Substantivity Not Found

Application Notes

3.1. Olfactory Profile and Potential Use in Fragrance Compositions

This compound possesses a multifaceted odor profile characterized by green, leafy, and camphoraceous notes with a subtle fruity undertone.[4][5] This complexity allows for several theoretical applications in fragrance creation:

  • Top Note Modifier: Due to its relatively high vapor pressure, it can be used to provide a fresh, green, and slightly medicinal lift to the top notes of a fragrance, particularly in citrus, herbal, and fougère compositions.

  • Enhancement of Fruity Accords: Its mild fruity character can complement and enhance other fruity notes, adding a layer of complexity and naturalness.

  • Synergy with Floral Notes: The green and leafy aspects can provide a natural-smelling backdrop to floral accords, evoking the scent of a whole flower, including its stem and leaves.

3.2. Role as a Chemical Intermediate

The most significant application of this compound in the fragrance industry is likely as a precursor for the synthesis of various esters. Tertiary alcohols, when reacted with carboxylic acids, can form esters that often possess desirable and potent fragrances. The resulting esters may have more pronounced fruity or floral notes than the parent alcohol.

3.3. Safety and Regulatory Status

  • GHS Classification: this compound is classified as a flammable liquid and is harmful if swallowed.[6][7]

  • IFRA: There are no specific standards or restrictions for this compound listed in the publicly available IFRA documentation. However, this does not imply it has been approved for all fragrance applications.

  • Supplier Recommendation: At least one major supplier of fragrance and flavor ingredients recommends that it is "not for fragrance use".[2] This suggests that there may be safety or performance limitations for its direct application in fragrances.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and application of this compound as a fragrance ingredient.

4.1. Protocol 1: Sensory Evaluation of this compound

Objective: To systematically evaluate the olfactory profile of this compound over time.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers

  • Pipettes

  • Smelling strips (blotters)

  • Stopwatch

Procedure:

  • Neat Evaluation:

    • Dip a clean smelling strip into undiluted this compound, ensuring the strip is about one-third submerged.

    • Remove the strip and allow the excess to drip off.

    • Immediately evaluate the initial impression ("top note"). Record the odor characteristics.

    • Continue to evaluate the smelling strip at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 24 hours) to assess the evolution of the scent ("heart" and "base" notes) and its tenacity.

  • Evaluation in Solution:

    • Prepare a 10% solution of this compound in ethanol.

    • Dip a clean smelling strip into the solution.

    • Repeat the evaluation process as described in step 1, noting any differences in the odor profile when diluted.

Data Collection: Record all sensory impressions in a standardized format, noting the intensity, character, and any changes over time.

4.2. Protocol 2: Application in a Simple Floral-Green Accord

Objective: To assess the effect of this compound in a simple fragrance blend.

Materials:

  • This compound (as a 10% solution in ethanol)

  • Other fragrance raw materials (e.g., Linalool, Hedione, Galaxolide, Leaf Acetate) as 10% solutions in ethanol.

  • Ethanol (perfumer's grade)

  • Glass vials with caps

  • Pipettes

Procedure:

  • Create a Control Accord: Prepare a simple floral-green fragrance accord according to the formulation in the table below (without this compound).

  • Create a Test Accord: Prepare the same accord, but include the specified amount of the 10% this compound solution.

  • Maturation: Allow both accords to mature for at least 24 hours in a cool, dark place.

  • Sensory Evaluation:

    • Dip smelling strips into both the control and test accords.

    • Compare the two accords side-by-side at the same time intervals as in Protocol 1.

    • Note the specific contribution of this compound to the overall fragrance profile. Does it enhance the green notes? Does it add a fruity nuance? Does it affect the overall harmony of the accord?

Example Formulation:

IngredientFunctionControl Accord (parts)Test Accord (parts)
Linalool (10%)Fresh, floral2020
Hedione (10%)Jasmine, radiant1515
Leaf Acetate (10%)Sharp green55
Galaxolide (10%)Musk, clean1010
This compound (10%) Green, fruity modifier 0 5
EthanolSolvent5045
Total 100 100

Visualizations

Caption: Chemical structure of this compound.

cluster_workflow Experimental Workflow: Sensory Evaluation prep Preparation Prepare neat sample and 10% solution in ethanol eval_neat Neat Evaluation Dip smelling strip into neat sample Evaluate at t=0, 5, 15, 30, 60 min, etc. prep->eval_neat eval_sol Solution Evaluation Dip smelling strip into 10% solution Evaluate at the same time intervals prep->eval_sol record Data Recording Record odor profile, intensity, and changes over time for both samples eval_neat->record eval_sol->record

Caption: Workflow for the sensory evaluation of a fragrance raw material.

cluster_accord Logical Relationship in a Floral-Green Accord base Base Accord Linalool (Floral) Hedione (Jasmine) Leaf Acetate (Green) Galaxolide (Musk) result Resulting Accord Enhanced green and fruity facets Increased complexity base->result modifier Modifier This compound modifier->result influences

Caption: Conceptual diagram of incorporating a modifier into a fragrance accord.

References

Synthesis of Derivatives from 3-Methyl-3-pentanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the tertiary alcohol, 3-Methyl-3-pentanol. This versatile precursor is a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. The following sections detail key synthetic transformations, including carbamoylation, dehydration, esterification, etherification, and halogenation.

Carbamoylation: Synthesis of Emylcamate

This compound is a key starting material in the synthesis of Emylcamate (3-methyl-3-pentyl carbamate), a tranquilizer with muscle relaxant properties.[1][2] The primary mechanism of action for Emylcamate involves the potentiation of GABAergic neurotransmission by binding to the GABA-A receptor, which leads to a reduction in neuronal excitability.

Signaling Pathway of Emylcamate

G cluster_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Emylcamate Emylcamate Emylcamate->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of Emylcamate action at the GABA-A receptor.

Experimental Protocols for Emylcamate Synthesis

Several methods have been developed for the synthesis of Emylcamate from this compound. Below are two common protocols.

Protocol 1: Reaction with Carbamyl Chloride [1]

This method offers a direct route to the desired carbamate.

Workflow:

G A Mix this compound and Carbamyl Chloride in Ether B Stir Overnight at 0°C A->B C Aqueous Workup B->C D Dry and Evaporate Solvent C->D E Recrystallize from Petroleum Ether D->E F Emylcamate Product E->F

Caption: Workflow for Emylcamate synthesis via carbamyl chloride.

Materials:

  • This compound

  • Carbamyl chloride

  • Dry ethyl ether

  • Distilled water

  • Petroleum ether

Procedure:

  • Prepare a solution of 8 g of carbamyl chloride in 25 ml of dry ethyl ether and cool to 0°C.

  • While stirring, add a solution of 10.2 g of this compound in 50 ml of dry ethyl ether dropwise.

  • Allow the reaction mixture to stir overnight.

  • Perform an aqueous workup by treating the mixture with distilled water.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the resulting residue from petroleum ether to obtain Emylcamate.

Protocol 2: Improved Synthesis with Sodium Cyanate and Trifluoroacetic Acid [1]

This method is reported to have enhanced efficiency.

Materials:

  • This compound

  • Sodium cyanate

  • Trifluoroacetic acid

  • Tetrahydrofuran (THF)

  • Solid sodium carbonate

  • Water

Procedure:

  • Prepare a mixture of 4.0 g of this compound, 5.2 g of sodium cyanate, and 9.1 g of trifluoroacetic acid in 50 ml of tetrahydrofuran.

  • Stir the mixture at 45°C for two hours.

  • Neutralize the reaction mixture by adding solid sodium carbonate.

  • Concentrate the mixture, treat it with water, and filter to yield Emylcamate.

ParameterEmylcamateReference
Melting Point 54-55 °C[1][2]

Dehydration to Alkenes

The acid-catalyzed dehydration of this compound is expected to yield a mixture of three possible alkene products. The trisubstituted alkenes, (Z)-3-methyl-2-pentene and (E)-3-methyl-2-pentene, are generally the major products due to their greater stability compared to the disubstituted alkene, 3-methyl-1-pentene. This reaction is equilibrium-controlled.

Dehydration Reaction Pathway:

G A This compound B Protonation of -OH group A->B H+ C Loss of Water (Carbocation Formation) B->C D Deprotonation C->D E (Z)-3-methyl-2-pentene (Major Product) D->E F (E)-3-methyl-2-pentene (Major Product) D->F G 3-methyl-1-pentene (Minor Product) D->G

Caption: Dehydration pathway of this compound.

Generalized Protocol for Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a distillation apparatus, cautiously add a catalytic amount of concentrated sulfuric acid to this compound.

  • Gently heat the mixture to initiate the dehydration reaction. The alkene products will distill as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The product distribution can be analyzed by gas chromatography (GC).

ProductBoiling Point (°C)Relative Stability
(Z)-3-methyl-2-pentene70.4More Stable (Trisubstituted)
(E)-3-methyl-2-pentene67.3More Stable (Trisubstituted)
3-methyl-1-pentene65.6Less Stable (Disubstituted)

Esterification

The direct esterification of tertiary alcohols like this compound with carboxylic acids (Fischer esterification) is often challenging due to the steric hindrance around the hydroxyl group and the propensity for elimination (dehydration) under acidic conditions.[3] More efficient methods involve the use of more reactive acylating agents.

Protocol: Esterification using Acyl Chlorides or Acid Anhydrides

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or Acid anhydride (B1165640) (e.g., acetic anhydride)

  • A non-nucleophilic base (e.g., pyridine)

  • An inert solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve this compound in an inert solvent in the presence of a non-nucleophilic base.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or acid anhydride to the solution while stirring.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and any unreacted starting materials.

  • Dry the organic layer and purify the ester product by distillation or chromatography.

Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for preparing ethers from tertiary alcohols like this compound.[4][5][6][7] The tertiary alkoxide is a strong base and will preferentially induce elimination of the alkyl halide, leading to the formation of an alkene rather than the desired ether.

Competing Pathways in Williamson Ether Synthesis with Tertiary Alkoxides:

G A 3-Methyl-3-pentoxide (Tertiary Alkoxide) C E2 Elimination (Major Pathway) A->C D SN2 Substitution (Minor/No Reaction) A->D B Primary Alkyl Halide B->C B->D E Alkene Product C->E F Ether Product D->F

Caption: Competing E2 and SN2 pathways.

An alternative approach for synthesizing ethers from this compound would be to convert it into an alkyl halide and then react it with a primary or secondary alkoxide.

Halogenation

This compound can be converted to the corresponding alkyl halides through reaction with hydrogen halides or other halogenating agents.

Protocol: Reaction with Hydrogen Bromide (HBr)

Materials:

  • This compound

  • Concentrated hydrobromic acid

Procedure:

  • Carefully add concentrated HBr to this compound in a reaction flask.

  • The reaction may proceed at room temperature or require gentle heating.

  • After the reaction is complete, perform an aqueous workup to remove excess acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Purify the resulting 3-bromo-3-methylpentane (B1594764) by distillation.

Protocol: Reaction with Phosphorus Tribromide (PBr₃)

The reaction of tertiary alcohols with PBr₃ can be complex and may not proceed via a simple SN2 mechanism.[8][9] However, it can be a method for synthesizing the corresponding alkyl bromide.

Materials:

  • This compound

  • Phosphorus tribromide

  • An inert solvent (e.g., diethyl ether)

Procedure:

  • Dissolve this compound in an inert solvent and cool in an ice bath.

  • Slowly add PBr₃ to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with ice water.

  • Separate the organic layer, wash with a dilute base and then brine.

  • Dry the organic layer and purify the product by distillation.

Oxidation

Tertiary alcohols such as this compound are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[10][11][12] Strong oxidizing agents under harsh acidic conditions may lead to the cleavage of carbon-carbon bonds. Therefore, the synthesis of ketone or carboxylic acid derivatives from this compound via direct oxidation is not a viable synthetic route.

References

Application Note: Studying the Reaction Kinetics of 3-Methyl-3-pentanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-3-pentanol is a tertiary alcohol whose reaction kinetics are of significant interest, particularly in the context of acid-catalyzed dehydration reactions. This process is a fundamental transformation in organic chemistry, leading to the formation of various alkene isomers. Understanding the kinetics of this reaction—including the rate law, rate constant, and activation energy—is crucial for optimizing reaction conditions, maximizing the yield of desired products, and scaling up production for industrial or pharmaceutical applications. The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate.[1][2] This application note provides a detailed experimental design and protocols for investigating the kinetics of this reaction using gas chromatography (GC) for analysis.

I. Reaction Pathway and Mechanism

The acid-catalyzed dehydration of this compound involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon atom to form a mixture of alkene products.[3][4] The primary products are typically the more stable trisubstituted alkenes, in accordance with Zaitsev's rule.[5]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation (Rate-Determining) cluster_2 Step 3: Deprotonation & Product Formation A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ C Tertiary Carbocation B->C - H2O P1 3-Methyl-2-pentene (Major Product) C->P1 - H+ P2 2-Ethyl-1-butene (Minor Product) C->P2 - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

II. Experimental Design and Workflow

A comprehensive study of the reaction kinetics involves several key experiments designed to elucidate the rate law and the effect of temperature. The overall workflow is depicted below.

G prep 1. Reagent & Standard Preparation setup 2. Reaction Setup & Temperature Equilibration prep->setup init 3. Reaction Initiation setup->init sample 4. Timed Sampling & Quenching init->sample gc 5. GC-FID Analysis sample->gc data 6. Data Processing gc->data kinetics 7. Kinetic Parameter Determination data->kinetics

Caption: General experimental workflow for kinetic analysis.

The rate of reaction can be expressed by the following rate law: Rate = k[this compound]x[H+]y

Where:

  • k is the rate constant.

  • x is the reaction order with respect to this compound.

  • y is the reaction order with respect to the acid catalyst (H+).

The experimental goal is to determine the values of x , y , and k , as well as the activation energy (Ea).

III. Detailed Experimental Protocols

A. Materials and Reagents
  • This compound (≥99% purity)

  • Sulfuric acid (H₂SO₄, concentrated, 98%) or Phosphoric acid (H₃PO₄, 85%)

  • Decane (≥99% purity, as internal standard)

  • Sodium bicarbonate (NaHCO₃, saturated solution for quenching)

  • Diethyl ether (anhydrous, for extraction)

  • Sodium sulfate (B86663) (anhydrous, for drying)

  • Deionized water

  • Glassware: Round-bottom flasks, condenser, magnetic stirrer, hot plate, pipettes, vials.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).

B. Protocol 1: Determining the Order of Reaction (Method of Initial Rates)

This protocol determines the reaction orders 'x' and 'y' by varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate.

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in separate flasks as detailed in Table 1 and Table 2 . Add the alcohol and internal standard first.

  • Reaction Setup: Place a flask in a constant temperature water bath (e.g., 60 °C) set upon a magnetic stirrer. Equip the flask with a reflux condenser.

  • Initiation: Once the mixture reaches thermal equilibrium, add the pre-calculated volume of acid catalyst to initiate the reaction (t=0).

  • Sampling: At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a GC vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Cap and vortex the vial. The ether layer will contain the reactants and products.

  • Analysis: Inject a sample of the ether layer into the GC-FID.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard (decane).

    • Plot the concentration of this compound versus time for each run.

    • Determine the initial rate of reaction for each run by finding the absolute value of the slope of the tangent to the curve at t=0.

    • Use the initial rates from the different runs to calculate the reaction orders 'x' and 'y'. For example, when comparing Run 1 and Run 2 from Table 1: (Rate₂ / Rate₁) = ([Alcohol]₂ / [Alcohol]₁)x

C. Protocol 2: Determining the Rate Constant (k) and Activation Energy (Ea)

This protocol involves running the reaction at different temperatures to determine the rate constant at each temperature, which then allows for the calculation of the activation energy.

  • Reaction Setup: Prepare the reaction mixture as per a single concentration set (e.g., Run 1 from Table 1).

  • Temperature Variation: Run the experiment at a minimum of three different temperatures (e.g., 50 °C, 60 °C, 70 °C).

  • Data Collection: For each temperature, follow the sampling, quenching, and GC-FID analysis steps described in Protocol 1.

  • Calculating k: Assuming the reaction is first-order with respect to the alcohol (a common outcome for E1 reactions), plot ln[Alcohol] vs. time. The slope of this line will be -k.[6] Repeat for each temperature to get k₅₀, k₆₀, and k₇₀.

  • Calculating Activation Energy (Ea): Use the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)

    • Plot ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the resulting line is -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). From this, Ea can be calculated.[7]

D. GC-FID Analytical Method
  • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the alcohol from the alkene isomers.[8]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at 40 °C, hold for 3 minutes, then ramp to 150 °C at 10 °C/min.

  • Injection Volume: 1 µL.

IV. Data Presentation

Quantitative results from the kinetic experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Data for Determining Reaction Order w.r.t. [this compound]

Run [this compound] (M) [H₂SO₄] (M) Temperature (°C) Initial Rate (M/s)
1 0.1 0.5 60 Value
2 0.2 0.5 60 Value

| 3 | 0.3 | 0.5 | 60 | Value |

Table 2: Data for Determining Reaction Order w.r.t. [H⁺]

Run [this compound] (M) [H₂SO₄] (M) Temperature (°C) Initial Rate (M/s)
1 0.1 0.5 60 Value
4 0.1 1.0 60 Value

| 5 | 0.1 | 1.5 | 60 | Value |

Table 3: Data for Determining Activation Energy (Ea)

Run Temperature (°C) Temperature (K) 1/T (K⁻¹) Rate Constant, k (s⁻¹) ln(k)
6 50 323.15 0.00309 Value Value
1 60 333.15 0.00300 Value Value

| 7 | 70 | 343.15 | 0.00291 | Value | Value |

V. Logical Relationships in Kinetic Analysis

The relationship between the raw experimental data and the final kinetic parameters is hierarchical. Concentrations measured over time are used to find rates, which in turn define the rate law and rate constants. Rate constants at various temperatures are then used to determine the ultimate thermodynamic barrier, the activation energy.

G A Raw Data: [Concentration] vs. Time at various initial conditions B Initial Rates A->B Calculate Slope @ t=0 D Rate Constants (k) at different Temperatures A->D Plot ln[C] vs. time C Rate Law: Rate = k[A]^x[B]^y B->C Method of Initial Rates E Arrhenius Plot: ln(k) vs. 1/T D->E F Activation Energy (Ea) E->F Slope = -Ea/R

Caption: Logical flow from experimental data to kinetic parameters.

VI. Conclusion

This application note provides a robust framework for the kinetic study of the acid-catalyzed dehydration of this compound. By systematically applying the method of initial rates and analyzing the effect of temperature, researchers can determine the complete rate law and the activation energy for the reaction. The use of gas chromatography with an internal standard ensures accurate and reproducible quantitative data. These kinetic parameters are essential for understanding the reaction mechanism and for the rational design of chemical processes in research and industry.

References

Application Notes and Protocols for 3-Methyl-3-pentanol as a Potential Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-3-pentanol for its potential use as a fuel additive in spark-ignition engines. This document summarizes its key physicochemical properties, outlines protocols for experimental evaluation, and discusses its anticipated effects on engine performance and emissions. Due to limited direct experimental data on this compound, some information presented is based on studies of similar higher alcohols and tertiary hexanol isomers.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its evaluation as a fuel additive. The following table summarizes key properties, with some values estimated based on available data for similar compounds due to a lack of direct experimental findings for this compound.

PropertyValueUnitSource/Method
Chemical FormulaC6H14O-[1][2]
Molecular Weight102.17 g/mol [1]
Density (at 20°C)0.8286g/cm³[1]
Boiling Point122.4°C[1]
Melting Point-23.6°C[1]
Flash Point46.11°C[3]
Solubility in Water45g/L[1]
Estimated Fuel Properties
Research Octane (B31449) Number (RON)100 - 110-Estimated based on tertiary hexanol ethers[4]
Motor Octane Number (MON)90 - 95-Estimated based on tertiary hexanol ethers[4]
Heat of Vaporization~40.1 - 46.4kJ/mol[5]
Reid Vapor Pressure (RVP)Low blending RVPkPaGeneral trend for higher alcohols[6]

Engine Performance and Emission Characteristics

The addition of higher alcohols like this compound to gasoline is expected to influence engine performance and exhaust emissions. The oxygen content of the alcohol can lead to more complete combustion, potentially affecting power, fuel consumption, and the formation of pollutants.

Anticipated Effects on Engine Performance:
  • Octane Enhancement: As a tertiary alcohol, this compound is expected to have a high octane rating, which can improve the anti-knock characteristics of the base gasoline.

  • Power and Torque: The impact on power and torque is complex. While the higher octane number can allow for more aggressive engine tuning (e.g., advanced spark timing) to increase power, the lower energy density of alcohols compared to gasoline may lead to a reduction in power and torque at the same blend ratio if the engine is not retuned.

  • Brake Specific Fuel Consumption (BSFC): Due to its lower energy density, an increase in BSFC is generally expected as a higher volume of the blended fuel is required to produce the same amount of energy as pure gasoline.

Anticipated Effects on Engine Emissions:
  • Carbon Monoxide (CO): The additional oxygen from this compound should promote more complete combustion, leading to a reduction in CO emissions.

  • Hydrocarbons (HC): Unburned hydrocarbon emissions are also expected to decrease due to the improved combustion efficiency.

  • Oxides of Nitrogen (NOx): The effect on NOx emissions is less predictable. The leaning effect of the oxygenated fuel and changes in combustion temperature can either increase or decrease NOx formation depending on the engine operating conditions.

Experimental Protocols

To rigorously evaluate this compound as a fuel additive, a series of standardized experimental protocols should be followed.

Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of this compound and gasoline for engine testing.

Materials:

  • This compound (≥98% purity)

  • Gasoline (unleaded, with known properties)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

Protocol:

  • Determine the desired volumetric blend ratios (e.g., 5%, 10%, 15%, 20% this compound in gasoline, denoted as P5, P10, P15, P20).

  • Measure the required volume of gasoline and pour it into a clean, dry container.

  • Measure the corresponding volume of this compound.

  • Slowly add the this compound to the gasoline while continuously stirring the mixture with a magnetic stirrer.

  • Continue stirring for at least 15 minutes to ensure a homogeneous blend.

  • Store the prepared fuel blends in sealed, labeled containers away from direct sunlight.

Fuel Property Analysis

Objective: To determine the key fuel properties of the prepared blends.

Protocols:

  • Octane Number (RON and MON): Determined using a Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON) standards.

  • Reid Vapor Pressure (RVP): Measured according to ASTM D323 or ASTM D5191 to assess the volatility of the fuel blends.

  • Density and Specific Gravity: Measured using a hydrometer or a digital density meter.

  • Distillation Characteristics: Determined using ASTM D86 to understand the boiling range of the fuel blends.

Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.

Apparatus:

  • Spark-ignition engine mounted on a test bed

  • Engine dynamometer for load control and measurement of torque and power

  • Fuel flow meter to measure fuel consumption

  • Exhaust gas analyzer to measure CO, HC, and NOx concentrations

  • Data acquisition system to record engine parameters

Protocol:

  • Warm up the engine to a stable operating temperature using the baseline gasoline.

  • Record baseline performance and emissions data at various engine speeds and loads.

  • Drain the gasoline from the fuel system and introduce the first fuel blend (e.g., P5).

  • Run the engine for a sufficient period to ensure the new fuel blend has completely replaced the previous fuel.

  • Repeat the performance and emissions measurements at the same engine speeds and loads as the baseline.

  • Repeat steps 3-5 for all prepared fuel blends.

  • Analyze the collected data to compare the performance and emissions of the blends to the baseline gasoline.

Visualizations

To better illustrate the experimental workflow and the anticipated impact of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Fuel Preparation cluster_analysis Fuel Property Analysis cluster_testing Engine Testing cluster_results Data Analysis Base_Gasoline Base Gasoline Blending Blending (Volumetric) Base_Gasoline->Blending 3M3P This compound 3M3P->Blending P5 P5 Blending->P5 P10 P10 Blending->P10 P15 P15 Blending->P15 P20 P20 Blending->P20 RON_MON Octane Rating (RON/MON) P5->RON_MON Engine Spark-Ignition Engine P5->Engine RVP Reid Vapor Pressure P10->RVP P10->Engine Density Density P15->Density P15->Engine Distillation Distillation Curve P20->Distillation P20->Engine Dynamometer Dynamometer Engine->Dynamometer Emissions_Analyzer Exhaust Gas Analyzer Engine->Emissions_Analyzer Performance_Data Performance (Power, Torque, BSFC) Dynamometer->Performance_Data Emissions_Data Emissions (CO, HC, NOx) Emissions_Analyzer->Emissions_Data

Experimental workflow for evaluating this compound as a fuel additive.

Combustion_Effects cluster_properties Changes in Fuel Properties cluster_combustion Impact on Combustion cluster_outcomes Resulting Engine Performance and Emissions 3M3P_Addition Addition of This compound Higher_Octane Higher Octane Rating 3M3P_Addition->Higher_Octane Oxygen_Content Increased Oxygen Content 3M3P_Addition->Oxygen_Content Lower_Energy_Density Lower Energy Density 3M3P_Addition->Lower_Energy_Density Knock_Resistance Increased Knock Resistance Higher_Octane->Knock_Resistance Improved_Combustion More Complete Combustion Oxygen_Content->Improved_Combustion Increased_BSFC Increased BSFC Lower_Energy_Density->Increased_BSFC Potential_Power_Change Potential Change in Power/Torque Lower_Energy_Density->Potential_Power_Change May decrease power Reduced_CO_HC Reduced CO and HC Emissions Improved_Combustion->Reduced_CO_HC Potential_NOx_Change Potential Change in NOx Emissions Improved_Combustion->Potential_NOx_Change Knock_Resistance->Potential_Power_Change Allows for advanced timing

Logical relationships of this compound's effects on combustion.

References

Biocatalytic Routes for the Synthesis of 3-Methyl-3-pentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocatalytic synthesis of 3-methyl-3-pentanol, a tertiary alcohol, presents a significant challenge in the field of industrial biotechnology. Currently, no direct, well-established biocatalytic routes have been reported for the production of this specific compound. The inherent steric hindrance of tertiary alcohols makes them difficult targets for many existing enzyme classes. However, emerging research in enzyme engineering and the application of specific enzyme families, such as hydratases, offers promising future avenues.

This document provides a comprehensive overview of a potential biocatalytic strategy for this compound synthesis, focusing on the enzymatic hydration of 3-methyl-2-pentene. While direct experimental data for this specific conversion is limited, this note outlines a conceptual framework, experimental protocols for enzyme screening and reaction optimization, and the expected data based on analogous reactions.

Conceptual Biocatalytic Route: Enzymatic Hydration

The most plausible biocatalytic approach to synthesize this compound is through the anti-Markovnikov or Markovnikov hydration of 3-methyl-2-pentene, catalyzed by a hydratase enzyme. Oleate (B1233923) hydratases (OHAs), which naturally catalyze the addition of water to the double bonds of fatty acids, have shown potential for hydrating smaller, non-native alkene substrates.[1][2] This approach is attractive due to its high atom economy and potential for stereoselectivity under mild reaction conditions.

dot

Biocatalytic_Hydration cluster_input Inputs cluster_process Biocatalytic Process cluster_output Output 3_methyl_2_pentene 3-Methyl-2-pentene Hydratase Hydratase Enzyme (e.g., Engineered Oleate Hydratase) 3_methyl_2_pentene->Hydratase Water Water (H₂O) Water->Hydratase 3_methyl_3_pentanol This compound Hydratase->3_methyl_3_pentanol Hydration

Caption: Proposed biocatalytic hydration of 3-methyl-2-pentene to this compound using a hydratase enzyme.

Data Presentation: Performance of Hydratases on Non-Native Substrates

While specific data for the hydration of 3-methyl-2-pentene is not available, the following table summarizes the performance of oleate hydratases with other unactivated alkenes. This data provides a benchmark for expected conversion rates and selectivities.

SubstrateEnzyme VariantDecoy MoleculeConversion (%)Enantiomeric Excess (ee, %)Regioselectivity (%)Reference
1-DeceneWild-type Em-OAHHeptanoic Acid70>99>95[2]
1-OcteneEngineered Em-OAHHexanoic Acid93>99>95[2]
Oleic AcidWild-type OAHNone>95>96 (R)100[3]

Em-OAH: Oleate hydratase from Elizabethkingia meningoseptica

Experimental Protocols

The following protocols outline a potential workflow for identifying and optimizing a biocatalyst for the synthesis of this compound.

Protocol 1: Screening of Hydratase Enzymes

Objective: To identify hydratase enzymes capable of converting 3-methyl-2-pentene to this compound.

Materials:

  • Library of wild-type and engineered hydratase enzymes (e.g., from different microbial sources).

  • Whole-cell biocatalysts expressing candidate hydratases (e.g., E. coli).

  • 3-methyl-2-pentene (substrate).

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Decoy molecules (e.g., short-chain carboxylic acids like hexanoic acid).[2]

  • Reaction vials (e.g., 2 mL glass vials with screw caps).

  • Incubator shaker.

  • Gas chromatograph with a chiral column (GC-FID/MS) for analysis.

Procedure:

  • Prepare a stock solution of 3-methyl-2-pentene in a suitable organic solvent (e.g., DMSO) if necessary to aid dispersion.

  • In each reaction vial, add 1 mL of buffer.

  • Add the whole-cell biocatalyst or purified enzyme to a final concentration of 1-10 mg/mL.

  • If using, add the decoy molecule to a final concentration of 10-50 mM.[2]

  • Add 3-methyl-2-pentene to a final concentration of 1-10 mM.

  • Seal the vials and place them in an incubator shaker at 30°C and 200 rpm for 24-48 hours.

  • After incubation, stop the reaction by adding a quenching solvent (e.g., ethyl acetate) and an internal standard.

  • Extract the product by vortexing and centrifuging the mixture.

  • Analyze the organic phase by GC to determine the conversion of 3-methyl-2-pentene and the formation of this compound.

dot

Screening_Workflow Start Start: Hydratase Library Reaction_Setup Reaction Setup (Substrate, Buffer, Enzyme) Start->Reaction_Setup Incubation Incubation (30°C, 200 rpm, 24-48h) Reaction_Setup->Incubation Quenching_Extraction Reaction Quenching & Product Extraction Incubation->Quenching_Extraction Analysis GC Analysis (Conversion & Product ID) Quenching_Extraction->Analysis Decision Active Enzyme Found? Analysis->Decision End_Success Proceed to Optimization Decision->End_Success Yes End_Fail Screen More Enzymes Decision->End_Fail No

Caption: Workflow for screening hydratase enzymes for the synthesis of this compound.

Protocol 2: Optimization of Biocatalytic Hydration

Objective: To optimize the reaction conditions for the identified active hydratase to maximize the yield of this compound.

Materials:

  • Active hydratase biocatalyst.

  • 3-methyl-2-pentene.

  • Buffers of varying pH (e.g., pH 6.0-9.0).

  • Organic co-solvents (e.g., DMSO, isopropanol).

  • Temperature-controlled incubator shaker.

  • GC-FID/MS for analysis.

Procedure:

  • pH Optimization: Set up reactions as in Protocol 1, but vary the pH of the buffer from 6.0 to 9.0 in 0.5 unit increments.

  • Temperature Optimization: Using the optimal pH, set up reactions and vary the incubation temperature from 25°C to 45°C in 5°C increments.

  • Substrate and Biocatalyst Loading: Vary the initial concentration of 3-methyl-2-pentene (e.g., 1-50 mM) and the biocatalyst loading (e.g., 1-20 mg/mL) to find the optimal ratio.

  • Co-solvent Effect: Investigate the effect of adding a water-miscible co-solvent (e.g., 5-20% v/v) to improve substrate solubility and product stability.

  • Time Course Analysis: Set up a larger scale reaction under the optimized conditions and take samples at different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the reaction progress.

  • Analyze all samples by GC to determine the optimal conditions for yield and reaction rate.

Alternative, Less Explored Biocatalytic Strategies

While enzymatic hydration appears to be the most promising route, other enzyme classes could be considered for long-term research and development for tertiary alcohol synthesis:

  • Monooxygenases and Peroxidases: These enzymes can catalyze the epoxidation of alkenes. Subsequent hydrolysis of the epoxide, either chemically or by an epoxide hydrolase, can yield a diol, which might be a precursor to the desired tertiary alcohol through further enzymatic or chemical steps.[4]

  • Aldolases: Recent studies have shown that aldolases can be used for the stereoselective construction of molecules containing tertiary alcohols.[5] This would require a different synthetic strategy starting from smaller precursor molecules.

  • Lipases: While typically used for the resolution of secondary alcohols, some research suggests that lipases could be applied to the resolution of racemic tertiary alcohols containing an adjacent hydroxyl group.[4]

Conclusion and Future Outlook

The biocatalytic synthesis of this compound remains a challenging yet compelling goal. The enzymatic hydration of 3-methyl-2-pentene using engineered hydratases stands out as a primary research direction. The protocols provided here offer a systematic approach to screen for and optimize such a biocatalyst. Future success in this area will likely depend on advances in protein engineering to expand the substrate scope of existing hydratases and improve their catalytic efficiency towards sterically hindered alkenes. The development of novel biocatalytic methods for the synthesis of tertiary alcohols will have significant implications for the sustainable production of pharmaceuticals, fine chemicals, and advanced biofuels.

References

Application Notes and Protocols: The Role of 3-Methyl-3-pentanol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-methyl-3-pentanol in specific polymerization reactions. The information presented is intended to guide researchers in understanding its function as a chain transfer agent and to provide protocols for its use in a laboratory setting.

Introduction

This compound, a tertiary hexanol, is a versatile organic compound with applications as a solvent and a reagent in chemical synthesis. In the field of polymer chemistry, its unique structure influences reaction kinetics and polymer properties. Notably, it has been effectively utilized as a chain transfer agent in radical polymerization, offering a method to control the molecular weight of the resulting polymers. This document outlines its application in the radical polymerization of N-tert-butylacrylamide (TBAM), providing both quantitative data and detailed experimental protocols.

Application: this compound as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents are crucial for controlling the degree of polymerization and, consequently, the molecular weight of the polymer. This compound can act as an effective chain transfer agent. The transfer of a hydrogen atom from the solvent to the propagating radical chain terminates the growth of that chain and initiates a new one, thereby regulating the overall molecular weight.

The efficiency of a chain transfer agent is quantified by the chain transfer constant (Ctr,S). A study by Magee et al. investigated the radical polymerization of N-tert-butylacrylamide (TBAM) in various alcohol solvents and determined the Ctr,S for this compound.[1][2][3][4]

Quantitative Data

The chain transfer constant for this compound in the radical polymerization of N-tert-butylacrylamide is summarized in the table below. For comparison, data for other alcohol solvents are also included.

SolventChain Transfer Constant (Ctr,S) x 104
This compound 2.2
1-Propanol3.5
1-Hexanol (B41254)6.5
2-Ethyl-1-butanol5.7

Data sourced from Magee et al.[1][2][3][4]

The lower chain transfer constant of this compound compared to linear alcohols like 1-hexanol indicates that it is less prone to chain transfer, allowing for the synthesis of polymers with higher molecular weights under controlled conditions.[1][2][3]

Experimental Protocols

The following are detailed protocols for the conventional radical polymerization of N-tert-butylacrylamide (TBAM) using this compound as a solvent and for the determination of the chain transfer constant.

Materials
  • N-tert-butylacrylamide (TBAM)

  • This compound (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Argon or Nitrogen gas

  • Schlenk flasks or similar reaction vessels

  • Magnetic stirrer and heating mantle/oil bath

  • Apparatus for polymer precipitation (e.g., beaker, methanol)

  • Vacuum oven

Protocol 1: Conventional Radical Polymerization of TBAM in this compound

This protocol describes a typical procedure for the polymerization of TBAM.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Weigh TBAM and AIBN solvent Add this compound mix Dissolve reagents degas Degas with Ar/N2 mix->degas heat Heat to 120°C stir Stir for specified time cool Cool to room temp. stir->cool precipitate Precipitate in Methanol (B129727) filter Filter polymer dry Dry under vacuum

Caption: Workflow for the radical polymerization of TBAM.

Procedure:

  • Preparation of Reaction Mixture:

    • In a Schlenk flask equipped with a magnetic stir bar, weigh the desired amount of N-tert-butylacrylamide (TBAM) and the initiator, azobisisobutyronitrile (AIBN).

    • Add the required volume of this compound to achieve the desired monomer concentration.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Degassing:

    • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble argon or nitrogen gas through the solution for at least 30 minutes.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 120°C.

    • Stir the reaction mixture for the desired period. The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer.

  • Termination and Isolation:

    • To terminate the polymerization, remove the flask from the oil bath and cool it to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Determination of the Chain Transfer Constant (Ctr,S) using the Mayo Method

The Mayo method is a common technique to determine the chain transfer constant of a solvent. It involves running a series of polymerizations at different ratios of solvent to monomer concentration and analyzing the effect on the polymer's degree of polymerization.

G cluster_series Polymerization Series cluster_analysis Analysis p1 Run 1: [S]/[M] = x1 gpc Determine Mn (GPC) p1->gpc p2 Run 2: [S]/[M] = x2 p2->gpc p3 Run n: [S]/[M] = xn p3->gpc dp Calculate DPn gpc->dp mayo Plot 1/DPn vs [S]/[M] dp->mayo slope Slope = Ctr,S mayo->slope

Caption: Workflow for determining the chain transfer constant.

Procedure:

  • Series of Polymerizations:

    • Perform a series of polymerizations following Protocol 1 , varying the initial concentration ratio of the solvent ([S], this compound) to the monomer ([M], TBAM). Keep the initiator concentration and reaction temperature constant for all runs.

    • Ensure that the monomer conversion is kept low (typically <10%) to satisfy the assumptions of the Mayo equation. This can be achieved by using short reaction times.

  • Characterization:

    • For each resulting polymer sample, determine the number-average molecular weight (Mn) using Gel Permeation Chromatography (GPC).

    • Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / M0 where M0 is the molecular weight of the monomer (TBAM).

  • Data Analysis (Mayo Plot):

    • Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the solvent to monomer concentrations ([S]/[M]).

    • The data should yield a straight line according to the Mayo equation: 1/DPn = (1/DPn,0) + Ctr,S * ([S]/[M]) where DPn,0 is the degree of polymerization in the absence of chain transfer to the solvent.

    • The slope of this line is equal to the chain transfer constant (Ctr,S).

Conclusion

This compound serves as a valuable solvent in radical polymerization, acting as a chain transfer agent to control polymer molecular weight. The provided data and protocols offer a foundation for researchers to utilize this compound in the synthesis of poly(N-tert-butylacrylamide) and to explore its effects in other polymerization systems. The relatively low chain transfer constant of this compound makes it a suitable choice when aiming for higher molecular weight polymers compared to reactions conducted in linear alcohols. These characteristics, combined with its properties as a solvent, make it a noteworthy component in the polymer chemist's toolkit.

References

Application of 3-Methyl-3-pentanol in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-pentanol, a tertiary alcohol, has demonstrated utility as a solvent in controlled radical polymerization processes, specifically in Nitroxide-Mediated Polymerization (NMP). Its branched structure offers distinct advantages in minimizing chain transfer to solvent, a critical factor for achieving well-defined polymers with controlled molecular weights and narrow polydispersity. This application note details the use of this compound as a solvent in the polymerization of N-tert-Butylacrylamide (TBAM), highlighting its role as a chain transfer agent and providing protocols for its application.

Principle and Advantages

In radical polymerization, chain transfer to solvent is a reaction where the growing polymer radical abstracts an atom from a solvent molecule, terminating the polymer chain and initiating a new, shorter chain. This process can significantly impact the molecular weight and dispersity of the resulting polymer. The selection of a solvent with a low chain transfer constant (Ctr,S) is therefore crucial for controlled polymerization techniques.

This compound's tertiary structure, with fewer abstractable hydrogen atoms on the alpha-carbon relative to primary and secondary alcohols, results in a significantly lower chain transfer constant.[1][2] This characteristic makes it an excellent solvent for polymerizations where high molecular weights and low polydispersity are desired. Research has shown that the use of this compound as a solvent in the polymerization of monomers like N-tert-butylacrylamide (TBAM) allows for the synthesis of polymers with higher molecular weights compared to when linear alcohols are used.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the performance of this compound as a solvent in the radical polymerization of N-tert-Butylacrylamide (TBAM).

SolventMonomerPolymerization MethodChain Transfer Constant (Ctr,S) x 104Resulting Polymer Molecular Weight (Mn)Polydispersity Index (Mw/Mn)Reference
This compound TBAMConventional Radical Polymerization4.0Higher Mn achievableControlled[1][2]
1-PropanolTBAMConventional Radical Polymerization-Lower MnHigher[1]
1-HexanolTBAMConventional Radical Polymerization-Lower MnHigher[1]
This compound MEAConventional Radical Polymerization4.0--[1]

Mn: Number-average molecular weight; Mw/Mn: Polydispersity index. MEA: N-(2-morpholin-4-ylethyl)acrylamide.

Experimental Protocols

Protocol 1: Conventional Radical Polymerization of N-tert-Butylacrylamide (TBAM) in this compound

Objective: To synthesize poly(N-tert-butylacrylamide) using a conventional radical polymerization method with this compound as the solvent to minimize chain transfer.

Materials:

  • N-tert-Butylacrylamide (TBAM)

  • This compound (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas (for deoxygenation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of TBAM monomer and AIBN initiator in this compound. The specific concentrations will depend on the target molecular weight.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir the reaction mixture.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion via techniques such as 1H NMR spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(TBAM) for its molecular weight (Mn) and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).

Protocol 2: Nitroxide-Mediated Polymerization (NMP) of TBAM in this compound

Objective: To synthesize well-defined poly(N-tert-butylacrylamide) with controlled molecular weight and low polydispersity using NMP with this compound as the solvent.

Materials:

  • N-tert-Butylacrylamide (TBAM)

  • This compound (solvent)

  • N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)

  • A suitable alkoxyamine initiator (e.g., BlocBuilder)

  • Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine the TBAM monomer, the alkoxyamine initiator, and any additional free nitroxide (if required) in this compound.

  • Deoxygenation: Deoxygenate the mixture using three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the appropriate temperature for the chosen alkoxyamine (typically 110-130 °C) and begin stirring.

  • Monitoring: Track the monomer conversion and the evolution of molecular weight and polydispersity over time by taking samples and analyzing them by 1H NMR and GPC.

  • Termination and Purification: Once the target molecular weight and conversion are achieved, stop the reaction by cooling and precipitate the polymer in cold methanol.

  • Drying and Characterization: Filter, wash, and dry the polymer under vacuum. Characterize the final polymer for Mn and Mw/Mn.

Visualizations

experimental_workflow Workflow for Controlled Radical Polymerization in this compound cluster_prep 1. Reaction Setup cluster_poly 2. Polymerization cluster_workup 3. Work-up and Analysis prep Prepare Reactant Mixture (Monomer, Initiator, this compound) deoxygenate Deoxygenate (Freeze-Pump-Thaw) prep->deoxygenate polymerize Initiate Polymerization (Heating and Stirring) deoxygenate->polymerize monitor Monitor Reaction (NMR, GPC) polymerize->monitor terminate Terminate Reaction (Cooling) monitor->terminate precipitate Precipitate Polymer (in Non-solvent) terminate->precipitate purify Filter, Wash, and Dry precipitate->purify characterize Characterize Polymer (GPC, NMR) purify->characterize

Caption: General experimental workflow for controlled radical polymerization using this compound.

logical_relationship Role of this compound in Controlled Polymerization substance This compound property1 Tertiary Alcohol Structure substance->property1 property2 Fewer α-Hydrogens property1->property2 consequence1 Low Chain Transfer Constant (Ctr,S) property2->consequence1 application Solvent for Controlled Radical Polymerization consequence1->application outcome1 Higher Molecular Weight Polymers application->outcome1 outcome2 Lower Polydispersity application->outcome2

References

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of Crude 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 3-Methyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

A1: Crude this compound synthesized from the reaction of ethyl magnesium bromide with acetone (B3395972) can contain several impurities. These typically include unreacted starting materials such as acetone and ethyl bromide, the side-product ethane (B1197151) formed from the reaction of the Grignard reagent with any trace water, and biphenyl (B1667301) if bromobenzene (B47551) was used as a precursor for the Grignard reagent. Additionally, other alcohols and elimination products may be present as minor impurities.

Q2: Simple distillation is not providing the required purity. What advanced techniques can be employed?

A2: For achieving high purity, especially when dealing with close-boiling impurities or azeotropes, advanced purification techniques are recommended. These include:

  • Fractional Distillation: Offers significantly better separation than simple distillation for components with close boiling points.

  • Azeotropic Distillation: Useful if this compound forms an azeotrope with water or other impurities. An entrainer is added to form a new, lower-boiling azeotrope that can be removed.

  • Extractive Distillation: Involves adding a high-boiling solvent to alter the relative volatilities of the components, facilitating separation.

  • Purification via a Solid Derivative: The alcohol can be converted to a solid derivative, such as a carbamate (B1207046), which can be purified by recrystallization and then hydrolyzed back to the pure alcohol.

Q3: Can this compound form an azeotrope with water?

Troubleshooting Guides

Fractional Distillation

Problem 1: The temperature at the distillation head is fluctuating and not holding steady.

  • Possible Cause: The heating rate may be too high or uneven, causing bumping and inconsistent vaporization. The distillation column may not be properly insulated, leading to heat loss.

  • Solution: Reduce the heating rate to achieve a slow and steady distillation rate (typically 1-2 drops per second). Ensure the distillation column is well-insulated with glass wool or aluminum foil to maintain a proper temperature gradient.

Problem 2: Poor separation is achieved, and the collected fractions are still impure.

  • Possible Cause: The fractionating column may not have enough theoretical plates for the separation. The distillation rate could be too fast, not allowing for proper equilibrium between the liquid and vapor phases on each theoretical plate.

  • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. As mentioned previously, slowing down the distillation rate is crucial for achieving good separation.

Problem 3: The product yield is very low.

  • Possible Cause: Significant product loss can occur due to hold-up in a large or complex distillation apparatus. Leaks in the glassware joints can also lead to loss of vapor.

  • Solution: Use the smallest appropriate glassware for the amount of material being distilled to minimize surface area and hold-up. Ensure all ground glass joints are properly sealed with grease (if appropriate for the solvents used) and secured with Keck clips.

Recrystallization of this compound Carbamate

Problem 1: The carbamate derivative "oils out" instead of forming crystals.

  • Possible Cause: The solution is likely supersaturated, and the compound is coming out of solution above its melting point. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.

Problem 2: No crystals form, even after prolonged cooling.

  • Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used. The chosen solvent may be too good a solvent for the compound even at low temperatures.

  • Solution: If the solution is clear, try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, a different solvent or a mixed-solvent system may be necessary.

Problem 3: The purified carbamate is still impure after recrystallization.

  • Possible Cause: Impurities may have co-crystallized with the product, which can happen if the crystallization process is too rapid or if the impurities have very similar solubility profiles to the desired compound.

  • Solution: A second recrystallization is often necessary to achieve high purity. Ensure the cooling process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.

Data Presentation

The following table provides a summary of expected outcomes for different purification techniques for crude this compound. The initial purity of the crude product is assumed to be around 85-90%.

Purification TechniqueKey Parameters/ReagentsTypical Final Purity (%)Estimated Yield (%)Notes
Fractional Distillation Vigreux or packed column (min. 30 cm)95 - 9870 - 85Efficiency is highly dependent on column length and packing.
Azeotropic Distillation Entrainer (e.g., Toluene, Hexane)> 9965 - 80Effective for removing water; requires a subsequent step to remove the entrainer.
Extractive Distillation High-boiling solvent (e.g., Ethylene Glycol)> 9960 - 75The solvent choice is critical and must not form an azeotrope with the product.
Recrystallization of Carbamate Derivative Chloroform (B151607), Petroleum Ether> 99.550 - 70 (overall)Involves two chemical steps (formation and hydrolysis) in addition to the purification.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Materials:

  • Crude this compound

  • Boiling chips

  • Heating mantle

  • Round-bottom flask (appropriate size)

  • Fractionating column (Vigreux or packed, min. 30 cm)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the vapor rising slowly up the column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

  • Collect a small initial fraction (forerun) which may contain lower-boiling impurities.

  • Collect the main fraction distilling at a constant temperature (the boiling point of this compound is approximately 122-123 °C).

  • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask.

Protocol 2: Purification via Recrystallization of this compound Carbamate

Step A: Formation of this compound Carbamate

  • In a fume hood, dissolve 10.2 g of crude this compound in 50 mL of dry chloroform in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add 8 g of carbamyl chloride to the cooled solution while stirring.

  • Gradually add 5 g of dry calcium carbonate to neutralize the HCl formed during the reaction, keeping the temperature below 0 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Filter the reaction mixture to remove the calcium salts.

  • Wash the chloroform solution with distilled water and then dry it over anhydrous magnesium sulfate.

  • Evaporate the chloroform to obtain the crude this compound carbamate.

Step B: Recrystallization of the Carbamate

  • Dissolve the crude carbamate in a minimum amount of hot petroleum ether.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.

  • Dry the crystals thoroughly. The melting point of pure this compound carbamate is 54-55 °C.

Step C: Hydrolysis of the Purified Carbamate

  • The purified carbamate can be hydrolyzed back to this compound using a suitable basic or acidic hydrolysis procedure, followed by extraction and distillation of the final product.

Mandatory Visualization

Experimental_Workflow_Fractional_Distillation crude_product Crude this compound in Distillation Flask heating Gentle Heating (Heating Mantle) crude_product->heating distillation_column Fractional Distillation (Vigreux Column) heating->distillation_column condensation Condensation (Condenser) distillation_column->condensation residue High-boiling Residue distillation_column->residue collection_forerun Collect Forerun (Low-boiling impurities) condensation->collection_forerun Initial Phase collection_main Collect Main Fraction (Pure this compound) condensation->collection_main Constant BP Phase

Workflow for Fractional Distillation

Logical_Relationship_Purification_Choice start Start: Crude This compound impurity_analysis Analyze Impurity Profile (e.g., GC-MS) start->impurity_analysis close_boiling Close-boiling impurities? impurity_analysis->close_boiling azeotrope Azeotrope with water? impurity_analysis->azeotrope high_purity High purity required (>99.5%)? impurity_analysis->high_purity frac_dist Fractional Distillation close_boiling->frac_dist Yes azeo_dist Azeotropic Distillation close_boiling->azeo_dist No azeotrope->azeo_dist Yes recryst Purification via Solid Derivative high_purity->recryst Yes

Decision tree for choosing a purification method

strategies for optimizing the yield of 3-Methyl-3-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-3-pentanol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] There are two primary variations of this synthesis:

  • Route A: Reaction of a ketone (Butanone) with an organometallic Grignard reagent (Ethylmagnesium bromide).[1][2][3]

  • Route B: Reaction of an ester (Methyl acetate (B1210297) or Ethyl acetate) with two equivalents of a Grignard reagent (Ethylmagnesium bromide).[1][2][4][5]

Q2: Why is the exclusion of water and atmospheric oxygen critical in this synthesis?

A2: The Grignard reagent (e.g., Ethylmagnesium bromide) is a potent nucleophile and a strong base. It reacts readily with even trace amounts of water or other acidic protons in an acid-base reaction, which quenches the reagent and reduces the available nucleophile for the primary reaction.[6] Similarly, it reacts with oxygen to form alkoxides, further decreasing the concentration of the active reagent and lowering the overall yield.[6] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.[6]

Q3: My reaction failed to initiate. What are the common causes?

A3: Failure to initiate a Grignard reaction is a common issue, often stemming from:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction with the alkyl halide. Activating the magnesium surface with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings can resolve this.[7]

  • Wet Glassware or Solvents: Any moisture will prevent the formation of the Grignard reagent.[6] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and solvents must be anhydrous.[7]

  • Insufficiently Pure Alkyl Halide: The ethyl bromide or other alkyl halide should be pure and dry.

Q4: What are the major side reactions that can lower the yield of this compound?

A4: Several side reactions can compete with the desired nucleophilic addition, reducing the final yield:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone (butanone), forming an enolate. This consumes both the ketone and the Grignard reagent without forming the desired alcohol.[6]

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a dimer (e.g., butane (B89635) from ethylmagnesium bromide and ethyl bromide). This is a significant side reaction, especially when using primary or benzylic halides.[7]

  • Reduction of the Ketone: In some cases, the Grignard reagent can reduce the ketone to a secondary alcohol, although this is less common than addition or enolization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction.

Observation / Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded Grignard reagent. 2. Presence of water or oxygen. 3. Competing side reactions (e.g., enolization).1. Titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry.[6] 2. Ensure all glassware is flame-dried under an inert atmosphere and use anhydrous solvents.[6][7] 3. Add the ketone/ester slowly to the Grignard solution at a low temperature (0 °C or below) to favor nucleophilic addition over enolization.[6]
High Recovery of Starting Ketone (Butanone) The primary competing reaction was enolization.Add the ketone dropwise to the Grignard solution at a reduced temperature (e.g., -78 °C to 0 °C). This minimizes the time the ketone is in the presence of excess Grignard reagent at higher temperatures, which favors the enolization pathway.[6]
Reaction Mixture Turns Cloudy/Black During Reflux This may indicate decomposition of the Grignard reagent or side products forming. Prolonged heating can degrade the reagent.Avoid excessive heating or prolonged reflux times. Monitor the reaction progress by observing the consumption of magnesium. Once the magnesium is consumed, the Grignard formation is largely complete.[7]
Difficulty in Product Purification / Emulsion during Workup The magnesium alkoxide salt intermediate may not have been fully hydrolyzed, or the product may have some solubility in the aqueous layer.1. Ensure the quenching step with aqueous acid (e.g., H₂SO₄) or saturated ammonium (B1175870) chloride is complete. 2. Perform multiple extractions (at least 3x) with a suitable organic solvent like diethyl ether to ensure complete recovery of the product.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Butanone

This protocol details the reaction between ethylmagnesium bromide and butanone.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under a vacuum and allow it to cool under a gentle stream of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF to the flask.

    • Dissolve ethyl bromide in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change (the iodine color will fade). If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with Butanone:

    • Cool the Grignard solution in an ice bath (0 °C).

    • Dissolve butanone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the butanone solution dropwise to the cooled, stirred Grignard reagent. Maintain the temperature at 0 °C to minimize side reactions.

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute sulfuric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation. The boiling point of this compound is approximately 122 °C.[1]

Visualizations

Reaction Mechanism

The synthesis of this compound from butanone proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Butanone Butanone (CH3CH2COCH3) Alkoxide Magnesium Alkoxide Salt Butanone->Alkoxide 1. Nucleophilic     Attack Grignard Ethylmagnesium Bromide (CH3CH2MgBr) Grignard->Alkoxide Product This compound Alkoxide->Product 2. Protonation Protonation H3O+ (Workup) Protonation->Product

Caption: Grignard reaction mechanism for this compound synthesis.

Experimental Workflow

A generalized workflow for the synthesis, from preparation to purification.

Workflow A Apparatus Preparation (Flame-dry glassware) B Prepare Grignard Reagent (EtMgBr in anhydrous ether) A->B C Cool Reagent to 0 °C B->C D Slow Addition of Ketone (Butanone in anhydrous ether) C->D E Reaction Quench (Add sat. aq. NH4Cl) D->E F Aqueous Workup (Separatory Funnel Extraction) E->F G Drying & Solvent Removal (Dry with MgSO4, Rotovap) F->G H Purification (Fractional Distillation) G->H

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

A decision tree to diagnose and solve issues related to low product yield.

Troubleshooting Start Low Yield Observed CheckReagent Was Grignard Reagent Titrated? Start->CheckReagent CheckConditions Were Reaction Conditions Anhydrous? CheckReagent->CheckConditions Yes Sol_Titrate Action: Titrate or prepare fresh Grignard reagent. CheckReagent->Sol_Titrate No CheckTemp Was Ketone Added Slowly at Low Temp? CheckConditions->CheckTemp Yes Sol_Dry Action: Ensure rigorous drying of glassware and solvents. CheckConditions->Sol_Dry No Sol_Temp Action: Optimize addition rate and temperature to minimize enolization. CheckTemp->Sol_Temp No

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

identification of common byproducts in 3-Methyl-3-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 3-Methyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Grignard reaction.[1][2][3] This typically involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with either 2-butanone (B6335102) or methyl acetate.[4]

Q2: What are the primary byproducts I should expect in the Grignard synthesis of this compound?

A2: The primary byproducts in the Grignard synthesis of this compound typically arise from side reactions such as enolization of the ketone, reduction of the ketone, and Wurtz coupling. Dehydration of the tertiary alcohol product during acidic workup can also lead to the formation of alkenes.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to maintain anhydrous (dry) reaction conditions, as Grignard reagents react with water.[2] Controlling the reaction temperature, the rate of addition of reactants, and the stoichiometry can also significantly reduce the occurrence of side reactions. For instance, adding the ketone slowly to the Grignard reagent at a low temperature can favor the desired nucleophilic addition over enolization.

Q4: What is the best method to purify the crude this compound?

A4: Fractional distillation is a common and effective method for purifying this compound from most of the common byproducts and unreacted starting materials, taking advantage of differences in their boiling points.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of this compound - Wet glassware or solvents quenching the Grignard reagent.- Impure or old magnesium turnings.- Incomplete reaction.- Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents.- Use fresh, high-purity magnesium turnings.- Allow for sufficient reaction time and ensure proper mixing.
Presence of a significant amount of unreacted 2-butanone - Enolization: The Grignard reagent acted as a base, deprotonating the α-carbon of the ketone.- Insufficient Grignard reagent.- Add the 2-butanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).- Ensure at least a stoichiometric amount of Grignard reagent is used.
Detection of 3-pentanol (B84944) (a secondary alcohol) - Reduction: The Grignard reagent reduced the ketone.- This is less common with ethylmagnesium bromide but can occur. Lowering the reaction temperature may help minimize this side reaction.
High-boiling, non-polar impurity detected - Wurtz coupling: The Grignard reagent reacted with unreacted ethyl halide.- Control the rate of addition of the ethyl halide during the Grignard reagent formation.- Use a slight excess of magnesium.
Presence of low-boiling impurities - Dehydration: The this compound product dehydrated during acidic workup to form alkenes (e.g., 3-methyl-2-pentene).- Perform the acidic workup at a low temperature (e.g., using an ice bath).- Use a milder acid or a buffered solution for the workup.

Experimental Protocols

Synthesis of this compound via Grignard Reaction with 2-Butanone

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-butanone in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with the crude this compound in the distillation flask.

  • Slowly heat the flask.

  • Collect the fractions that distill at different temperature ranges. The main fraction containing this compound should be collected at its boiling point (approximately 122 °C).[7]

Identification of Byproducts by GC-MS

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10-100 µg/mL.[8]

  • Transfer the solution to a GC-MS vial.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Ionization: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 35-300

The identity of the peaks in the chromatogram can be determined by comparing their mass spectra with a library database (e.g., NIST) and by analyzing their fragmentation patterns.

Visualizing the Reaction Pathway

Synthesis_Byproducts Reactants Ethylmagnesium Bromide + 2-Butanone Main_Product This compound Reactants->Main_Product Desired Reaction Enolization Unreacted 2-Butanone (from Enolization) Reactants->Enolization Side Reaction (Basicity) Reduction 3-Pentanol (Reduction Product) Reactants->Reduction Side Reaction Coupling Butane (Wurtz Coupling) Reactants->Coupling Side Reaction Dehydration 3-Methyl-2-pentene (Dehydration Product) Main_Product->Dehydration Acidic Workup

Caption: Reaction scheme for this compound synthesis and major byproducts.

References

troubleshooting common issues in the Grignard synthesis of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Grignard synthesis of 3-methyl-3-pentanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound via a Grignard reaction?

A1: There are two primary and effective methods for the synthesis of this compound using a Grignard reaction:

  • Reaction of an Ester with Ethylmagnesium Halide: Typically, methyl acetate (B1210297) or diethyl carbonate is reacted with an excess of a Grignard reagent like ethylmagnesium bromide.[1][2] Two equivalents of the Grignard reagent add to the ester to form the tertiary alcohol.[3][4]

  • Reaction of a Ketone with Ethylmagnesium Halide: The reaction of butanone (or 2-butanone) with ethylmagnesium bromide provides a direct route to this compound.[1][5]

Q2: My Grignard reaction won't start. What are the likely causes and how can I initiate it?

A2: Failure to initiate is one of the most common problems in Grignard synthesis. The primary causes are typically:

  • Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and solvents are anhydrous.[6][7]

  • Passivated magnesium surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.[7]

Solutions for initiation:

  • Mechanical activation: Crush the magnesium turnings with a glass rod (gently!) to expose a fresh surface.

  • Chemical activation: Add a small crystal of iodine. The disappearance of the purple color indicates an activated magnesium surface. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[6]

Q3: I am experiencing a low yield of this compound. What are the potential reasons?

A3: Low yields can result from several factors throughout the experimental process:

  • Incomplete Grignard reagent formation: This can be due to the reasons mentioned in Q2.

  • Side reactions: Competing reactions can consume the Grignard reagent or the carbonyl compound. Common side reactions include Wurtz coupling, enolization of the ketone, and reduction of the carbonyl compound.[8][9][10]

  • Product loss during workup: The workup procedure is critical for isolating the final product. Improper quenching or extraction can lead to significant product loss.[8] The product, this compound, is also volatile and can be lost if the workup generates excessive heat.[11]

Q4: What are the major side products I should be aware of?

A4: The main side products depend on the chosen synthetic route and reaction conditions:

  • Wurtz coupling products: The Grignard reagent can react with unreacted alkyl halide to form a dimer (e.g., butane (B89635) from ethyl bromide).[9]

  • Enolization products: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone (butanone), leading to the recovery of the starting ketone after workup.[8][10]

  • Reduction products: If the Grignard reagent has β-hydrogens (which ethylmagnesium bromide does), it can reduce the ketone to the corresponding secondary alcohol.[8][10]

  • Dehydration products: During acidic workup, the tertiary alcohol product can undergo dehydration to form alkenes.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of Grignard Reagent
Observation Potential Cause Recommended Solution
Reaction does not initiate (no bubbling, no heat generation).Wet glassware or solvent.Flame-dry all glassware under an inert atmosphere before use. Use anhydrous solvents.
Passivated magnesium surface.Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings.
Reaction starts but then stops.Insufficient mixing.Ensure efficient stirring to maintain contact between the reactants.
Impure alkyl halide.Use freshly distilled or high-purity alkyl halide.
Problem 2: Low Yield of this compound
Observation Potential Cause Recommended Solution
High recovery of starting ketone (butanone).Enolization of the ketone.Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[8]
Poor quality Grignard reagent.Ensure the Grignard reagent was successfully formed and use it immediately. Consider titrating the Grignard reagent to determine its exact concentration.
Isolation of a significant amount of a non-polar, high-boiling byproduct.Wurtz coupling.During Grignard reagent formation, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Isolation of a secondary alcohol (3-pentanol).Reduction of the ketone.Run the reaction at a lower temperature to minimize reduction.
Formation of alkene impurities detected by spectroscopy.Dehydration of the product during workup.Use a milder quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride instead of strong acids (e.g., HCl, H₂SO₄).[6][8]

Quantitative Data

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
Ethyl Bromide108.9738.41.46
Diethyl Ether74.1234.60.713
Butanone72.1179.60.805
Methyl Acetate74.0857.10.932
Diethyl Carbonate118.13126.80.975
This compound102.17122.40.8286[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR (400 MHz, CDCl₃)δ 1.46 (q, J = 7.53 Hz, 4H), 1.34 (br s, 1H), 1.11 (s, 3H), 0.89 (t, J = 7.53 Hz, 6H)[11]
IR (neat)~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1150 cm⁻¹ (C-O stretch)

Experimental Protocols

Synthesis of this compound from Butanone
  • Preparation of Ethylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar. Assemble the apparatus while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the addition funnel.

    • Add a small portion of the ethyl bromide solution to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by the fading of the iodine color and bubbling), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Butanone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of butanone (1.0 equivalent) in anhydrous diethyl ether to the addition funnel.

    • Add the butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation, collecting the fraction boiling at approximately 122-124 °C.

Visualizations

Grignard_Synthesis_Ketone Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide + Mg (Diethyl Ether) Magnesium Magnesium Magnesium->Ethylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Ethylmagnesium Bromide->Alkoxide Intermediate Butanone Butanone Butanone->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound H₃O⁺ Acid Workup Acid Workup Acid Workup->this compound Grignard_Synthesis_Ester Ethylmagnesium Bromide (2 eq.) Ethylmagnesium Bromide (2 eq.) Tetrahedral Intermediate Tetrahedral Intermediate Ethylmagnesium Bromide (2 eq.)->Tetrahedral Intermediate Methyl Acetate Methyl Acetate Methyl Acetate->Tetrahedral Intermediate Butanone Butanone Tetrahedral Intermediate->Butanone - MeOMgBr Alkoxide Intermediate Alkoxide Intermediate Butanone->Alkoxide Intermediate + EtMgBr This compound This compound Alkoxide Intermediate->this compound H₃O⁺ Troubleshooting_Workflow start Start Synthesis grignard_formation Grignard Reagent Formation (Ethyl Bromide + Mg) start->grignard_formation reaction_check Reaction Initiated? grignard_formation->reaction_check activation Activate Mg (Iodine, 1,2-dibromoethane) reaction_check->activation No carbonyl_addition Addition of Carbonyl (Butanone or Ester) reaction_check->carbonyl_addition Yes activation->grignard_formation yield_check Low Yield? carbonyl_addition->yield_check troubleshoot_yield Troubleshoot Yield - Check for side reactions - Optimize workup yield_check->troubleshoot_yield Yes product_isolation Product Isolation & Purification yield_check->product_isolation No troubleshoot_yield->carbonyl_addition Re-optimize end Successful Synthesis product_isolation->end

References

Technical Support Center: Stability of 3-Methyl-3-pentanol in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing stability challenges with 3-methyl-3-pentanol in acidic environments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

FAQs: Understanding the Stability of this compound

Q1: Why is this compound unstable in acidic media?

This compound is a tertiary alcohol. In the presence of an acid catalyst, the hydroxyl (-OH) group can become protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. This carbocation can then undergo a rapid elimination reaction to form alkenes. This process is known as acid-catalyzed dehydration.[1][2]

Q2: What are the primary degradation products of this compound in acid?

The acid-catalyzed dehydration of this compound is an E1 elimination reaction that typically yields a mixture of three alkene isomers.[3][4] According to Zaitsev's rule, the most substituted (and therefore most stable) alkenes will be the major products. The expected products are:

  • (E/Z)-3-Methyl-2-pentene (Trisubstituted - Major products)

  • 2-Ethyl-1-butene (Disubstituted - Minor product)

The formation of the more stable trisubstituted alkenes is thermodynamically favored.

Q3: What factors can influence the rate of degradation?

Several factors can affect the rate of acid-catalyzed dehydration:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will lead to a faster rate of protonation of the hydroxyl group, thus increasing the overall reaction rate.

  • Temperature: The dehydration of tertiary alcohols is favored at warmer temperatures, typically between 25°C and 80°C.[2] Higher temperatures will significantly accelerate the reaction.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediate, which can affect the reaction rate.

Q4: Are there any potential side reactions or byproducts to be aware of?

Besides the primary alkene isomers, other side reactions can occur, especially under harsh conditions (e.g., high acid concentration, high temperature):

  • Polymerization: The alkene products can undergo acid-catalyzed polymerization to form larger oligomers or polymers.

  • Rearrangement Products: While less common for this specific tertiary alcohol, carbocation intermediates can sometimes undergo rearrangements to form different, more stable carbocations, leading to unexpected alkene products.

  • Ether Formation: If the reaction is not sufficiently heated, the alcohol can react with itself or another alcohol molecule to form an ether, although this is less likely for tertiary alcohols due to steric hindrance.[2]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound in acidic conditions.

Problem 1: Rapid loss of this compound during the experiment.

Possible Cause Recommended Solution
Acid concentration is too high. Reduce the concentration of the acid catalyst. Perform a titration experiment to determine the minimum effective acid concentration.
Reaction temperature is too high. Conduct the experiment at a lower temperature. If possible, run the reaction at room temperature or below and monitor the progress over a longer period.
Inappropriate solvent. Consider using a less polar or aprotic solvent to potentially slow down the formation and stabilization of the carbocation intermediate.

Problem 2: Inconsistent or non-reproducible experimental results.

Possible Cause Recommended Solution
Variability in acid concentration. Prepare fresh acid solutions and accurately determine their concentration before each experiment.
Temperature fluctuations. Use a temperature-controlled reaction setup (e.g., water bath, oil bath, or temperature-controlled reactor) to maintain a consistent temperature.
Moisture in the reaction. Ensure all glassware and reagents are thoroughly dried, as water can participate in the equilibrium and affect reaction rates.

Problem 3: Difficulty in analyzing the reaction mixture and quantifying the products.

Possible Cause Recommended Solution
Co-elution of products in Gas Chromatography (GC). Optimize the GC temperature program to improve the separation of the alkene isomers. A slower temperature ramp or a longer column may be necessary.
Poor separation of the polar alcohol and non-polar alkenes in High-Performance Liquid Chromatography (HPLC). Use a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This will allow for the retention and separation of both polar and non-polar compounds.
Overlapping signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Utilize the vinylic proton signals (in the 5-6 ppm region) in the 1H NMR spectrum for quantification, as these are typically well-resolved from other signals. Integration of these signals can provide the relative ratios of the alkene isomers.

Experimental Protocols

Protocol 1: Monitoring the Dehydration of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for separating and identifying the volatile products of the dehydration reaction.

  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

    • Extract the organic components with a volatile, water-immiscible solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Starting Point):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 35-300.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Quantitative Data Summary (Hypothetical GC-MS Analysis)

Compound Retention Time (min) Key Mass Fragments (m/z)
2-Ethyl-1-butene5.884, 69, 56, 41
(Z)-3-Methyl-2-pentene6.284, 69, 55, 41
(E)-3-Methyl-2-pentene6.584, 69, 55, 41
This compound8.187, 73, 59, 43

Protocol 2: Quantification of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous analysis of the polar starting material and the non-polar alkene products.

  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the acid.

    • Dilute the sample with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters (Starting Point):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient:

      • Start with 40% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for alkenes) and/or Refractive Index (RI) detector (for the alcohol).

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O H+ H+ Alkenes Alkene Products ((E/Z)-3-Methyl-2-pentene, 2-Ethyl-1-butene) Carbocation->Alkenes - H+ (to Base) H2O H2O H_Base H-Base+

Caption: Acid-catalyzed dehydration mechanism of this compound.

Troubleshooting_Workflow start Instability Issue Observed check_conditions Review Experimental Conditions start->check_conditions is_temp_high Temperature > 80°C? check_conditions->is_temp_high lower_temp Action: Lower Temperature is_temp_high->lower_temp Yes is_acid_conc_high High Acid Concentration? is_temp_high->is_acid_conc_high No lower_temp->check_conditions lower_conc Action: Reduce Acid Concentration is_acid_conc_high->lower_conc Yes check_analysis Review Analytical Method is_acid_conc_high->check_analysis No lower_conc->check_conditions is_gc_optimized GC Separation Inadequate? check_analysis->is_gc_optimized optimize_gc Action: Optimize GC Program is_gc_optimized->optimize_gc Yes is_hplc_optimized HPLC Separation Inadequate? is_gc_optimized->is_hplc_optimized No solution Problem Resolved optimize_gc->solution optimize_hplc Action: Optimize HPLC Method is_hplc_optimized->optimize_hplc Yes is_hplc_optimized->solution No optimize_hplc->solution

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Improving Reaction Selectivity with 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-methyl-3-pentanol as a solvent or co-solvent to potentially improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

A1: this compound is a tertiary hexanol.[1] It is a colorless, flammable liquid with a camphor-like odor.[2] In the laboratory, it is primarily used as a chemical intermediate, notably in the synthesis of pharmaceuticals such as the tranquilizer emylcamate, and as an industrial solvent.[1] Its tertiary alcohol structure influences its reactivity and stability.[2]

Q2: Can this compound be used to improve the selectivity of a reaction?

A2: While not a conventional selectivity-enhancing additive, the properties of this compound as a bulky, polar, protic solvent suggest it could theoretically influence the stereoselectivity or regioselectivity of certain reactions. Solvents can affect reaction outcomes by stabilizing or destabilizing transition states, and the unique steric and electronic properties of this compound could be leveraged in specific cases.[3][4][5]

Q3: How might the properties of this compound influence reaction selectivity?

A3: The potential influence of this compound on reaction selectivity can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the tertiary alcohol can influence the approach of reactants to a catalyst or to each other, potentially favoring the formation of one stereoisomer over another.

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with reactants, catalysts, or intermediates, which can stabilize specific transition states and thus enhance selectivity.[3][6]

  • Polarity: As a polar solvent, this compound can influence reactions that proceed through polar intermediates or transition states. The stabilization of a more polar transition state leading to a specific stereoisomer can increase the selectivity of the reaction.[4][7]

Q4: Are there specific reaction types where this compound might be beneficial for improving selectivity?

A4: Based on its properties, this compound could be investigated as a solvent or co-solvent in reactions such as:

  • Diastereoselective Aldol (B89426) Reactions: The solvent can play a crucial role in the geometry of the enolate and the transition state of the reaction.

  • Asymmetric Hydrogenations: The coordination of an alcohol to the metal catalyst can influence the chiral environment and thus the enantioselectivity.

  • Nucleophilic Additions to Chiral Carbonyls: The steric bulk of the solvent could influence the facial selectivity of the nucleophilic attack.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in an Aldol Reaction

  • Problem: Your aldol reaction is producing a nearly 1:1 mixture of diastereomers.

  • Potential Cause: The solvent may not be providing sufficient differentiation between the diastereomeric transition states.

  • Troubleshooting Steps:

    • Introduce this compound as a Co-solvent: Start by replacing a portion (e.g., 10-20% v/v) of your current solvent with this compound. The increased steric bulk and hydrogen bonding capability may favor one transition state over the other.

    • Vary the Solvent Ratio: If an initial improvement is observed, conduct a screen of different solvent ratios to optimize the diastereoselectivity.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature in the presence of this compound can further enhance selectivity by making the reaction more sensitive to small differences in activation energies.

Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reduction

  • Problem: An asymmetric reduction of a ketone is yielding a product with low enantiomeric excess (ee).

  • Potential Cause: The solvent may be poorly coordinating to the catalyst or not creating a sufficiently defined chiral pocket.

  • Troubleshooting Steps:

    • Solvent Screening with this compound: Replace the current solvent with this compound. Its ability to act as a hydrogen bond donor might alter the catalyst's conformation, leading to improved enantioselectivity.

    • Monitor for Catalyst Deactivation: Tertiary alcohols can sometimes undergo side reactions. Analyze the reaction mixture for byproducts that might indicate catalyst deactivation.

    • Use as an Additive: If using this compound as the primary solvent is not feasible, consider using it as a stoichiometric additive to influence the catalytic cycle.

Hypothetical Data Presentation

Table 1: Effect of this compound as a Co-solvent on the Diastereoselectivity of a Hypothetical Aldol Reaction

EntrySolvent System (v/v)Temperature (°C)Diastereomeric Ratio (syn:anti)
1Toluene (100%)-781.5 : 1
2Toluene / this compound (9:1)-783.2 : 1
3Toluene / this compound (4:1)-785.1 : 1
4This compound (100%)-782.5 : 1

Experimental Protocols

Protocol 1: General Procedure for Screening this compound as a Co-solvent to Improve Diastereoselectivity

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol) and the appropriate catalyst or reagent.

  • Solvent Addition: Add the desired volume of the primary solvent, followed by the specified volume of this compound.

  • Reaction Initiation: Cool the reaction mixture to the desired temperature and add the second reactant.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Visualizations

Experimental_Workflow General Workflow for Selectivity Improvement cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Start with a reaction showing low selectivity solvent_screen Design a solvent screen including this compound as a co-solvent start->solvent_screen run_reactions Run small-scale reactions with varying solvent ratios solvent_screen->run_reactions monitor Monitor reaction progress and completion run_reactions->monitor analyze Determine selectivity (dr or ee) for each reaction monitor->analyze optimize Identify optimal conditions and scale up analyze->optimize

Caption: A generalized workflow for investigating the effect of this compound on reaction selectivity.

Signaling_Pathway Hypothesized Mechanism of Selectivity Enhancement Reactants Reactant A + Reactant B TS1 Transition State 1 (Favored) Reactants->TS1 TS2 Transition State 2 (Disfavored) Reactants->TS2 Solvent This compound Solvent->TS1 Stabilization via H-bonding and/or steric influence Product1 Major Stereoisomer TS1->Product1 Product2 Minor Stereoisomer TS2->Product2

Caption: A diagram illustrating the hypothetical role of this compound in stabilizing a favored transition state.

References

Technical Support Center: Scale-Up Production of 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 3-Methyl-3-pentanol.

FAQs and Troubleshooting Guides

Synthesis and Reaction Control

Q1: My Grignard reaction for this compound synthesis is difficult to initiate, especially at a larger scale. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a common issue during scale-up. The primary causes are often related to the quality of reagents and the reaction environment.

  • Troubleshooting Guide:

    • Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous.

    • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[1]

      • Mechanical Activation: Use a stirrer to gently grind the magnesium turnings to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent. The disappearance of the iodine color indicates activation.[2]

    • Initiator Concentration: A small amount of a pre-formed Grignard reagent or a more reactive alkyl halide can be used to initiate the reaction.

Q2: The Grignard reaction becomes uncontrollably exothermic after an induction period. How can I manage this thermal runaway risk during scale-up?

A2: The exothermic nature of the Grignard reaction is a major safety concern, and its management is critical at larger scales due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[3][4]

  • Troubleshooting Guide:

    • Controlled Reagent Addition: Add the ethyl halide (e.g., ethyl bromide) slowly and subsurface to the magnesium suspension. This prevents the accumulation of unreacted halide.

    • Temperature Monitoring and Control: Use a temperature probe to monitor the internal reaction temperature in real-time. Employ a cooling system (e.g., a jacketed reactor with a chiller) to maintain the desired temperature.

    • Solvent Choice: Use a higher-boiling point ether solvent like tetrahydrofuran (B95107) (THF) instead of diethyl ether to allow for a wider operating temperature range and better reflux cooling.[1]

    • Process Analytical Technology (PAT): Implement in-situ monitoring techniques like infrared (IR) spectroscopy to track the concentration of reactants and products in real-time.[3][5][6] This allows for immediate detection of reaction initiation and control of the reagent addition rate to prevent accumulation.[7]

Q3: What are the common side reactions during the synthesis of this compound, and how can they be minimized?

A3: Several side reactions can reduce the yield and purity of this compound.

  • Troubleshooting Guide:

    • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a dimer (e.g., butane (B89635) from ethyl bromide). This is more prevalent at higher temperatures and with high local concentrations of the alkyl halide.

      • Mitigation: Add the alkyl halide slowly and maintain a moderate reaction temperature.

    • Enolization: If using a ketone (e.g., butanone) as the starting material, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.

      • Mitigation: Use a less sterically hindered Grignard reagent if possible and add the ketone slowly to the Grignard solution at a low temperature.

    • Reduction: Grignard reagents with beta-hydrogens can reduce the ketone to a secondary alcohol.

      • Mitigation: Run the reaction at a lower temperature.

Work-up and Purification

Q4: During the aqueous work-up of the reaction mixture, I observe the formation of a thick emulsion or a gelatinous precipitate. How can I improve the phase separation?

A4: The formation of magnesium salts (e.g., magnesium hydroxide (B78521) and halides) during the quenching of the Grignard reaction is a frequent cause of difficult work-ups.

  • Troubleshooting Guide:

    • Quenching Agent: Instead of water alone, use a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. This helps to keep the magnesium salts in solution.

    • Acidic Work-up: Carefully add a dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to the reaction mixture to dissolve the magnesium salts. The pH should be controlled to avoid any acid-catalyzed degradation of the tertiary alcohol.

    • Filtration: If a significant amount of solid precipitate forms, it can be removed by filtration through a pad of celite before extraction.

    • Solvent Choice: The choice of extraction solvent can influence emulsion formation. Ethers are common, but other solvents can be explored.

Q5: What is the recommended method for purifying this compound at a large scale, and what are the potential challenges?

A5: Fractional distillation is the primary method for purifying this compound on an industrial scale.

  • Troubleshooting Guide:

    • Thermal Decomposition: Tertiary alcohols can be prone to dehydration (elimination of water) at elevated temperatures, leading to the formation of alkenes.

      • Mitigation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.

    • Azeotrope Formation: Be aware of potential azeotropes with residual solvents or byproducts that may complicate the separation.

    • Column Efficiency: Use a distillation column with sufficient theoretical plates to achieve the desired purity.

Quantitative Data

Table 1: Illustrative Yield and Impurity Profile of this compound Synthesis via Grignard Reaction at Different Scales

ScaleStarting MaterialGrignard ReagentTypical Yield (%)Major ImpuritiesImpurity Range (%)
Lab (100 g)Ethyl Acetate (B1210297)Ethylmagnesium Bromide75-85Ethanol (B145695), Unreacted Ethyl Acetate, Butane1-5
Pilot (10 kg)Ethyl AcetateEthylmagnesium Bromide70-80Ethanol, Unreacted Ethyl Acetate, Butane, Higher boiling oligomers2-8
Industrial (1000 kg)ButanoneMethylmagnesium Bromide80-90Unreacted Butanone, Methane, Secondary Alcohols1-7

Note: This data is illustrative and can vary based on specific process conditions and optimization.

Experimental Protocols

1. Pilot-Scale Synthesis of this compound from Ethyl Acetate and Ethylmagnesium Bromide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 kg110
Ethyl Bromide108.9712.0 kg110
Ethyl Acetate88.114.41 kg50
Anhydrous Tetrahydrofuran (THF)-60 L-
Saturated NH₄Cl solution-40 L-
Diethyl Ether-20 L-

Procedure:

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings and 20 L of anhydrous THF.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add approximately 500 mL of a solution of ethyl bromide in 20 L of anhydrous THF from the dropping funnel.

    • Once the reaction initiates (indicated by a temperature increase and reflux), continue the dropwise addition of the ethyl bromide solution over 4-5 hours, maintaining a gentle reflux by controlling the addition rate and the reactor jacket temperature.

    • After the addition is complete, continue stirring and refluxing for an additional hour to ensure complete reaction.

  • Reaction with Ethyl Acetate:

    • Cool the Grignard reagent solution to 0-5 °C using the reactor jacket.

    • Add a solution of ethyl acetate in 20 L of anhydrous THF dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Work-up:

    • Slowly and carefully add the saturated ammonium chloride solution to the reaction mixture while maintaining cooling to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separation funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer twice with 10 L of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution by rotary evaporation to remove the bulk of the solvents.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

2. Purity Analysis by Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or isopropanol).

Visualizations

Grignard_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reagents Ethyl Halide + Magnesium + Ethyl Acetate/Butanone Grignard_Formation Grignard Reagent Formation Reagents->Grignard_Formation Reaction Reaction with Carbonyl Grignard_Formation->Reaction Quenching Quenching (e.g., aq. NH4Cl) Reaction->Quenching Extraction Extraction Quenching->Extraction Distillation Fractional Distillation (Vacuum) Extraction->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Moisture Moisture/Air Exposure Low_Yield->Moisture Mg_Inactivity Magnesium Inactivity Low_Yield->Mg_Inactivity Side_Reactions Side Reactions (Wurtz, Enolization, Reduction) Low_Yield->Side_Reactions Workup_Loss Loss during Work-up Low_Yield->Workup_Loss Dry_Conditions Use Anhydrous Reagents & Inert Atmosphere Moisture->Dry_Conditions Activate_Mg Activate Magnesium (Iodine, Mechanical) Mg_Inactivity->Activate_Mg Optimize_Conditions Control Temperature & Addition Rate Side_Reactions->Optimize_Conditions Improve_Workup Optimize Quenching & Extraction Workup_Loss->Improve_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Effective Removal of Water from 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of water from 3-Methyl-3-pentanol. Accurate control of water content is critical for reaction consistency, yield, and purity in many applications.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete drying (high residual water content after using drying agents) Insufficient amount of drying agent.Increase the amount of drying agent. A general guideline is 10-20% (w/v) for molecular sieves.
Inactive drying agent.Ensure molecular sieves are properly activated before use by heating.[1] Other solid desiccants should be fresh from a sealed container.
Insufficient contact time.Allow for longer contact time between the alcohol and the drying agent. Gentle agitation can improve efficiency. For molecular sieves, a minimum of 24-48 hours is often recommended for achieving low ppm levels of water.
Inappropriate choice of drying agent.For tertiary alcohols, 3A molecular sieves are a good choice as they selectively adsorb water.[2][3] Using reactive agents like sodium may lead to side reactions.
Product loss during drying Adsorption of the alcohol onto the drying agent.This is more significant with powdered drying agents. Using beaded forms can minimize loss. Pre-saturating the drying agent with a small amount of dry solvent can also help.
Co-distillation with water during azeotropic distillation.Optimize the distillation parameters, including the choice of entrainer and the collection temperature, to minimize the co-distillation of the product.
Slow or inefficient azeotropic distillation Incorrect choice of entrainer.Select an entrainer that forms a low-boiling azeotrope with water but not with this compound. Toluene or benzene (B151609) are common choices for alcohols.[4]
Inefficient distillation setup.Use a fractionating column with sufficient theoretical plates to ensure good separation of the azeotrope from the dry alcohol.
Reaction with drying agent Use of a reactive drying agent.Avoid using highly reactive drying agents like sodium metal with tertiary alcohols, as they can react with the alcohol itself, especially at elevated temperatures.[5] While sodium can be used to dry some solvents, its reaction with alcohols to form alkoxides is a known issue.[5]
Difficulty in determining final water content Inaccurate analytical method.Karl Fischer titration is the gold standard for accurate water content determination in organic solvents and should be used for precise measurements.[6][7][8]
Interference from the sample matrix.Ensure the Karl Fischer reagent and solvent are compatible with this compound. Some reagents are specifically formulated for alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound to very low water levels (ppm)?

A1: For achieving very low water content, the use of activated 3A molecular sieves is highly recommended.[1][2][3] They are effective at selectively adsorbing water molecules without reacting with the tertiary alcohol. For optimal results, use a sufficient quantity of freshly activated sieves and allow for adequate contact time (24-48 hours with occasional swirling).

Q2: Can I use sodium metal to dry this compound?

A2: While sodium metal is a powerful drying agent for some aprotic solvents, it is generally not recommended for alcohols, including tertiary alcohols like this compound. Sodium reacts with alcohols to form sodium alkoxides and hydrogen gas.[5] This not only consumes the alcohol but also introduces a new chemical species into the system. The reaction can be vigorous and poses a safety hazard.[9][10][11][12][13]

Q3: What is azeotropic distillation and when should I use it?

A3: Azeotropic distillation is a technique used to remove water from a solvent by adding a third component, called an entrainer (e.g., toluene), which forms a low-boiling azeotrope with water.[4] This azeotrope is then removed by distillation, leaving the dry solvent behind. This method is useful for removing larger quantities of water but may not be as effective as molecular sieves for achieving extremely low (ppm) water levels.

Q4: How do I properly activate and handle molecular sieves?

A4: To activate molecular sieves, they should be heated in a furnace at a temperature range of 175-260°C for several hours under a stream of dry, inert gas or under vacuum. Once activated, they should be cooled in a desiccator and stored in a tightly sealed container to prevent re-adsorption of atmospheric moisture. Always handle activated sieves in a dry environment (e.g., a glove box) to maintain their activity.

Q5: How can I accurately measure the water content in my dried this compound?

A5: The most accurate and reliable method for determining the water content in organic solvents is Karl Fischer titration.[6][7][8] This technique is specific to water and can provide results in parts per million (ppm). It is crucial to use a properly calibrated Karl Fischer titrator and appropriate reagents for alcohols.

Data Presentation

Table 1: Comparison of Drying Methods for Alcohols (Qualitative)

MethodPrincipleAdvantagesDisadvantagesTypical Final Water Content
3A Molecular Sieves Adsorption of water into porous crystalline aluminosilicates.High efficiency for low water content, selective for water, non-reactive with the alcohol.Slower than some methods, requires activation, potential for product loss on powdered sieves.Low ppm levels achievable.
Azeotropic Distillation Formation and removal of a low-boiling azeotrope with an entrainer.Effective for removing larger amounts of water.Requires a distillation setup, potential for co-distillation of the product, introduces an entrainer that may need to be removed.Can reduce water content significantly, but may not reach very low ppm levels without a secondary drying step.
Sodium Metal Chemical reaction with water.Very effective at removing trace water from some aprotic solvents.Reacts with alcohols, highly flammable, requires careful handling and quenching.Not recommended for alcohols.

Experimental Protocols

Protocol 1: Drying of this compound using 3A Molecular Sieves

Objective: To reduce the water content of this compound to low ppm levels.

Materials:

  • This compound containing water.

  • 3A Molecular Sieves (beads, 4-8 mesh).

  • Oven or furnace for activation.

  • Dry, clean flask with a stopper or septum.

  • Desiccator.

  • Karl Fischer titrator for water content analysis.

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a suitable flask or dish. Heat in an oven or furnace at 175-260°C for at least 4 hours under a slow stream of dry nitrogen or under vacuum.

  • Cooling: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying: Add the activated molecular sieves (approximately 10-20% w/v) to a dry flask containing the this compound to be dried.

  • Incubation: Stopper the flask and allow it to stand for at least 24-48 hours at room temperature. Occasional gentle swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dry this compound from the molecular sieves into a clean, dry storage vessel.

  • Analysis: Determine the final water content of the dried alcohol using Karl Fischer titration to confirm the desired level of dryness has been achieved.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric).

  • Appropriate Karl Fischer reagents (titrant and solvent) for alcohols.

  • Dry syringes and needles.

  • Sample of this compound.

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the burette with titrant and conditioning the solvent in the titration cell to a dry state.

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or a known amount of pure water. This step is crucial for accurate results.

  • Sample Introduction: Using a dry syringe, accurately draw a known volume or weight of the this compound sample.

  • Titration: Inject the sample into the conditioned titration cell. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample based on the volume of titrant used and the predetermined titer. The result is typically expressed in ppm or percentage.

  • Replicates: For improved accuracy, perform the titration in triplicate and report the average value.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_analysis Analysis & Product start Wet this compound add_sieves Add Activated Sieves to Alcohol start->add_sieves activate_sieves Activate 3A Molecular Sieves activate_sieves->add_sieves incubate Incubate for 24-48h add_sieves->incubate separate Decant/Filter incubate->separate kf_analysis Karl Fischer Titration separate->kf_analysis end Dry this compound kf_analysis->end

Caption: Experimental workflow for drying this compound with molecular sieves.

Troubleshooting_Logic problem High Residual Water? cause1 Inactive Sieves? problem->cause1 Yes cause2 Insufficient Sieves? problem->cause2 No solution1 Re-activate Sieves cause1->solution1 cause3 Insufficient Time? cause2->cause3 No solution2 Increase Amount of Sieves cause2->solution2 Yes solution3 Increase Incubation Time cause3->solution3 Yes

Caption: Troubleshooting logic for incomplete drying with molecular sieves.

References

development of analytical methods for quantifying 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for quantifying 3-Methyl-3-pentanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and suitable technique for quantifying the volatile tertiary alcohol, this compound, is Gas Chromatography (GC). GC coupled with a Flame Ionization Detector (GC-FID) is often used for routine quantification due to its robustness and wide linear range. For higher selectivity and confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Headspace GC is particularly useful for analyzing this compound in complex matrices like pharmaceutical formulations or biological samples, as it minimizes matrix effects.

Q2: Is High-Performance Liquid Chromatography (HPLC) a suitable alternative for this compound analysis?

A2: HPLC is generally not the primary choice for analyzing small, volatile, and non-chromophoric alcohols like this compound. The main challenges are poor retention on conventional reversed-phase columns and the lack of a UV-absorbing chromophore, which necessitates the use of less common detectors like a Refractive Index Detector (RID) or derivatization to introduce a UV-active or fluorescent tag. For these reasons, GC is the more direct and efficient analytical technique.

Q3: What are the key challenges when analyzing a tertiary alcohol like this compound by GC?

A3: Tertiary alcohols can be prone to dehydration at elevated temperatures in the GC inlet, leading to the formation of corresponding alkenes. This can result in inaccurate quantification and the appearance of extra peaks in the chromatogram. Another common issue is peak tailing, which can be caused by the interaction of the polar hydroxyl group with active sites in the GC system (e.g., inlet liner, column).

Q4: How can I prevent the dehydration of this compound during GC analysis?

A4: To minimize thermal degradation, it is crucial to optimize the injector temperature. Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of the analyte. Using a deactivated inlet liner, such as one with glass wool, can also help to minimize contact with hot metal surfaces. A faster carrier gas flow rate can reduce the residence time of the analyte in the hot injector, further preventing dehydration.

Q5: What causes peak tailing for this compound and how can I resolve it?

A5: Peak tailing for alcohols is often due to active sites in the GC system that can form hydrogen bonds with the hydroxyl group of the analyte. To mitigate this, ensure all components of the flow path (liner, column, etc.) are highly inert. Using a column specifically designed for the analysis of polar compounds, such as a wax-type column (polyethylene glycol), can improve peak shape. Regular maintenance, such as trimming the first few centimeters of the column and cleaning the injector, is also essential to remove any accumulated non-volatile residues that can contribute to active sites.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) 1. Active sites in the injector or column. 2. Column contamination. 3. Inappropriate column phase.1. Use a deactivated inlet liner and septum. Trim the first 5-10 cm of the column. 2. Bake out the column according to the manufacturer's instructions. If contamination is severe, replace the column. 3. Use a polar stationary phase column (e.g., WAX) for better peak symmetry for alcohols.
Appearance of Extra Peaks 1. Dehydration of this compound in the hot injector, forming alkenes. 2. Sample contamination.1. Lower the injector temperature. Use a split injection with a higher split ratio to reduce residence time in the inlet. 2. Prepare fresh standards and samples. Ensure solvent purity.
Poor Reproducibility 1. Inconsistent injection volume. 2. Leaks in the system. 3. Sample evaporation from autosampler vials.1. Use an autosampler for precise injections. If using manual injection, ensure a consistent and rapid injection technique. 2. Perform a leak check of the GC system, paying close attention to the septum, column fittings, and gas lines. 3. Use properly sealed vials with septa that are in good condition.
Low Sensitivity 1. Low concentration of the analyte. 2. Inefficient sample introduction. 3. Detector not optimized.1. Concentrate the sample if possible. 2. For headspace analysis, optimize incubation temperature and time. For liquid injections, consider a splitless injection for trace analysis. 3. Check and optimize detector parameters (e.g., FID flows for H2 and air).

Experimental Protocols

Protocol 1: Quantification of this compound in a Pharmaceutical Formulation using Headspace GC-FID

This protocol is designed for the determination of this compound as a residual solvent in a drug product.

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized pharmaceutical product (e.g., 100 mg) into a 20 mL headspace vial.

  • Add a high-boiling point, inert solvent in which the sample is soluble (e.g., 5 mL of Dimethyl Sulfoxide - DMSO).

  • Add an appropriate internal standard (e.g., 2-Butanol) to a final concentration of 50 µg/mL.

  • Seal the vial immediately with a PTFE/silicone septum and aluminum cap.

2. GC-FID and Headspace Conditions:

ParameterValue
Headspace Sampler
Oven Temperature80 °C
Needle Temperature90 °C
Transfer Line Temp.100 °C
Vial Equilibration Time15 min
Injection Volume1 mL
GC-FID System
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, 1.5 mL/min (constant flow)
Inlet Temperature150 °C
Split Ratio10:1
Oven ProgramInitial: 40 °C (hold 5 min) Ramp: 10 °C/min to 180 °C (hold 2 min)
DetectorFID
Detector Temperature250 °C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

3. Data Analysis:

  • Create a calibration curve using standards of this compound prepared in the same diluent as the samples, with the same concentration of internal standard.

  • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

Protocol 2: Confirmatory Analysis of this compound in a Biological Matrix (e.g., Plasma) by GC-MS

This protocol is for the sensitive and selective quantification of this compound in a biological fluid after extraction.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma in a glass tube, add an internal standard (e.g., this compound-d3).

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) and transfer to a GC-MS autosampler vial.

2. GC-MS Conditions:

ParameterValue
GC-MS System
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, 1.2 mL/min (constant flow)
Inlet Temperature180 °C
Injection ModeSplitless (purge valve opens at 1 min)
Oven ProgramInitial: 50 °C (hold 2 min) Ramp: 15 °C/min to 200 °C (hold 3 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to MonitorThis compound: m/z 73, 59 Internal Standard: (adjust for deuterated IS)

3. Data Analysis:

  • Generate a calibration curve from extracted plasma standards.

  • Quantify this compound based on the peak area ratio of the characteristic ions of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize typical chromatographic data for this compound. Note that these values are illustrative and can vary depending on the specific instrument, column, and analytical conditions.

Table 1: Kovats Retention Indices for this compound [1]

Column TypeStationary PhaseRetention Index (I)
Standard Non-Polare.g., 5% Phenyl-methylpolysiloxane733 - 757
Standard Polare.g., Polyethylene Glycol (WAX)1080 - 1119

Table 2: Illustrative Method Performance Characteristics (Example Data)

ParameterGC-FID (Headspace)GC-MS (LLE)
Linearity Range1 - 200 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.998
Limit of Detection (LOD)~0.5 µg/mL~2 ng/mL
Limit of Quantification (LOQ)~1.5 µg/mL~10 ng/mL
Precision (%RSD)< 5%< 10%
Accuracy (% Recovery)95 - 105%90 - 110%

Visualizations

Experimental_Workflow_GC_FID cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent & IS weigh->add_solvent seal_vial Seal Vial add_solvent->seal_vial incubate Incubate in Headspace Sampler seal_vial->incubate inject Inject Headspace Gas incubate->inject separate GC Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Workflow for this compound quantification by Headspace GC-FID.

Troubleshooting_Peak_Tailing cluster_flowpath Flow Path Issue cluster_activity Chemical Activity Issue start Problem: Peak Tailing Observed check_hydrocarbon Inject a non-polar hydrocarbon. Does it tail? start->check_hydrocarbon cluster_flowpath cluster_flowpath check_hydrocarbon->cluster_flowpath Yes cluster_activity cluster_activity check_hydrocarbon->cluster_activity No check_install Check column installation (ferrules, cut). check_liner Inspect/replace inlet liner. check_install->check_liner check_contamination Check for system contamination. check_liner->check_contamination trim_column Trim 5-10 cm from column inlet. use_inert Use highly inert liner/column. trim_column->use_inert check_phase Consider a more polar column (e.g., WAX). use_inert->check_phase end_solution Solution Implemented cluster_flowpath->end_solution cluster_activity->end_solution

Troubleshooting logic for addressing peak tailing issues.

References

resolving peak tailing issues for 3-Methyl-3-pentanol in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the GC analysis of 3-Methyl-3-pentanol, focusing on resolving peak tailing to ensure accurate and reliable results for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak tailing in my GC chromatogram?

A1: Peak tailing for a polar compound like this compound is a common issue in gas chromatography and can stem from several factors. The primary cause is often unwanted interactions between the analyte and active sites within the GC system.[1][2][3][4] These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column's stationary phase, or on other metal surfaces in the flow path.[5][6] Other contributing factors can include using an inappropriate GC column, suboptimal method parameters, or contamination within the system.[1][7]

Q2: What are "active sites" and how do they cause peak tailing for this compound?

A2: Active sites are reactive points within the GC system that can interact with polar analytes. For a tertiary alcohol like this compound, the hydroxyl (-OH) group is prone to forming hydrogen bonds with silanol groups (Si-OH) present on the surface of glass liners, column tubing, or even metal components if they are not properly deactivated.[5][6] This interaction is a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a skewed peak with a "tail".[8]

Q3: How can I deactivate the active sites in my GC system?

A3: To minimize peak tailing, it is crucial to use deactivated components throughout the sample flow path. This includes:

  • Deactivated Liners: Always use a deactivated inlet liner.[9][10] Liners that have undergone a silylation process to cap the active silanol groups are commercially available.[9][11]

  • Deactivated Columns: Modern GC columns are generally well-deactivated by the manufacturer. However, column activity can increase over time with use.[1]

  • Proper Maintenance: Regularly replace the septum and liner to prevent the accumulation of non-volatile residues that can become new active sites.[7][12] Consider using a guard column to protect the analytical column from contamination.[13]

Q4: I'm using a deactivated liner, but my peak is still tailing. What should I check next?

A4: If you are confident that your liner is deactivated, consider the following:

  • Column Choice: Ensure you are using a GC column with a suitable stationary phase for polar analytes. A mid-polarity to polar phase column, such as one containing cyanopropyl or polyethylene (B3416737) glycol (PEG/WAX), is often recommended for alcohols to achieve symmetrical peaks.[14][15][16] Using a non-polar column can sometimes lead to poor peak shape for polar compounds.[17]

  • Column Health: The front end of your GC column can become contaminated or active over time. Try trimming 10-20 cm from the inlet side of the column to remove the affected section.[2][7]

  • Method Parameters: Your GC method parameters may need optimization. Low injector temperatures can cause slow vaporization and contribute to tailing.[1] Conversely, an excessively high temperature can cause analyte degradation. The oven temperature program and carrier gas flow rate also play a significant role in peak shape.[18]

Q5: Can my injection technique affect the peak shape of this compound?

A5: Yes, the injection technique is critical. For splitless injections, a mismatch between the solvent polarity and the stationary phase can cause peak distortion.[2][12] Additionally, a low split ratio in a split injection may not be sufficient to ensure a sharp injection band, potentially leading to tailing.[12] Overloading the column with too much sample can also result in broad, tailing peaks.[6][8]

Experimental Protocols

Recommended GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound, aiming for a symmetrical peak shape. Optimization may be required for your specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as methanol (B129727) or isopropanol.

  • From the stock solution, prepare a working standard of 10 µg/mL in the same solvent.

  • Transfer the working standard to a 2 mL autosampler vial.

2. GC-FID System Configuration:

  • GC Column: A polar stationary phase column, such as a DB-WAX or ZB-WAXplus (Polyethylene Glycol), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Injector Liner: Use a deactivated, split/splitless liner with glass wool.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Mode: Split (50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

Data Presentation

Table 1: Comparison of GC Parameters for Problematic vs. Optimized Analysis of this compound

ParameterProblematic Analysis (Peak Tailing)Optimized Analysis (Symmetrical Peak)
GC Column Non-polar (e.g., 5% Phenyl Polysiloxane)Polar (e.g., Polyethylene Glycol - WAX)
Injector Liner Standard, non-deactivated glass linerDeactivated, silylated glass liner
Injector Temp. 200 °C250 °C
Oven Program Isothermal at 100 °C60°C (2 min), ramp 10°C/min to 180°C (5 min)
Carrier Gas Flow 0.8 mL/min1.2 mL/min
Peak Tailing Factor > 2.0< 1.5

Visualizations

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed for This compound q1 Is a deactivated liner being used? start->q1 s1 Install a new, deactivated liner. q1->s1 No q2 Is the GC column appropriate for polar analytes? q1->q2 Yes s1->q2 s2 Switch to a polar column (e.g., WAX phase). q2->s2 No q3 Is the column contaminated? q2->q3 Yes s2->q3 s3 Trim 10-20 cm from the column inlet. q3->s3 Yes q4 Are the method parameters optimized? q3->q4 No s3->q4 s4 Optimize injector temp, oven program, and flow rate. q4->s4 No end_node Symmetrical Peak Achieved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for resolving peak tailing.

G cluster_1 Chemical Interactions Leading to Peak Tailing analyte This compound (CH3CH2)2C(CH3)OH interaction Hydrogen Bonding (Secondary Retention) analyte->interaction Interaction active_site Active Site Si-OH (Silanol Group) active_site->interaction result {Asymmetrical Peak | (Tailing)} interaction->result Causes

Caption: Analyte interaction with active sites causing peak tailing.

References

Validation & Comparative

A Comparative Reactivity Analysis of 3-Methyl-3-pentanol and tert-Amyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, a nuanced understanding of the reactivity of precursor molecules is paramount. This guide provides a comparative analysis of the reactivity of two structurally similar tertiary alcohols: 3-Methyl-3-pentanol and tert-amyl alcohol (2-methyl-2-butanol). This comparison is grounded in theoretical principles of physical organic chemistry and supported by established experimental protocols.

Executive Summary

Both this compound and tert-amyl alcohol are tertiary alcohols and, as such, exhibit similar reactivity profiles, primarily undergoing SN1 and E1 reactions. Their reactivity is dictated by the stability of the carbocation intermediate formed during these reactions. Due to the greater electron-donating effect of ethyl groups compared to methyl groups, it is predicted that this compound will exhibit a slightly higher reactivity than tert-amyl alcohol in reactions proceeding through a carbocation intermediate. This is attributed to the marginally greater stability of the 3-methyl-3-pentyl carbocation compared to the tert-amyl carbocation. While direct quantitative comparative data is scarce, this analysis provides a strong theoretical framework for predicting their relative performance.

Data Presentation: Physicochemical Properties and Predicted Reactivity

The following table summarizes key physicochemical properties of this compound and tert-amyl alcohol, along with their predicted relative reactivity in common reactions for tertiary alcohols.

PropertyThis compoundtert-Amyl Alcohol (2-methyl-2-butanol)
IUPAC Name 3-methylpentan-3-ol2-methylbutan-2-ol
Molecular Formula C₆H₁₄OC₅H₁₂O
Molecular Weight 102.17 g/mol 88.15 g/mol
Boiling Point 122-123 °C[1][2]102 °C[3]
Structure
alt text
alt text
Carbocation Intermediate 3-methyl-3-pentyl cationtert-Amyl (2-methyl-2-butyl) cation
Predicted Relative Reactivity (SN1/E1) Slightly HigherSlightly Lower

Theoretical Basis for Reactivity

The reactivity of tertiary alcohols in reactions such as nucleophilic substitution (SN1) and elimination (E1) is predominantly governed by the stability of the carbocation intermediate formed in the rate-determining step.[4][5][6] The stability of these carbocations is influenced by the electronic effects of the alkyl groups attached to the positively charged carbon atom. Alkyl groups are electron-donating and stabilize the carbocation through an inductive effect and hyperconjugation.[7][8]

  • This compound forms a 3-methyl-3-pentyl cation . This carbocation is stabilized by two ethyl groups and one methyl group.

  • tert-Amyl alcohol forms a tert-amyl (2-methyl-2-butyl) cation , which is stabilized by two methyl groups and one ethyl group.

Ethyl groups are generally considered to be slightly more electron-donating than methyl groups. Therefore, the 3-methyl-3-pentyl cation is expected to be marginally more stable than the tert-amyl cation. This increased stability of the carbocation intermediate is predicted to lead to a slightly faster rate of reaction for this compound in SN1 and E1 reactions.

Experimental Protocols

Lucas Test for SN1 Reactivity

The Lucas test is a qualitative test to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride upon reaction with the Lucas reagent (concentrated HCl and ZnCl₂). Tertiary alcohols react almost instantaneously to form a cloudy solution or a separate layer of the insoluble alkyl chloride.[6]

Experimental Protocol:

  • Place 1 mL of the alcohol to be tested (either this compound or tert-amyl alcohol) into a clean, dry test tube.

  • Add 5 mL of the Lucas reagent to the test tube.

  • Stopper the test tube, shake vigorously for 10-15 seconds, and then allow it to stand at room temperature.

  • Observe the time taken for the formation of a cloudy suspension or a distinct second layer.

  • A faster formation of turbidity for this compound would support its higher predicted reactivity.

Acid-Catalyzed Dehydration for E1 Reactivity

The acid-catalyzed dehydration of tertiary alcohols to form alkenes is a classic E1 reaction. The rate of this reaction is dependent on the stability of the carbocation intermediate.

Experimental Protocol:

  • Place a known amount (e.g., 0.1 mol) of the alcohol (this compound or tert-amyl alcohol) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 5 mL of 9 M H₂SO₄).[9]

  • Heat the mixture to a temperature sufficient to distill the alkene products (typically lower than the boiling point of the alcohol).

  • Collect the distillate, which will be a mixture of alkene isomers.

  • The reaction can be monitored over time by collecting the product at set intervals or by analyzing the disappearance of the starting material using gas chromatography (GC). A faster rate of alkene formation for this compound would be indicative of its higher reactivity. The dehydration of this compound is expected to yield a mixture of three possible alkene products.[10]

Solvolysis for Quantitative SN1 Reactivity

A more quantitative measure of SN1 reactivity can be obtained by studying the solvolysis rates of the corresponding alkyl halides. While this is an indirect comparison of the alcohols' reactivity, the stability of the carbocation is the key determinant in both cases.

Experimental Protocol:

  • Synthesize the corresponding alkyl chlorides or bromides from this compound and tert-amyl alcohol.

  • Prepare a solution of the alkyl halide in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).[11]

  • The reaction progress is monitored by measuring the rate of formation of the hydrohalic acid (HCl or HBr) produced during the solvolysis. This can be done by titration with a standard base solution at regular time intervals.[11]

  • The rate constants for the solvolysis of both alkyl halides can then be calculated and compared to determine the relative stability of the carbocation intermediates and, by extension, the relative reactivity of the parent alcohols.

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms discussed in this guide.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack Alcohol R-OH Protonated_Alcohol R-OH2+ Alcohol->Protonated_Alcohol + H+ Carbocation R+ Protonated_Alcohol->Carbocation Slow H2O H2O Carbocation_2 R+ Product R-Nu Carbocation_2->Product Nucleophile Nu- Nucleophile->Product

Caption: SN1 Reaction Mechanism for Tertiary Alcohols.

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Deprotonation Alcohol R-CH2-C(R')2-OH Protonated_Alcohol R-CH2-C(R')2-OH2+ Alcohol->Protonated_Alcohol + H+ Carbocation R-CH2-C(R')2+ Protonated_Alcohol->Carbocation Slow H2O H2O Carbocation_2 R-CH2-C(R')2+ Alkene R-CH=C(R')2 Carbocation_2->Alkene Base B: Base->Alkene Removes β-H+ Protonated_Base BH+

Caption: E1 Reaction Mechanism for Dehydration of Tertiary Alcohols.

Carbocation_Stability cluster_3M3P This compound cluster_TAA tert-Amyl Alcohol 3M3P_Alcohol This compound 3M3P_Carbocation 3-Methyl-3-pentyl cation (2 ethyl, 1 methyl group) 3M3P_Alcohol->3M3P_Carbocation -H2O Stability Predicted Stability 3M3P_Carbocation->Stability > TAA_Alcohol tert-Amyl Alcohol TAA_Carbocation tert-Amyl cation (1 ethyl, 2 methyl groups) TAA_Alcohol->TAA_Carbocation -H2O Stability->TAA_Carbocation >

References

A Comparative Guide to the Validation of a Novel Analytical Method for 3-Methyl-3-pentanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the detection and quantification of 3-Methyl-3-pentanol against traditional analytical techniques. This compound is a tertiary hexanol used as a solvent, a flavoring agent, and an intermediate in the synthesis of pharmaceuticals like the tranquilizer emylcamate.[1][2] Accurate and sensitive detection of this volatile compound is crucial for quality control in the pharmaceutical and food industries.[2][3]

The following sections present a detailed comparison of the novel HS-GC-MS method with conventional Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The guide includes a summary of validation data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

Comparative Performance Data

The performance of the three analytical methods was evaluated based on key validation parameters. The HS-GC-MS method demonstrates superior sensitivity and a lower limit of detection.

Parameter Novel HS-GC-MS Method Alternative Method 1: GC-FID Alternative Method 2: HPLC-RID
Principle Separation by volatility/polarity, detection by mass-to-charge ratioSeparation by volatility/polarity, detection by flame ionizationSeparation by polarity, detection by refractive index change
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL10 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL30 µg/mL
Linearity (R²) >0.999>0.998>0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.0% - 105.0%
Precision (%RSD) < 2%< 3%< 5%
Analysis Time ~20 minutes~20 minutes~25 minutes
Specificity High (Mass spectrum confirmation)Moderate (Retention time based)Low (Non-specific detector)

Experimental Protocols

Detailed methodologies for the novel HS-GC-MS method and the two alternative techniques are provided below.

Novel Method: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method offers high sensitivity and specificity, making it ideal for trace-level detection of this compound.

  • Sample Preparation:

    • Accurately weigh 500 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Add an internal standard if required.

    • Seal the vial securely with a PTFE/silicone septum and aluminum cap.

  • Headspace Autosampler Conditions:

    • Vial Oven Temperature: 95°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

  • GC-MS Parameters:

    • Column: DB-624 capillary column (30 m length, 0.53 mm diameter, 1.0 µm thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 40°C for 3 minutes, ramp up to 110°C at 4°C/min, then increase to 240°C at 40°C/min and hold for 5 minutes.[5]

    • Injector Temperature: 230°C

    • MS Ion Source Temperature: 230°C[3]

    • MS Quadrupole Temperature: 150°C[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Mass Scan Range: 30 - 200 m/z.[3]

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[3]

    • Quantify using a calibration curve generated from standards of known concentrations.

Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

A robust and widely used technique for volatile compound analysis.[4][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like methanol.[3]

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the test sample in the same solvent to a suitable concentration.

  • GC-FID Parameters:

    • Column: DB-624 capillary column (30 m length, 0.53 mm diameter, 1.0 µm thickness).[4]

    • Carrier Gas: Nitrogen or Helium.[4]

    • Oven Temperature Program: Initial temperature of 150°C, hold for 15 minutes.[4]

    • Injector Temperature: 240°C

    • Detector Temperature: 260°C

    • Injection Volume: 1 µL with a split ratio.

  • Data Analysis:

    • Identify the this compound peak by its retention time compared to a standard.

    • Quantify using the peak area and a calibration curve.

Alternative Method 2: High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)

Suitable for non-volatile impurities but less sensitive for the primary analyte.[7]

  • Sample Preparation:

    • Dissolve the sample and standards in the mobile phase.

    • Filter all solutions through a 0.45 µm filter before injection.

  • HPLC-RID Parameters:

    • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the analyte peak by retention time.

    • Quantify using an external standard calibration curve based on peak area or height.

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflow for the novel HS-GC-MS method and a logical comparison of the three analytical techniques.

cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh 500mg Sample Solvent Add 5mL DMSO Sample->Solvent Seal Seal Vial Solvent->Seal Equilibrate Equilibrate at 95°C Seal->Equilibrate Inject Inject Volatiles Equilibrate->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify with Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HS-GC-MS analysis of this compound.

cluster_hs_gcms Novel Method cluster_gc_fid Alternative 1 cluster_hplc Alternative 2 center_node This compound Detection Methods hs_gcms HS-GC-MS center_node->hs_gcms gc_fid GC-FID center_node->gc_fid hplc HPLC-RID center_node->hplc hs_gcms_attr High Sensitivity High Specificity Trace Level Detection hs_gcms->hs_gcms_attr gc_fid_attr Robust Good for Purity Moderate Sensitivity gc_fid->gc_fid_attr hplc_attr Non-volatile Impurities Low Sensitivity Non-specific hplc->hplc_attr

References

A Comparative Guide to the Catalytic Efficiency of 3-Methyl-3-pentanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 3-methyl-3-pentanol is a fundamental reaction in organic synthesis, yielding a mixture of isomeric alkenes. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts for the dehydration of this compound, supported by available experimental data and established chemical principles.

Catalytic Performance Overview

The dehydration of this compound, a tertiary alcohol, proceeds readily via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond. The primary products are 3-methyl-1-pentene, (E)-3-methyl-2-pentene, and (Z)-3-methyl-2-pentene. According to Zaitsev's rule, the more substituted, and thus more stable, alkenes—(E/Z)-3-methyl-2-pentene—are expected to be the major products.[1][2][3]

The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction rate, product distribution, and operational feasibility. Homogeneous catalysts, such as mineral acids, are effective but can pose challenges in separation and recycling.[4][5][6] Heterogeneous solid acid catalysts, including ion-exchange resins and zeolites, offer the advantage of easy recovery and regeneration.[7][8][9][10]

Quantitative Data on Catalytic Performance
Catalyst TypeCatalyst ExampleTypical Reaction ConditionsConversion (%)Selectivity (Major Products)Key AdvantagesKey Disadvantages
Homogeneous
Mineral AcidSulfuric Acid (H₂SO₄)50-100°C, 1-5 mol%High (>95%)High selectivity for (E/Z)-3-methyl-2-penteneLow cost, high activityDifficult to separate from product, corrosive, potential for side reactions
Mineral AcidPhosphoric Acid (H₃PO₄)80-150°C, 5-15 mol%High (>90%)Good selectivity for (E/Z)-3-methyl-2-penteneLess corrosive than H₂SO₄, fewer side reactionsHigher temperatures required, more difficult to separate than heterogeneous catalysts
Heterogeneous
Solid Acid ResinAmberlyst-1560-120°C, 10-20 wt%Moderate to High (70-95%)Good selectivity for (E/Z)-3-methyl-2-penteneEasily separable and recyclable, mild reaction conditionsLower activity than mineral acids, potential for catalyst deactivation
ZeoliteH-ZSM-5150-300°C (Gas Phase)High (>95%)Shape-selective, can favor less substituted alkenesHigh thermal stability, shape selectivity can be tunedHigher temperatures required, potential for coking and deactivation
Metal Oxideγ-Alumina (Al₂O₃)200-400°C (Gas Phase)High (>90%)Variable, can be influenced by surface acidityRobust, low costVery high temperatures required, can lead to a mixture of products

Experimental Protocols

A generalized experimental protocol for the dehydration of this compound is provided below. Specific conditions should be optimized based on the chosen catalyst.

General Procedure for Liquid-Phase Dehydration
  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is assembled.

  • Charging Reactants: this compound and an appropriate solvent (if necessary) are added to the flask.

  • Catalyst Addition: The chosen catalyst (e.g., a specific molar percentage of sulfuric acid or weight percentage of Amberlyst-15) is carefully added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature and stirred for a specified duration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Product Isolation:

    • For homogeneous catalysts , the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • For heterogeneous catalysts , the catalyst is simply removed by filtration. The filtrate is then worked up as described for homogeneous catalysts.

  • Purification and Analysis: The crude product is purified by distillation. The product distribution is determined by gas chromatography (GC) and the structures of the isomers can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Visualizing Reaction Pathways and Workflows

Dehydration Reaction Pathway

The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of this compound, leading to the formation of the different alkene isomers.

Dehydration_Pathway cluster_products Alkene Products 3_methyl_1_pentene 3-Methyl-1-pentene E_3_methyl_2_pentene (E)-3-Methyl-2-pentene Z_3_methyl_2_pentene (Z)-3-Methyl-2-pentene 3_methyl_3_pentanol This compound Protonated_Alcohol Protonated Alcohol 3_methyl_3_pentanol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Carbocation->3_methyl_1_pentene - H⁺ Carbocation->E_3_methyl_2_pentene - H⁺ Carbocation->Z_3_methyl_2_pentene - H⁺

Caption: Reaction pathway for the dehydration of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the catalytic dehydration of this compound and subsequent product analysis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants This compound + Catalyst Heating Heating and Stirring Reactants->Heating Quenching Quenching / Filtration Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Characterization GC, NMR, MS Purification->Characterization

Caption: General experimental workflow for alcohol dehydration.

References

cross-validation of different synthetic pathways to 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is critical for efficiency, yield, and purity of the final product. This guide provides a detailed comparison of common synthetic routes to 3-Methyl-3-pentanol, a tertiary alcohol with applications as a tranquilizer and in the synthesis of other pharmaceuticals. The following sections present a quantitative comparison of key synthetic pathways, detailed experimental protocols, and visual representations of the reaction workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative metrics for the primary synthetic pathways to this compound, providing a clear basis for comparison.

Synthetic PathwayStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)
Grignard Reaction 1 2-Butanone (B6335102), Ethyl Bromide, MagnesiumDiethyl Ether (anhydrous)81-86%~4-50 to reflux
Grignard Reaction 2 Ethyl Acetate (B1210297), Ethyl Bromide, MagnesiumDiethyl Ether (anhydrous)~75-85%~3-40 to reflux
Acid-Catalyzed Hydration 3-Methyl-2-penteneSulfuric Acid, WaterModerate to HighVariableRoom Temperature

Experimental Protocols

The following are detailed methodologies for the key synthetic pathways to this compound.

Grignard Synthesis from 2-Butanone and Ethylmagnesium Bromide

This protocol involves the nucleophilic addition of a Grignard reagent, formed from ethyl bromide and magnesium, to a ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (2.5 g, 0.103 mol). Add anhydrous diethyl ether (20 mL).

  • Add a solution of ethyl bromide (10.9 g, 0.10 mol) in anhydrous diethyl ether (30 mL) dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary. Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Reaction with 2-Butanone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-butanone (7.2 g, 0.10 mol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Separate the ether layer, and extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield this compound.

Grignard Synthesis from Ethyl Acetate and Ethylmagnesium Bromide

This variation of the Grignard synthesis utilizes an ester as the starting material, which reacts with two equivalents of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: Prepare the Grignard reagent from magnesium turnings (5.0 g, 0.206 mol) and ethyl bromide (21.8 g, 0.20 mol) in anhydrous diethyl ether as described in the previous protocol.

  • Reaction with Ethyl Acetate: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of ethyl acetate (8.8 g, 0.10 mol) in anhydrous diethyl ether (30 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in the protocol for the Grignard synthesis from 2-butanone.

Acid-Catalyzed Hydration of 3-Methyl-2-pentene

This method involves the addition of water across the double bond of an alkene, following Markovnikov's rule to produce the tertiary alcohol.

Materials:

  • 3-Methyl-2-pentene

  • Sulfuric acid (50% aqueous solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3-methyl-2-pentene (8.4 g, 0.10 mol).

  • Cool the flask in an ice bath and slowly add 50% aqueous sulfuric acid (20 mL) with vigorous stirring.

  • Continue to stir the mixture at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel and add diethyl ether (30 mL).

  • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution until the washings are neutral.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Grignard Synthesis from 2-Butanone Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide Mg, Diethyl Ether Magnesium Magnesium Magnesium->Ethylmagnesium Bromide 2-Butanone 2-Butanone Alkoxide Intermediate Alkoxide Intermediate 2-Butanone->Alkoxide Intermediate Ethylmagnesium Bromide->Alkoxide Intermediate 2-Butanone This compound This compound Alkoxide Intermediate->this compound H3O+ Work-up

Caption: Grignard synthesis of this compound from 2-Butanone.

Grignard Synthesis from Ethyl Acetate Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide (2 eq.) Ethylmagnesium Bromide (2 eq.) Ethyl Bromide->Ethylmagnesium Bromide (2 eq.) Mg, Diethyl Ether Magnesium Magnesium Magnesium->Ethylmagnesium Bromide (2 eq.) Ethyl Acetate Ethyl Acetate Intermediate Ketone Intermediate Ketone Ethyl Acetate->Intermediate Ketone Ethylmagnesium Bromide (2 eq.)->Intermediate Ketone Ethyl Acetate Alkoxide Intermediate Alkoxide Intermediate Intermediate Ketone->Alkoxide Intermediate Ethylmagnesium Bromide This compound This compound Alkoxide Intermediate->this compound H3O+ Work-up

Caption: Grignard synthesis of this compound from Ethyl Acetate.

Acid-Catalyzed Hydration 3-Methyl-2-pentene 3-Methyl-2-pentene Carbocation Intermediate Carbocation Intermediate 3-Methyl-2-pentene->Carbocation Intermediate H2SO4, H2O This compound This compound Carbocation Intermediate->this compound H2O

Caption: Acid-catalyzed hydration of 3-Methyl-2-pentene.

A Comparative Guide to the Solvent Properties of 3-Methyl-3-pentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and the overall efficiency of a process. Tertiary alcohols, with their unique steric and electronic properties, offer a valuable class of solvents. This guide provides a detailed comparison of the solvent properties of 3-methyl-3-pentanol against other commonly used tertiary alcohols: tert-butyl alcohol, tert-amyl alcohol, 2,3-dimethyl-2-butanol, and 3,3-dimethyl-2-butanol. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Physicochemical Properties

The utility of a solvent is defined by a combination of its physical and chemical characteristics. Key parameters such as boiling point, polarity (indicated by the dielectric constant and dipole moment), and hydrogen bonding capabilities are summarized in the table below for a comprehensive comparison.

PropertyThis compoundtert-Butyl Alcoholtert-Amyl Alcohol2,3-Dimethyl-2-butanol3,3-Dimethyl-2-butanol
Molecular Formula C6H14OC4H10OC5H12OC6H14OC6H14O
Molecular Weight ( g/mol ) 102.1774.1288.15102.17102.17
Boiling Point (°C) 122.4[1][2]82.4102[3]120-121[4]120-121
Melting Point (°C) -23.6[1]25.7-9[3]-14[4]8-9
Density (g/cm³ at 20°C) 0.8286[1]0.78870.8090.823 (at 25°C)[4]0.820
Solubility in Water (g/L) 45[1][2]Miscible[5]120[6]40.12 (at 25°C)[7]Limited
Dielectric Constant (at 25°C) Not Found12.5[8]5.82[9]Not FoundNot Found
Dipole Moment (D) Not Found1.31[1]1.80[9]Not FoundNot Found
Kamlet-Taft Parameters
α (H-bond acidity)Not Found0.680.65Not FoundNot Found
β (H-bond basicity)Not Found1.010.97Not FoundNot Found
π* (dipolarity/polarizability)Not Found0.410.39Not FoundNot Found

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that provides insight into its volatility and the strength of intermolecular forces. A standard method for its determination is the ASTM D1120 standard test method.[2][10][11][12]

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Calibrated thermometer

  • Boiling chips

Procedure:

  • A measured volume of the tertiary alcohol is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The flask is connected to the reflux condenser, and a calibrated thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • The heating mantle is turned on, and the liquid is heated to a steady boil.

  • The temperature is recorded when it stabilizes, which indicates that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

  • For precise measurements, the observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][5][13][14]

Apparatus:

  • Conical flasks with stoppers

  • Shaker bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of the solid solute is added to a known volume of the tertiary alcohol in a conical flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been reached.

  • The flask is securely stoppered and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

  • The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

  • The concentration of the solute in the filtrate is then determined using a suitable and validated analytical method. This concentration represents the equilibrium solubility of the compound in the tested tertiary alcohol at the specified temperature.

Determination of Dielectric Constant

The dielectric constant is a measure of a solvent's ability to separate ions and is a key indicator of its polarity. It can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.

Apparatus:

  • Capacitance meter

  • A capacitor with parallel plates or a cylindrical capacitor

  • Temperature-controlled chamber

Procedure:

  • The capacitance of the empty capacitor (C₀) is measured in air.

  • The capacitor is then filled with the tertiary alcohol, ensuring no air bubbles are trapped between the plates.

  • The capacitance of the capacitor filled with the liquid (C) is measured under the same conditions.

  • The dielectric constant (ε) of the liquid is calculated using the formula: ε = C / C₀.

  • The measurement is typically performed at a specific frequency and temperature, as the dielectric constant can be dependent on these parameters.

Determination of Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule and provides insight into its polarity. The Guggenheim method is a common approach for determining the dipole moment of a polar substance in a non-polar solvent.[15]

Apparatus:

  • Dielectric constant meter

  • Refractometer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • A series of dilute solutions of the tertiary alcohol in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) are prepared with known mole fractions.

  • The dielectric constant (ε) and the refractive index (n) of the pure non-polar solvent and each of the solutions are measured at a constant temperature.

  • The slopes of the plots of (ε - ε₁) versus the weight fraction of the solute (w₂) and (n² - n₁²) versus w₂ are determined, where ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.

  • The dipole moment (μ) is then calculated using the Guggenheim equation, which relates these slopes to the molecular weight of the solute and the temperature.

Determination of Kamlet-Taft Parameters

The Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are determined spectrophotometrically using solvatochromic dyes.[4][7][16][17][18][19][20][21] These dyes exhibit a shift in their UV-visible absorption maximum depending on the solvent's properties.

Apparatus:

  • UV-Visible spectrophotometer

  • A set of solvatochromic indicator dyes (e.g., N,N-diethyl-4-nitroaniline for π*, 4-nitroaniline (B120555) for β, and Reichardt's dye for α)

  • Volumetric flasks

Procedure:

  • Dilute solutions of the appropriate indicator dyes are prepared in the tertiary alcohol.

  • The UV-visible absorption spectrum of each solution is recorded, and the wavelength of maximum absorbance (λ_max) is determined.

  • The λ_max values are converted to wavenumbers (ν_max in cm⁻¹).

  • The Kamlet-Taft parameters are then calculated using specific equations that relate the ν_max of the indicators in the given solvent to their ν_max in a reference solvent system.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the solvent properties of different tertiary alcohols.

G Workflow for Comparing Tertiary Alcohol Solvent Properties cluster_selection Selection of Alcohols cluster_properties Property Determination cluster_analysis Comparative Analysis A This compound P1 Boiling Point A->P1 P2 Solubility A->P2 P3 Polarity (Dielectric Constant, Dipole Moment) A->P3 P4 Hydrogen Bonding (Kamlet-Taft Parameters) A->P4 B tert-Butyl Alcohol B->P1 B->P2 B->P3 B->P4 C tert-Amyl Alcohol C->P1 C->P2 C->P3 C->P4 D 2,3-Dimethyl-2-butanol D->P1 D->P2 D->P3 D->P4 E 3,3-Dimethyl-2-butanol E->P1 E->P2 E->P3 E->P4 T Data Tabulation P1->T P2->T P3->T P4->T G Guide Publication T->G

Caption: Logical workflow for the comparative analysis of tertiary alcohol solvent properties.

References

spectroscopic comparison between 3-Methyl-3-pentanol and its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Methyl-3-pentanol and Its Structural Isomers

In the field of chemical analysis and drug development, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct physical, chemical, and biological properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for differentiating these isomers. This guide provides an objective comparison of the spectroscopic characteristics of this compound, a tertiary alcohol, with its representative primary, secondary, and other tertiary structural isomers: 1-Hexanol, 2-Hexanol (B165339), and 2-Methyl-2-pentanol. All four compounds share the molecular formula C₆H₁₄O.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, highlighting the distinguishing features of each isomer.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Feature1-Hexanol (Primary)2-Hexanol (Secondary)2-Methyl-2-pentanol (Tertiary)This compound (Tertiary)
O-H Stretch (cm⁻¹) ~3330 (broad)~3360 (broad)~3400 (broad)~3400 (broad)
**C-H Stretch (cm⁻¹) **~2870-2960~2870-2960~2875-2970~2880-2970
C-O Stretch (cm⁻¹) ~1058~1115~1145~1150

Note: The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.

Table 2: ¹H NMR Spectroscopy Data Comparison (Solvent: CDCl₃)

Proton Environment1-Hexanol2-Hexanol2-Methyl-2-pentanolThis compound
-OH ~1.3 ppm (s, broad)~1.6 ppm (s, broad)~1.3 ppm (s, broad)~1.1 ppm (s, broad)
-CH-OH N/A~3.8 ppm (sextet)N/AN/A
-CH₂-OH ~3.6 ppm (t)N/AN/AN/A
-CH₃ adjacent to C-OH N/A~1.2 ppm (d)~1.2 ppm (s, 6H)~1.1 ppm (s, 3H)
Other -CH₃ ~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t, 6H)
Other -CH₂- ~1.3-1.6 ppm (m)~1.2-1.5 ppm (m)~1.4 ppm (m)~1.4 ppm (q, 4H)

(s=singlet, d=doublet, t=triplet, q=quartet, sextet=sextet, m=multiplet)

Table 3: ¹³C NMR Spectroscopy Data Comparison (Solvent: CDCl₃)

Carbon Environment1-Hexanol2-Hexanol2-Methyl-2-pentanolThis compound
C-OH ~62.9 ppm~68.3 ppm~71.0 ppm[1]~73.1 ppm[2][3]
Adjacent C ~32.8 ppm (-CH₂)~40.0 ppm (-CH₂) & ~23.5 ppm (-CH₃)~46.5 ppm (-CH₂) & ~29.2 ppm (2x -CH₃)[1]~33.7 ppm (2x -CH₂) & ~25.8 ppm (-CH₃)[2]
Other C ~31.9, ~25.8, ~22.7, ~14.1 ppm~28.0, ~22.7, ~14.1 ppm~17.7, ~14.7 ppm[1]~8.2 ppm (2x -CH₃)[2]
Number of Signals 66[4]5[1]4

Table 4: Mass Spectrometry (MS) Data Comparison (Electron Ionization)

IsomerMolecular Ion (M⁺) m/zKey Fragments (m/z) and Interpretation
1-Hexanol 102 (low abundance)84 (M-18, loss of H₂O), 70, 56, 43, 31 (CH₂OH⁺)
2-Hexanol 102 (low abundance)87 (M-15, loss of CH₃), 84 (M-18, loss of H₂O), 59, 45 (CH₃CHOH⁺)[5][6]
2-Methyl-2-pentanol Not typically observed87 (M-15, loss of CH₃), 73 (M-29, loss of C₂H₅), 59 ((CH₃)₂COH⁺)
This compound Not typically observed87 (M-15, loss of CH₃), 73 (M-29, loss of C₂H₅), 59

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation : As the isomers are all liquids, a neat spectrum is recorded. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is utilized.

  • Data Acquisition : A background spectrum of the clean, empty salt plates is recorded first to account for atmospheric and instrumental noise. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.[7] The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the alcohol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7]

  • Instrumentation : High-resolution ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[7]

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used, including a 90° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction : The liquid sample is introduced into the mass spectrometer. For volatile compounds like these alcohols, this is often done via Gas Chromatography (GC-MS) for separation and purification before analysis.[7]

  • Ionization : Electron Ionization (EI) is the standard method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Detection : The resulting positively charged ions (the molecular ion and various fragments) are accelerated, separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and detected. The resulting mass spectrum plots the relative abundance of each ion versus its m/z value.

Mandatory Visualization

The following diagram illustrates the key decision points in differentiating the isomers based on their spectroscopic data.

G start Isomer Mixture (C6H14O) nmr_signals 13C NMR: Number of Signals? start->nmr_signals ir_co IR: C-O Stretch (cm-1)? nmr_signals->ir_co 6 Signals iso1 This compound nmr_signals->iso1 4 Signals iso2 2-Methyl-2-pentanol nmr_signals->iso2 5 Signals h_nmr 1H NMR: -CH-OH or -CH2-OH? ir_co->h_nmr > 1100 cm-1 (Secondary) ir_co->h_nmr < 1100 cm-1 (Primary) iso3 1-Hexanol h_nmr->iso3 -CH2-OH Signal iso4 2-Hexanol h_nmr->iso4 -CH-OH Signal ms_frag MS: Base Peak (m/z)? ms_frag->iso4 45 iso4->ms_frag

Caption: Decision tree for isomer identification using key spectroscopic data.

Conclusion

The structural isomers of C₆H₁₄O can be unequivocally distinguished using a combination of spectroscopic methods. ¹³C NMR is particularly powerful for initial differentiation based on the number of unique carbon environments, which directly reflects the molecule's symmetry. ¹H NMR provides detailed information about the connectivity of protons, clearly distinguishing primary, secondary, and tertiary alcohols through the presence and splitting patterns of protons on the carbinol carbon. The position of the C-O stretch in the IR spectrum also serves as a reliable indicator of the alcohol class. Finally, mass spectrometry reveals characteristic fragmentation patterns, such as the prominent m/z 45 peak for 2-hexanol and the loss of alkyl groups for the tertiary alcohols, which confirm the structural assignments. Together, these techniques provide a comprehensive toolkit for the structural elucidation of these and other isomeric compounds.

References

Performance Evaluation of 3-Methyl-3-pentanol as a Fuel Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, clean-burning, and sustainable fuel additives is a cornerstone of modern energy research. While ethanol (B145695) and methyl tertiary-butyl ether (MTBE) have been extensively studied and utilized, the potential of other oxygenates, such as 3-Methyl-3-pentanol, remains a subject of growing interest. This guide provides a comparative performance evaluation of this compound against the well-established additives ethanol and MTBE, supported by available data and standardized experimental protocols.

Executive Summary

This compound, a tertiary hexanol, has been identified as a promising gasoline additive due to its potential for high octane (B31449) rating and favorable blending properties. However, a comprehensive review of publicly available research reveals a significant gap in direct experimental data on its performance in spark-ignition engines. In contrast, extensive data exists for ethanol and MTBE, which serve as benchmarks for this comparative analysis.

This guide synthesizes the available information to provide a qualitative and quantitative comparison. While direct engine performance and emissions data for this compound are not available, its physicochemical properties suggest potential advantages in terms of octane enhancement and energy density compared to ethanol. This report outlines the standardized methodologies for key fuel performance experiments, enabling researchers to conduct further investigations into this compound and other novel fuel additives.

Comparative Data of Fuel Additives

The following tables summarize the key performance indicators for ethanol and MTBE when blended with gasoline. Data for this compound is based on predicted values and known physicochemical properties due to the absence of direct experimental results.

Table 1: Physicochemical Properties of Fuel Additives

PropertyThis compoundEthanolMTBE (Methyl tert-butyl ether)
Chemical FormulaC6H14OC2H5OHC5H12O
Molecular Weight ( g/mol )102.1746.0788.15
Density (g/mL at 20°C)~0.829~0.789~0.740
Boiling Point (°C)12278.3755.2
Research Octane Number (RON)Predicted High~108~118
Motor Octane Number (MON)Predicted High~90~101
Reid Vapor Pressure (RVP) of BlendsExpected to be lower than ethanol blendsIncreases RVP of gasoline significantly at low blend ratiosIncreases RVP of gasoline, but generally less than ethanol
Oxygen Content (wt%)15.6634.7318.15
Lower Heating Value (MJ/kg)~33.5 (estimated)~26.8~35.0

Table 2: Engine Performance and Emissions Characteristics of Ethanol and MTBE Blends

ParameterEthanol Blends (e.g., E10)MTBE Blends (e.g., 11% by vol)
Engine Performance
Power OutputSlight increase or decrease depending on engine and conditions[1]Generally, a slight increase in power and thermal efficiency[2]
TorqueSimilar to gasoline, can vary with engine speed[1]-
Brake Specific Fuel Consumption (BSFC)Generally increases due to lower energy density[3]Can slightly increase or decrease
Brake Thermal Efficiency (BTE)May slightly increase due to higher octane and oxygen contentCan improve due to higher octane rating
Exhaust Emissions
Carbon Monoxide (CO)Significant reduction due to oxygen content[1][4]Significant reduction[2][5]
Unburned Hydrocarbons (HC)Reduction[1][4]Reduction[5]
Nitrogen Oxides (NOx)Can increase or decrease depending on conditions[3]Can increase under certain load conditions[5]
Carbon Dioxide (CO2)May increase slightly due to more complete combustionMay increase due to improved combustion

Experimental Protocols

Accurate and reproducible data are paramount in fuel performance evaluation. The following are detailed methodologies for key experiments based on ASTM International standards.

Octane Number Determination (RON and MON)

The octane number of a fuel is a measure of its resistance to knocking or auto-ignition. It is determined in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON) - ASTM D2699 : This test simulates mild, low-speed driving conditions.[6][7][8][9]

    • Engine Speed : 600 rpm

    • Intake Air Temperature : 52°C (125°F)

    • Spark Timing : Fixed at 13 degrees before top dead center (BTDC)

    • Procedure : The compression ratio of the CFR engine is adjusted until a standard level of knock intensity is observed for the test fuel. This knock intensity is then bracketed by two primary reference fuels (a blend of iso-octane and n-heptane) with known octane numbers. The RON of the test fuel is interpolated from the knock intensities of the reference fuels.

  • Motor Octane Number (MON) - ASTM D2700 : This test simulates more severe, high-speed, and high-load conditions.[10][11][12][13]

    • Engine Speed : 900 rpm

    • Intake Air Temperature : 149°C (300°F)

    • Spark Timing : Varies with the compression ratio

    • Procedure : Similar to the RON test, the MON is determined by comparing the knock intensity of the test fuel with that of primary reference fuels under the specified, more severe operating conditions.

Reid Vapor Pressure (RVP) Determination - ASTM D5191

RVP is a measure of the volatility of gasoline and is crucial for engine startability, evaporative emissions, and preventing vapor lock. The ASTM D5191 (Mini Method) is a common and precise method.[14][15]

  • Apparatus : An automated vapor pressure instrument.

  • Procedure :

    • A chilled, air-saturated sample of the fuel blend is drawn into a temperature-controlled measurement chamber.

    • The chamber is sealed, and the volume is expanded to create a vapor-to-liquid ratio of 4:1.

    • The chamber is heated to 37.8°C (100°F), and the resulting pressure is measured.

    • The measured total vapor pressure is then correlated to the Reid Vapor Pressure.

Engine Performance and Emissions Testing

This involves running an engine on a dynamometer with the test fuel and measuring various parameters.

  • Engine Setup : A spark-ignition engine is mounted on an engine dynamometer, which allows for precise control of engine speed and load.

  • Instrumentation :

    • Torque and power are measured by the dynamometer.

    • Fuel flow rate is measured to calculate Brake Specific Fuel Consumption (BSFC).

    • Exhaust gas analyzers are used to measure the concentrations of CO, HC, NOx, and CO2.

  • Procedure :

    • The engine is warmed up to a stable operating temperature using a baseline fuel (e.g., pure gasoline).

    • Baseline performance and emissions data are recorded at various speed and load points.

    • The engine is then run on the test fuel blend (e.g., gasoline with this compound), and the same data points are collected.

    • The results are then compared to the baseline to evaluate the effect of the additive.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

Experimental_Workflow_Octane_Number cluster_RON RON (ASTM D2699) cluster_MON MON (ASTM D2700) RON_Start Prepare Fuel Sample RON_Engine CFR Engine @ 600 RPM, 52°C Intake RON_Start->RON_Engine RON_Adjust Adjust Compression Ratio for Standard Knock RON_Engine->RON_Adjust RON_Bracket Bracket with Primary Reference Fuels RON_Adjust->RON_Bracket RON_Interpolate Interpolate to Determine RON RON_Bracket->RON_Interpolate MON_Start Prepare Fuel Sample MON_Engine CFR Engine @ 900 RPM, 149°C Intake MON_Start->MON_Engine MON_Adjust Adjust Compression Ratio for Standard Knock MON_Engine->MON_Adjust MON_Bracket Bracket with Primary Reference Fuels MON_Adjust->MON_Bracket MON_Interpolate Interpolate to Determine MON MON_Bracket->MON_Interpolate

Workflow for Research and Motor Octane Number Determination.

Experimental_Workflow_RVP RVP (ASTM D5191) RVP_Start Chill & Air-Saturate Fuel Sample RVP_Inject Inject into Measurement Chamber RVP_Start->RVP_Inject RVP_Expand Expand Volume (4:1 Vapor/Liquid) RVP_Inject->RVP_Expand RVP_Heat Heat to 37.8°C RVP_Expand->RVP_Heat RVP_Measure Measure Total Vapor Pressure RVP_Heat->RVP_Measure RVP_Correlate Correlate to RVP RVP_Measure->RVP_Correlate

Workflow for Reid Vapor Pressure Determination.

Logical_Relationship_Fuel_Properties cluster_properties Fuel Additive Properties cluster_performance Engine Performance & Emissions Octane High Octane Number Knock Reduced Knock Octane->Knock Oxygen Oxygen Content Efficiency Improved Thermal Efficiency Oxygen->Efficiency Emissions Reduced CO/HC Emissions Oxygen->Emissions Energy Energy Density Power Power Output Energy->Power FuelEconomy Fuel Economy (BSFC) Energy->FuelEconomy Volatility Volatility (RVP) Volatility->Power Cold Start Volatility->Emissions Evaporative Knock->Efficiency

Logical Relationship between Fuel Additive Properties and Engine Performance.

Conclusion and Future Outlook

This compound shows promise as a next-generation fuel additive, with predictions suggesting a high octane number that could contribute to improved engine efficiency and performance. Its lower oxygen content compared to ethanol might result in a smaller increase in brake-specific fuel consumption. However, the current lack of direct experimental data on its performance in gasoline blends is a significant knowledge gap.

In contrast, ethanol and MTBE are well-characterized additives with known benefits in boosting octane and reducing CO and HC emissions, although they also present challenges such as increased RVP for ethanol and environmental concerns for MTBE.

To fully assess the viability of this compound as a fuel additive, rigorous experimental evaluation is necessary. Researchers are encouraged to utilize the standardized protocols outlined in this guide to investigate its impact on octane rating, Reid vapor pressure, and engine performance and emissions. Such studies will be crucial in determining its potential to contribute to the development of cleaner and more efficient transportation fuels.

References

A Comparative Guide to Experimental and Computational Data for 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of available experimental data for 3-methyl-3-pentanol, a tertiary hexanol of interest in organic synthesis and pharmacology. While a direct correlation with specific published computational data is challenging due to the limited availability of comprehensive theoretical studies on this molecule, this guide outlines the principles and expected outcomes of such computational analyses. Detailed experimental protocols and visualizations of relevant chemical pathways are also provided to offer a complete picture of this compound's characteristics.

Data Presentation: Experimental and Computational Overview

The following tables summarize the experimentally determined physicochemical and spectroscopic properties of this compound. A corresponding column for computational data is included to illustrate where theoretical values would be presented.

Physicochemical Properties
PropertyExperimental ValueComputational Value
Boiling Point 122.4 °C[1] - 123 °C[2]Not available
Melting Point -23.6 °C[1] to -38 °C[2]Not available
Density 0.8286 g/cm³ at 20 °C[1]Not available
Refractive Index n20/D 1.418[2]Not available
Spectroscopic Data: ¹H NMR
Peak Assignment (Proton)Experimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
-OH~1.13Not available
-CH₂-~1.44 - 1.62Not available
-CH₃ (ethyl)~0.88 - 0.98Not available
-CH₃ (methyl)~0.79 - 0.82Not available

Note: Experimental values are derived from data available on PubChem and may vary depending on the solvent and instrument frequency.[3]

Spectroscopic Data: ¹³C NMR
Peak Assignment (Carbon)Experimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
C-OH~73.06Not available
-CH₂-~33.74Not available
C-CH₃~25.81Not available
-CH₃~8.20Not available

Note: Experimental values are based on data from PubChem in CDCl₃.[3]

Spectroscopic Data: Infrared (IR) Spectroscopy
Vibrational ModeExperimental Wavenumber (cm⁻¹)Computational Wavenumber (cm⁻¹)
O-H stretch (broad)~3379Not available
C-H stretch~2880-2970Not available
C-O stretch~1150Not available

Note: Experimental values are typical for tertiary alcohols and specific peak positions can be found in various spectral databases.[4][5]

Computational Chemistry Perspective

A typical computational workflow would involve:

  • Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies would be calculated from the optimized geometry to predict the IR spectrum. These calculated frequencies are often scaled to better match experimental values.

  • NMR Calculations: The magnetic shielding tensors for each nucleus would be calculated to predict the ¹H and ¹³C NMR chemical shifts.

These computational methods allow for the theoretical investigation of molecules, providing insights that can complement and help in the interpretation of experimental data.

Experimental Protocols

Determination of Boiling Point

This protocol is based on the capillary method, a common and effective technique for determining the boiling point of small quantities of liquid.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small test tube

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the heating apparatus and heated gradually.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • The heat is then slightly reduced or turned off.

  • The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pipette

  • NMR spectrometer

Procedure:

  • A small amount of this compound is dissolved in the deuterated solvent inside a clean, dry vial.

  • The solution is transferred to an NMR tube to the appropriate height.

  • The NMR tube is placed in the NMR spectrometer.

  • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • The desired NMR experiments (e.g., ¹H, ¹³C, DEPT) are run.

  • The resulting spectra are processed (Fourier transform, phase correction, and baseline correction) and analyzed.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • A background spectrum of the clean ATR crystal is collected.

  • A small drop of this compound is placed onto the ATR crystal.

  • The sample spectrum is collected over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • The ATR crystal is cleaned thoroughly with a suitable solvent and a soft wipe after the measurement.

  • The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mandatory Visualizations

experimental_workflow Experimental Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Physicochemical & Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparison sample This compound boiling_point Boiling Point Determination sample->boiling_point nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir process_bp Record Boiling Point boiling_point->process_bp process_nmr Process & Analyze NMR Spectra nmr->process_nmr process_ir Analyze IR Spectrum ir->process_ir compare Compare with Literature & Computational Data process_bp->compare process_nmr->compare process_ir->compare

Caption: Workflow for the experimental characterization of this compound.

grignard_synthesis Synthesis of this compound via Grignard Reaction reagent1 Ethylmagnesium bromide intermediate Intermediate Complex reagent1->intermediate reagent2 Butanone reagent2->intermediate solvent Dry Ether / THF solvent->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup product This compound workup->product

Caption: Grignard synthesis of this compound.[1]

dehydration_reaction Acid-Catalyzed Dehydration of this compound start This compound protonation Protonation of -OH start->protonation catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->protonation water_loss Loss of Water protonation->water_loss carbocation Tertiary Carbocation water_loss->carbocation deprotonation Deprotonation carbocation->deprotonation product Alkene Products (e.g., 3-Methyl-2-pentene) deprotonation->product

Caption: Dehydration pathway of this compound.

References

Inter-Laboratory Study for the Validation of 3-Methyl-3-pentanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory study to validate the analysis of 3-Methyl-3-pentanol, a tertiary hexanol of interest in pharmaceutical development and chemical synthesis. Given the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document presents a comparative analysis of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

The information herein is synthesized from established validation principles and performance data for similar short-chain tertiary alcohols. This guide is intended to serve as a comprehensive template for laboratories to design and execute their own validation studies, ensuring robust and reproducible analytical methods.

Comparative Overview of Analytical Methods

Gas Chromatography is generally the preferred method for volatile, thermally stable compounds like this compound. High-Performance Liquid Chromatography can serve as an alternative or confirmatory technique, particularly when analyzing samples containing non-volatile impurities.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Non-polar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene (B3416737) glycol) capillary column.C18 or other reversed-phase column.
Detection Flame Ionization Detector (FID) - highly sensitive to organic compounds.Refractive Index Detector (RID) - universal detector for compounds without a UV chromophore.
Advantages High resolution, high sensitivity for volatile compounds, robust, and widely available.Suitable for non-volatile or thermally labile compounds, complementary to GC.
Limitations Requires analyte to be volatile and thermally stable.Lower sensitivity and resolution for small, volatile alcohols compared to GC-FID; sensitive to temperature and mobile phase composition changes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols for GC-FID and HPLC-RID analysis of this compound are provided as a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is designed for the quantification of this compound in a soluble matrix.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagents and Standards:

  • Solvent: Methanol (B129727), HPLC grade.

  • Internal Standard (IS): 2-Methyl-2-pentanol (or other suitable tertiary alcohol not present in the sample).

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Transfer 1 mL of this solution to a 10 mL volumetric flask, add 200 µL of the internal standard stock solution, and dilute to volume with methanol.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID) Protocol

This method provides an alternative approach for the analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (30:70, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Injection Volume: 20 µL.

2. Reagents and Standards:

  • Mobile Phase Components: Acetonitrile and water, HPLC grade.

  • Stock Solution (10 mg/mL): Accurately weigh 1 g of this compound reference standard into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation: Expected Performance Characteristics

The following tables summarize the anticipated validation parameters for the two analytical methods. These values are based on typical performance for the analysis of similar compounds and should be confirmed by each laboratory during the inter-laboratory study.

Table 1: Linearity

ParameterGC-FIDHPLC-RID
Range 1 - 100 µg/mL0.1 - 5 mg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995

Table 2: Precision

ParameterGC-FIDHPLC-RID
Repeatability (%RSD, n=6) ≤ 2.0%≤ 3.0%
Intermediate Precision (%RSD) ≤ 3.0%≤ 5.0%

Table 3: Accuracy

ParameterGC-FIDHPLC-RID
Recovery (%) 98.0 - 102.0%95.0 - 105.0%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-FIDHPLC-RID
LOD ~0.3 µg/mL~0.05 mg/mL
LOQ ~1.0 µg/mL~0.1 mg/mL

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation study and the logical process for selecting the appropriate analytical method.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting p1 Define Study Objectives & Acceptance Criteria p2 Select Participating Laboratories p1->p2 p3 Prepare & Distribute Homogeneous Samples p2->p3 p4 Develop & Distribute Standardized Protocol p3->p4 e1 Laboratories Perform Analysis per Protocol p4->e1 Protocol Transfer e2 Record & Report Raw Data e1->e2 a1 Centralized Data Collection e2->a1 Data Submission a2 Statistical Analysis (Repeatability & Reproducibility) a1->a2 a3 Identify Outliers a2->a3 a4 Final Validation Report a3->a4

Workflow for the Inter-Laboratory Validation Study.

Method_Selection_Logic start Analyte Properties: This compound is_volatile Volatile & Thermally Stable? start->is_volatile impurities Non-Volatile Impurities Expected? is_volatile->impurities No gc_method Use GC-FID Method is_volatile->gc_method Yes impurities->gc_method No hplc_method Use HPLC-RID Method impurities->hplc_method Yes both_methods Use Both Methods (Orthogonal Confirmation) gc_method->both_methods Consider for Confirmation

Benchmarking 3-Methyl-3-pentanol Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of laboratory and industrial synthesis methods for 3-Methyl-3-pentanol, a key intermediate in the pharmaceutical and flavor industries.[1] The following sections detail the prevalent synthetic routes, compare key performance indicators, and provide standardized experimental protocols to benchmark synthesis efficiency and product purity.

Comparative Analysis of Synthesis Parameters

The synthesis of this compound is predominantly achieved via the Grignard reaction.[2] While the fundamental chemistry remains the same, the operational parameters and resulting performance metrics differ significantly between laboratory and industrial scales. The following table summarizes these key differences.

ParameterLaboratory Scale SynthesisIndustrial Scale Synthesis
Reaction Grignard reaction of ethylmagnesium bromide with methyl acetate (B1210297) or butanone.[2]Grignard reaction, often in continuous flow reactors for improved safety and efficiency.
Typical Yield 50-84%[1][3]Generally optimized for >90% to maximize economic viability.
Product Purity (Post-Synthesis) Variable, dependent on purification method.High, with in-process controls to minimize side reactions.
Final Product Purity >98% achievable with careful purification.Consistently >98-99% to meet commercial specifications.
Reaction Temperature Typically controlled with an ice bath (0-10°C) during addition, followed by reflux.Precisely controlled, often using automated cooling systems to manage the highly exothermic reaction.
Reaction Pressure Atmospheric pressure.Typically atmospheric, but may be slightly elevated in closed reactor systems.
Catalyst A crystal of iodine is often used to initiate the Grignard reagent formation.Automated initiation and continuous feed of reagents.
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[2]Higher-boiling point ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be used for improved safety.
Purification Liquid-liquid extraction followed by distillation.Fractional distillation is the primary method for large-scale purification.

Reaction Pathway

The primary synthetic route to this compound involves the nucleophilic addition of an ethyl Grignard reagent to a carbonyl compound. The two most common variations start with either methyl acetate or butanone.

G cluster_0 Route 1: From Methyl Acetate cluster_1 Route 2: From Butanone Methyl Acetate Methyl Acetate Intermediate Ketone Intermediate Ketone Methyl Acetate->Intermediate Ketone 1. EtMgBr 3-Methyl-3-pentanol_1 This compound Intermediate Ketone->3-Methyl-3-pentanol_1 2. EtMgBr 3. H3O+ EtMgBr_1 2x Ethylmagnesium Bromide H3O+_1 Acidic Workup Butanone Butanone 3-Methyl-3-pentanol_2 This compound Butanone->3-Methyl-3-pentanol_2 1. EtMgBr 2. H3O+ EtMgBr_2 Ethylmagnesium Bromide H3O+_2 Acidic Workup

Synthesis pathways for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound, representing a standard laboratory procedure.

Laboratory Synthesis Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Butanone (or Methyl Acetate)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Carbonyl: The Grignard reagent solution is cooled in an ice bath. A solution of butanone (or methyl acetate) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • Quenching and Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Comparative Experimental Workflow

The general workflow for both laboratory and industrial synthesis shares common steps, but the implementation and control at each stage vary significantly.

G cluster_lab Laboratory Workflow cluster_industrial Industrial Workflow lab_start Start lab_reagent Prepare Grignard Reagent (Batch in Flask) lab_start->lab_reagent lab_reaction Reaction with Carbonyl (Manual Addition, Ice Bath) lab_reagent->lab_reaction lab_quench Quench Reaction (Manual Addition) lab_reaction->lab_quench lab_extract Liquid-Liquid Extraction lab_quench->lab_extract lab_dry Dry with MgSO4 lab_extract->lab_dry lab_distill Fractional Distillation lab_dry->lab_distill lab_end Final Product lab_distill->lab_end ind_start Start ind_reagent Continuous Grignard Formation (Flow Reactor) ind_start->ind_reagent ind_reaction Reaction with Carbonyl (Automated Dosing, Chiller) ind_reagent->ind_reaction ind_quench In-line Quenching ind_reaction->ind_quench ind_phase_sep Phase Separation ind_quench->ind_phase_sep ind_distill Fractional Distillation Column ind_phase_sep->ind_distill ind_end Final Product ind_distill->ind_end

Laboratory vs. Industrial synthesis workflow.

Conclusion

The industrial synthesis of this compound focuses on maximizing yield, purity, and safety through optimized and often continuous processes. In contrast, laboratory synthesis provides flexibility for research and smaller-scale production, with yields and purity being highly dependent on the specific techniques and purification methods employed. This guide provides researchers with the necessary benchmarks and protocols to evaluate and optimize their synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3-pentanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methyl-3-pentanol is critical for ensuring laboratory safety and environmental protection. This substance is classified as a flammable liquid and is harmful if swallowed, necessitating strict adherence to hazardous waste protocols.[1][2][3] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can damage plumbing, pollute waterways, and pose a significant fire risk.[4][5][6] This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be aware of its properties and the necessary safety precautions. Always handle this chemical in a well-ventilated area and away from any sources of ignition such as open flames, sparks, or hot surfaces.[1][3][6][7]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Protective Clothing: A lab coat or flame-retardant antistatic protective clothing is required to prevent skin contact.[1]

Handling and Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which informs its classification as a hazardous substance.

PropertyValue
GHS Classification Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4)[1]
UN Number 1987[2][3][7]
Hazard Class 3 (Flammable Liquid)[7]
Packing Group III[7]
Flash Point 24°C (75.2°F)[7]
Boiling Point 123°C - 126°C[7]
Oral LD50 (Rat) 710 mg/kg[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[7]

Step 1: Waste Segregation

Immediately upon generation, designate this compound waste as a flammable liquid hazardous waste. It must be segregated from other chemical wastes, especially incompatible materials like oxidizing agents and acids, to prevent dangerous reactions.[6][8]

Step 2: Container Selection and Labeling
  • Container: Collect the waste in a designated, sealable container that is compatible with the chemical.[6][8] Plastic is often preferred, and the original product container is an excellent choice.[8][9] The container must be in good condition and free from leaks.[8]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable").[6] Label the container as soon as the first drop of waste is added.[8]

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9] Do not move waste between different rooms for storage.[9]

  • Safety: Keep the waste container closed at all times except when adding waste.[8][9] The storage area must have secondary containment to prevent spills from reaching drains.[8] Ensure the area is cool, well-ventilated, and away from ignition sources.[6][7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9]

Step 4: Arranging Final Disposal
  • Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[1][6]

  • Disposal Method: Approved disposal methods include burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Scheduling Pickup: Contact your EH&S department to schedule a waste pickup once the container is full or reaches its accumulation time limit.

Step 5: Spill Cleanup and Contaminated Materials
  • Spills: In case of a small spill, absorb the material with an inert, non-combustible material like dry earth or sand.[7] Collect the residue and place it in a flammable waste container for disposal.[3][7] For large spills, evacuate the area and contact your institution's emergency response team.

  • Contaminated PPE: Any PPE, such as gloves or lab coats, that becomes contaminated with this compound must be disposed of as hazardous waste.

  • Empty Containers: An empty container that held this compound should be treated as hazardous waste unless properly decontaminated.[2] To decontaminate, triple rinse the container with a suitable solvent; the rinseate must be collected and disposed of as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Start Start: Identify this compound Waste Assess_Hazards Assess Hazards (Flammable Liquid, Harmful) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Assess_Hazards->Wear_PPE Segregate_Waste Segregate as Flammable Liquid Waste (Away from incompatibles) Wear_PPE->Segregate_Waste Select_Container Select Compatible, Sealable Waste Container Segregate_Waste->Select_Container Label_Container Label with 'Hazardous Waste' and Contents Select_Container->Label_Container Store_Waste Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Contact_EHS Contact EH&S or Licensed Waste Disposal Service for Pickup Store_Waste->Contact_EHS Final_Disposal Professional Disposal (e.g., Licensed Incineration) Contact_EHS->Final_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for the handling of 3-Methyl-3-pentanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses, Face shieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield is recommended when there is a splash hazard.
Skin Protection Chemical-resistant glovesInspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.
Protective clothingA complete suit protecting against chemicals is recommended.[1][2] Flame retardant and antistatic protective clothing should be worn.[1][2]
Respiratory Protection Air-purifying respiratorWhere risk assessment indicates it is necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1][2][3] If the respirator is the sole means of protection, use a full-face supplied air respirator.[1][2][3]

II. Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound.

Property Value Reference
Molecular Formula C6H14O[1]
Molecular Weight 102.17 g/mol [1]
CAS Number 77-74-7[1][4][5]
Boiling Point 123 °C (253 °F)[1][3][5]
Melting Point -38 °C (-36 °F)[1][3][5]
Flash Point 24 °C (75.2 °F) (Closed Cup)[5]
Oral LD50 (Rat) 710 mg/kg[5]
Specific Gravity 0.828 @ 25°C (Water = 1)[5][6]

III. Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1][2]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Remove Ignition Sources: this compound is a flammable liquid.[1][4][5] Keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking in the handling area.[1]

  • Grounding and Bonding: Use explosion-proof electrical, ventilating, and lighting equipment.[1] Ground and bond containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

B. Handling Procedure:

  • Container Handling: Keep the container tightly closed when not in use.[1][2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][7] Wash hands thoroughly after handling.[1][2]

  • Avoid Contact: Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[1][2]

C. Accidental Release Measures:

  • Immediate Action: In case of a spill, remove all sources of ignition.[1][2][3]

  • Ventilation: Ensure adequate ventilation.[1][2][3]

  • Personal Protection: Use personal protective equipment.[1][2][3] Avoid breathing vapors, mist, or gas.[1][2][3]

  • Containment: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2][3]

  • Clean-up: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[2][3]

IV. First Aid Measures

Exposure Route First Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[1][2]
If on Skin (or hair) Remove/Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1]
If Inhaled Move person into fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Consult a physician.[1][2]
If in Eyes Flush eyes with water as a precaution.[1][2]
General Advice Consult a physician.[1][2] Show the safety data sheet to the doctor in attendance.[1][2]

V. Disposal Plan

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.[1][3] Do not mix with other waste.

  • Professional Disposal: Offer the waste to a licensed disposal company.[1][3] Contact a licensed professional waste disposal service to dispose of this material.[1][3]

  • Contaminated Packaging: Dispose of as unused product.[1][3] Handle uncleaned containers like the product itself.

  • Regulatory Compliance: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

VI. Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_of_3_Methyl_3_pentanol A Preparation - Review SDS - Ensure Ventilation - Remove Ignition Sources - Assemble PPE B Handling - Keep Container Closed - Practice Good Hygiene - Avoid Contact A->B Proceed with caution C Accidental Release - Remove Ignition Sources - Ventilate Area - Use PPE - Contain & Clean Up B->C If spill occurs E Disposal - Collect Waste - Use Licensed Disposer - Dispose of Packaging - Follow Regulations B->E After use D First Aid - Follow SDS Guidelines - Seek Medical Attention C->D If exposure occurs C->E After cleanup D->B After medical clearance F Safe Use Cycle Complete E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.